Z-D-tyrosine
説明
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Structure
3D Structure
特性
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRMUCXATQAAMN-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Synthesis of Z-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core methodologies for the chemical synthesis of Z-D-tyrosine, a valuable derivative of the non-proteinogenic amino acid D-tyrosine. This compound, with its benzyloxycarbonyl (Z or Cbz) protected amino group, is a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines the primary synthetic routes, including the initial resolution of racemic tyrosine and the subsequent chemical protection, complete with experimental protocols and quantitative data to facilitate practical application in a laboratory setting.
Overview of Synthetic Strategies
The synthesis of this compound is primarily a two-stage process. First, the desired D-enantiomer of tyrosine is obtained from a racemic mixture of DL-tyrosine. Following this, the amino group of D-tyrosine is protected with a benzyloxycarbonyl group.
The most common and economically viable method for obtaining D-tyrosine is through enzymatic resolution of N-acetyl-DL-tyrosine. This is followed by the chemical N-protection of the resolved D-tyrosine using the Schotten-Baumann reaction.
Enzymatic Resolution of DL-Tyrosine
The initial step in synthesizing this compound often involves the separation of the D- and L-enantiomers from a racemic mixture of tyrosine. A widely used industrial method is the enzymatic resolution of N-acetyl-DL-tyrosine.
Acylation of DL-Tyrosine
The racemic mixture of DL-tyrosine is first acylated, typically with acetic anhydride (B1165640), to produce N-acetyl-DL-tyrosine.
Enantioselective Enzymatic Hydrolysis
The N-acetyl-DL-tyrosine is then subjected to enantioselective hydrolysis using a D-acylase enzyme. This enzyme specifically hydrolyzes the acetyl group from N-acetyl-D-tyrosine, leaving N-acetyl-L-tyrosine unreacted. The resulting D-tyrosine can then be separated from the unreacted N-acetyl-L-tyrosine based on differences in their physicochemical properties, such as solubility.
Chemical Synthesis of this compound: N-Benzyloxycarbonylation
The key step in the synthesis of this compound is the protection of the amino group of D-tyrosine with a benzyloxycarbonyl (Z or Cbz) group. This is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amine with benzyl (B1604629) chloroformate in the presence of a base.[1][2][3]
The Schotten-Baumann Reaction
This reaction is performed in a biphasic system, usually consisting of an aqueous phase containing the D-tyrosine and a base, and an organic phase in which the benzyl chloroformate is soluble. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the N-protected amino acid.[2][3]
Quantitative Data
The following tables summarize key quantitative data for the starting material, D-tyrosine, and the final product, this compound.
Table 1: Physicochemical Properties of D-Tyrosine
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol [4] |
| Appearance | White to off-white crystalline powder |
| Melting Point | >300 °C (decomposes) |
| Solubility | 453 mg/L (in water at 25 °C)[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 64205-12-5[5] |
| Molecular Formula | C₁₇H₁₇NO₅[5] |
| Molecular Weight | 315.32 g/mol [6] |
| Appearance | White powder[5] |
| Melting Point | 99-102 °C[5][6] |
| Optical Rotation [α]D²⁰ | -8.5° ± 1.5° (c=3.461% in AcOH)[5] |
| Purity | ≥ 98%[6] |
Detailed Experimental Protocols
Protocol 1: Enzymatic Resolution of DL-Tyrosine (Representative)
This protocol is based on a patented method for the industrial production of D-tyrosine.
Step A: Acylation of DL-Tyrosine
-
Dissolve DL-tyrosine (e.g., 54.3 g, 0.3 mol) and acetic acid (e.g., 36.0 g, 0.6 mol) in deionized water (e.g., 200 mL).
-
Add acetic anhydride (e.g., 24.0 g, 0.2 mol) to the solution.
-
Stir the mixture at 50-65 °C for 4-6 hours.
-
Recover unreacted acetic acid by distillation.
-
Cool the mixture to room temperature and then in an ice water bath for 45 minutes.
-
Filter, centrifuge, wash, and dry the resulting solid to obtain N-acetyl-DL-tyrosine. A typical yield is around 96.0%.[7]
Step B: Enzymatic Hydrolysis and Separation
-
Prepare a 0.5-1.0 mol/L solution of N-acetyl-DL-tyrosine in deionized water.
-
Adjust the pH of the solution to 7-8 with an alkali solution (e.g., sodium hydroxide).
-
Pass the solution through an immobilized D-acylase enzyme column at 40-60 °C over 5-8 hours.
-
Elute the column and decolorize the reaction solution with a decolorizing agent at 80-90 °C.
-
Filter the solution, then concentrate, cool, and crystallize to obtain D-tyrosine. The mother liquor contains N-acetyl-L-tyrosine.
Protocol 2: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative procedure for the N-benzyloxycarbonylation of an amino acid.
Materials:
-
D-Tyrosine (1.0 equivalent)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Benzyl chloroformate (Cbz-Cl) (1.1 - 1.2 equivalents)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve D-Tyrosine in an aqueous solution of sodium carbonate (e.g., 10% w/v) or a dilute solution of sodium hydroxide. The pH should be maintained between 9 and 10.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide (e.g., 2M) dropwise to the stirred solution, ensuring the temperature remains below 5 °C and the pH stays between 9 and 10.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid while cooling in an ice bath. The this compound will precipitate as a white solid.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization, for example, from a mixture of ethyl acetate (B1210297) and hexane.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of this compound.
Caption: Workflow for the enzymatic resolution of DL-Tyrosine.
Caption: Workflow for the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. N-CARBOBENZOXY-D-TYROSINE, CasNo.64205-12-5 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 7. N-Benzyloxycarbonyl-L-tyrosine [webbook.nist.gov]
Enantioselective Synthesis of Z-D-tyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of N-α-benzyloxycarbonyl-D-tyrosine (Z-D-tyrosine), a valuable building block in the development of pharmaceuticals and other bioactive molecules. This document details two robust synthetic pathways: a chemoenzymatic approach leveraging enzymatic resolution and a direct asymmetric hydrogenation method. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate practical application in a research and development setting.
Introduction
D-Tyrosine and its derivatives, such as this compound, are critical non-proteinogenic amino acids incorporated into various peptide-based therapeutics and small molecule drugs. The precise stereochemistry of these components is often paramount to their biological activity and pharmacological profile. Consequently, efficient and highly selective synthetic routes to enantiomerically pure D-amino acids are of significant interest to the pharmaceutical and biotechnology industries. This compound, with its benzyloxycarbonyl (Cbz or Z) protecting group, is particularly useful in solid-phase and solution-phase peptide synthesis.[1] This guide explores two effective strategies for obtaining high-purity this compound.
Synthetic Strategies
Two principal routes for the enantioselective synthesis of this compound are presented:
-
Chemoenzymatic Synthesis via Enzymatic Resolution: This multi-step approach begins with the non-selective synthesis of a racemic N-acetyl-DL-tyrosine, followed by a highly enantioselective enzymatic hydrolysis to yield D-tyrosine, which is then N-protected with the benzyloxycarbonyl group.
-
Asymmetric Hydrogenation: This method involves the direct, enantioselective hydrogenation of a prochiral N-Cbz-α,β-dehydro-tyrosine precursor using a chiral rhodium catalyst to afford this compound.
The following sections provide detailed experimental protocols and comparative data for these approaches.
Chemoenzymatic Synthesis of this compound
This pathway is a reliable and scalable method that relies on the high stereoselectivity of certain enzymes to resolve a racemic mixture. The overall workflow is depicted below.
Experimental Protocols
Step 1: Synthesis of N-Acetyl-DL-Tyrosine [2]
-
Materials:
-
DL-Tyrosine
-
Acetic acid
-
Acetic anhydride
-
Deionized water
-
Ice bath
-
-
Procedure:
-
In a suitable reaction vessel, dissolve DL-tyrosine (e.g., 54.3 g, 0.3 mol) and acetic acid (e.g., 36.0 g, 0.6 mol) in deionized water (e.g., 200 ml).[2]
-
To the stirred solution, add acetic anhydride (e.g., 24.0 g, 0.2 mol).[2]
-
Heat the mixture and stir for 4 to 6 hours at a temperature between 50 and 65 °C.[2]
-
After the reaction is complete, recover the unreacted acetic acid by distillation.
-
Cool the reaction mixture to room temperature and then place it in an ice water bath for 45 minutes to induce crystallization.[2]
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield N-acetyl-DL-tyrosine.
-
Step 2: Enzymatic Resolution of N-Acetyl-DL-Tyrosine to D-Tyrosine [2]
-
Materials:
-
N-Acetyl-DL-Tyrosine
-
Deionized water
-
Ammonia (B1221849) water or other suitable base
-
Immobilized D-acylating hydrolase
-
Ethanol
-
Decolorizing agent (e.g., activated carbon)
-
-
Procedure:
-
Dissolve the N-acetyl-DL-tyrosine (e.g., 64.2 g) in deionized water (e.g., 300 ml) to prepare a 0.5-1.0 mol/L solution.[2]
-
Adjust the pH of the solution to 7.5 using ammonia water.[2]
-
Pass the solution through a column packed with immobilized D-acylating hydrolase at a controlled temperature of 50 °C.[2]
-
Elute the column with a suitable amount of ethanol.
-
To the eluent, add a decolorizing agent (e.g., 5 g of clay) and stir at 90 °C for 1 hour.[2]
-
Filter the hot solution to remove the decolorizing agent.
-
Concentrate the filtrate under vacuum at 60 °C to approximately one-third of its original volume.
-
Cool the concentrated solution to 2-5 °C for 4-5 hours to crystallize the D-tyrosine.[2]
-
Collect the D-tyrosine crystals by filtration and dry. The mother liquor contains N-acetyl-L-tyrosine.
-
Step 3: N-Benzyloxycarbonylation of D-Tyrosine to this compound [3]
-
Materials:
-
D-Tyrosine
-
Sodium carbonate (Na₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Deionized water
-
Ethyl acetate (B1210297) or diethyl ether for extraction
-
Dilute hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve D-tyrosine (1.0 equiv) in an aqueous solution of sodium carbonate, maintaining a pH between 8 and 10.[3]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 - 1.2 equiv) to the stirred solution, ensuring the temperature remains below 10 °C.[3]
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, wash the aqueous mixture with an organic solvent (e.g., diethyl ether) to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. This will precipitate the this compound.[3]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Quantitative Data for Chemoenzymatic Synthesis
| Step | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |
| 1 | N-Acetyl-DL-Tyrosine | 94-96% | Not applicable (racemic) | [2] |
| 2 | D-Tyrosine | ~95% (resolution yield) | >99% | [2] |
| 3 | This compound | High | >99% | [3] |
Asymmetric Hydrogenation for this compound Synthesis
This approach offers a more direct route to this compound by employing a chiral catalyst to induce enantioselectivity in the hydrogenation of a prochiral precursor. The use of a chiral Rhodium-DuPhos catalyst is a well-established method for this transformation.
References
Z-D-Tyrosine: A Comprehensive Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-tyrosine, a protected derivative of the amino acid D-tyrosine, is a crucial building block in the synthesis of peptides and other complex organic molecules. Its benzyloxycarbonyl (Z) protecting group on the amine function allows for controlled and specific chemical reactions, making it an invaluable tool in the fields of medicinal chemistry, drug discovery, and materials science. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in various experimental settings.
General and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-Benzyloxycarbonyl-D-tyrosine | [1][2] |
| Synonyms | Cbthis compound, Z-D-Tyr-OH | [1][2] |
| CAS Number | 64205-12-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₇H₁₇NO₅ | [1][3][4][6] |
| Molecular Weight | 315.32 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white or light yellow solid/powder | [4][6][7] |
| Melting Point | 90-102 °C | [2][6] |
| Optical Rotation | [α]²⁰/D: -8.5° ± 1.5° (c=3.461% in acetic acid) | [6] |
Solubility and Storage
| Property | Details | Reference |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) at 100 mg/mL (317.14 mM). Also soluble in methanol. | [2][4][7] |
| Storage (Powder) | Recommended storage at -20°C for up to 3 years, or at 4°C for up to 2 years. Store in a dry and sealed place. | [1][4][7] |
| Storage (In Solvent) | At -80°C for up to 6 months, or at -20°C for up to 1 month. | [4][7] |
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted to specific equipment and regulatory requirements.
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
The measurement is repeated with a fresh sample, heating at a slower rate (e.g., 1-2 °C/min) starting from approximately 20 °C below the approximate melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is recorded as the completion of melting. This range is reported as the melting point.
-
Measurement of Optical Rotation
Objective: To measure the specific rotation of this compound, confirming its enantiomeric purity.
Methodology:
-
Sample Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a precise volume of glacial acetic acid to achieve a concentration of 3.461 g/100 mL.
-
Instrumentation: A calibrated polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed.
-
Procedure:
-
The polarimeter is calibrated using a blank solution (glacial acetic acid).
-
The sample tube (of a known path length, e.g., 1 dm) is filled with the prepared this compound solution, ensuring no air bubbles are present.
-
The observed rotation (α) of the sample solution is measured at a constant temperature (20 °C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Solubility Assessment
Objective: To determine the solubility of this compound in a given solvent.
Methodology (Shake-Flask Method):
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as mg/mL or mol/L.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Methodology (Reverse-Phase HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and a gradient pump.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
A linear gradient is run from a low to a high percentage of mobile phase B over a specified time (e.g., 5% to 95% B over 20 minutes).
-
The flow rate is maintained at a constant value (e.g., 1 mL/min).
-
The column temperature is controlled (e.g., 25 °C).
-
Detection is performed at a wavelength where the compound absorbs UV light (e.g., 254 nm).
-
-
Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound highlighting key functional groups.
Logical Workflow: Application in Peptide Synthesis
This compound is a fundamental component in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug development and biochemical research. The following diagram illustrates its logical role in the process.
Caption: Simplified workflow of this compound's use in solid-phase peptide synthesis.
Conclusion
This technical guide provides a detailed examination of the physical and chemical properties of this compound, tailored for the scientific community. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide a foundation for its analysis and quality control. The visualizations serve to illustrate its chemical structure and its logical application in the critical process of peptide synthesis. A thorough understanding of these properties is paramount for the successful and reproducible use of this compound in research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. iitg.ac.in [iitg.ac.in]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 5. crsubscription.com [crsubscription.com]
- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 7. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Z-D-Tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of N-benzyloxycarbonyl-D-tyrosine (Z-D-tyrosine), a protected form of the amino acid D-tyrosine. The benzyloxycarbonyl (Z) group is a common protecting group in peptide synthesis, making the characterization of this compound crucial for quality control and process monitoring in drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with detailed experimental protocols.
Data Presentation
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. Due to the limited availability of published spectral data specifically for this compound, data from the closely related L-enantiomer, N-benzyloxycarbonyl-L-tyrosine, and the parent compound, D-tyrosine, are included for reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ) in ppm (Z-L-Tyrosine in DMSO-d₆) | Expected Chemical Shift (δ) in ppm (D-Tyrosine in D₂O) [1] |
| Aromatic (C₆H₅) | 7.30-7.40 (m, 5H) | - |
| Aromatic (C₆H₄) | 7.05 (d, 2H), 6.65 (d, 2H) | ~7.19 (d), ~6.89 (d) |
| NH | ~7.8 (d) | - |
| α-CH | 4.1-4.2 (m, 1H) | ~3.93 (t) |
| β-CH₂ | 2.8-3.0 (m, 2H) | ~3.20 (dd), ~3.05 (dd) |
| CH₂ (Benzyloxy) | 5.0 (s, 2H) | - |
| OH (Phenolic) | ~9.2 (s) | - |
| COOH | ~12.7 (s) | - |
Note: Chemical shifts are highly dependent on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ) in ppm (Z-L-Tyrosine) | Expected Chemical Shift (δ) in ppm (D-Tyrosine) [2] |
| C=O (Carboxyl) | ~173 | ~172.6 |
| C=O (Carbamate) | ~156 | - |
| Aromatic (C-OH) | ~156 | ~156.4 |
| Aromatic (C-CH₂) | ~128 | ~126.8 |
| Aromatic (C₆H₅) | ~137, ~128.5, ~127.8 | - |
| Aromatic (CH) | ~130, ~115 | ~132, ~117.2 |
| CH₂ (Benzyloxy) | ~65 | - |
| α-CH | ~57 | ~55.4 |
| β-CH₂ | ~37 | ~35.9 |
Note: Chemical shifts are highly dependent on the solvent and concentration.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) (Z-L-Tyrosine) | Expected Wavenumber (cm⁻¹) (D-Tyrosine) [3] |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | 3200-2500 (broad) |
| O-H Stretch (Phenol) | ~3400 | ~3300 |
| N-H Stretch (Amide) | ~3300 | - |
| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 |
| C=O Stretch (Carboxylic Acid) | ~1710 | ~1680 |
| C=O Stretch (Carbamate) | ~1690 | - |
| N-H Bend (Amide) | ~1530 | - |
| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Ion | Expected m/z (this compound) | Expected m/z (D-Tyrosine) [4] |
| [M+H]⁺ | 316.12 | 182.08 |
| [M+Na]⁺ | 338.10 | 204.06 |
| [M-H]⁻ | 314.11 | 180.07 |
| Fragment ions | [M-C₇H₇]⁺, [M-CO₂]⁺, etc. | [M-HCOOH]⁺, [M-NH₃]⁺, etc. |
Note: The molecular weight of this compound (C₁₇H₁₇NO₅) is 315.32 g/mol . The molecular weight of D-tyrosine (C₉H₁₁NO₃) is 181.19 g/mol .[4][5]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: -2 to 14 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
-
-
Instrument Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive and/or negative ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjusted to obtain a stable spray.
-
Drying Gas Temperature and Flow: Optimized for the specific instrument and solvent system.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.
-
If using a tandem mass spectrometer (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can provide further structural information.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide on the Crystal Structure Analysis of Z-D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of Z-D-tyrosine (N-benzyloxycarbonyl-D-tyrosine). While a specific, publicly available crystal structure for this compound is not available at the time of this writing, this paper will present a detailed analysis of a closely related and structurally analogous compound, N-benzyloxycarbonyl-L-tyrosine-L-glycine-ethyl ester (Z-Tyr-Gly-OEt). The crystallographic data from this dipeptide will serve as a representative example to illustrate the principles and expected outcomes of a crystal structure determination for this compound. Enantiomers, such as L- and D-tyrosine derivatives, are expected to exhibit identical unit cell parameters and space groups, with the key difference being the opposite absolute configuration.
Data Presentation
The crystallographic data for the analogous compound, N-benzyloxycarbonyl-L-tyrosine-L-glycine-ethyl ester, is summarized in the table below. These parameters provide a foundational understanding of the expected crystal packing and molecular conformation.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 5.0680(1) Å |
| b | 13.8650(1) Å |
| c | 28.2630(1) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1984.1(1) ų |
| Z | 4 |
| Calculated Density | 1.339 Mg/m³ |
| Radiation Type | CuKα |
| Wavelength | 1.5418 Å |
| R-factor | 0.0444 |
| wR-factor | 0.1276 |
Data obtained for N-benzyloxycarbonyl-L-tyrosine-L-glycine-ethyl ester.[1]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution.
Crystallization of N-Protected Amino Acids
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure analysis. For N-protected amino acids like this compound, several crystallization techniques can be employed.
1. Slow Evaporation Method:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For N-protected amino acids, common solvents include ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane (B92381) or toluene.
-
Procedure:
-
Dissolve the this compound in the chosen solvent to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated lid or parafilm with small pinholes.
-
Allow the solvent to evaporate slowly at a constant temperature. Crystal growth can take several days to weeks.
-
2. Vapor Diffusion Method (Hanging Drop or Sitting Drop):
-
Principle: This method involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, gradually decreasing its solubility and inducing crystallization.
-
Procedure:
-
A small drop (1-5 µL) of the concentrated this compound solution is mixed with a precipitant solution on a siliconized glass slide (hanging drop) or a bridge in a well (sitting drop).
-
The slide or well is sealed over a reservoir containing a higher concentration of the precipitant.
-
Water vapor slowly diffuses from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystallization.
-
3. Cooling Crystallization:
-
Procedure:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution. The decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.
-
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the crystal structure determination process and the expected molecular structure of this compound.
References
The Cornerstone of Durability and Diversity: An In-depth Technical Guide to the Biological Role of D-Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of D-amino acids into peptides represents a paradigm shift in peptide-based therapeutics and our understanding of natural biological processes. While the central dogma dictates the ribosomal synthesis of proteins from L-amino acids, the strategic use of their chiral counterparts, D-amino acids, confers remarkable advantages, most notably a profound resistance to enzymatic degradation. This increased stability translates to significantly longer in-vivo half-lives, a critical factor for the development of effective peptide drugs. Beyond their role in enhancing stability, D-amino acids are found in a variety of naturally occurring peptides, where they contribute to unique structural conformations and specific biological activities. This technical guide provides a comprehensive overview of the biological roles of D-amino acids in peptides, with a focus on their impact on stability, bioactivity, and therapeutic potential. Detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides are provided, alongside illustrative diagrams of relevant pathways and workflows to empower researchers in this exciting field.
Introduction: Beyond the L-Amino Acid Dogma
The homochirality of L-amino acids in protein synthesis was long considered a fundamental and unyielding principle of life. However, a growing body of evidence has revealed the significant presence and functional importance of D-amino acids in a diverse array of peptides across various organisms.[1][2] These "unnatural" amino acids are not merely biological curiosities but are key players in processes ranging from neurotransmission to microbial defense.[3][4]
D-amino acids are incorporated into peptides through two primary mechanisms:
-
Post-translational modification: In this pathway, a specific L-amino acid residue within a ribosomally synthesized peptide is converted to its D-enantiomer by an enzyme called an isomerase or racemase.[5] This process is responsible for the presence of D-amino acids in many animal neuropeptides and toxins.
-
Non-ribosomal peptide synthesis (NRPS): This pathway, prevalent in bacteria and fungi, utilizes large multi-enzyme complexes called non-ribosomal peptide synthetases to assemble peptides, with the ability to directly incorporate D-amino acids.[5] This mechanism is responsible for the synthesis of many peptide antibiotics.
The strategic inclusion of D-amino acids offers significant advantages, particularly in the context of drug development. Peptides containing D-amino acids exhibit enhanced resistance to proteases, the enzymes that rapidly degrade L-peptides in the body.[6][7][8] This increased stability leads to improved pharmacokinetic profiles, making D-amino acid-containing peptides highly attractive candidates for therapeutic intervention.[6]
The Impact of D-Amino Acids on Peptide Stability: A Quantitative Perspective
The primary and most well-documented advantage of incorporating D-amino acids into peptides is the dramatic increase in their stability against enzymatic degradation. Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid creates a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site, thereby inhibiting cleavage.
The following tables summarize quantitative data from various studies, highlighting the significant improvements in stability achieved through D-amino acid substitution.
Table 1: Comparative Stability of L- and D-Amino Acid-Containing Peptides in Biological Media
| Peptide/Analog | D-Amino Acid Substitution | Matrix | Half-life (t½) | Fold Increase in Stability | Reference |
| L-GLP-1 | None | Proteinase K | < 1 hour | - | [9] |
| (D)-GLP-1 | All L-amino acids replaced with D-amino acids | Proteinase K | > 6 hours (80% remaining) | > 6 | [9] |
| [L-Ala2]-Leucine-enkephalin | None | Mouse Brain Homogenate | 2.5 min | - | [10] |
| [D-Ala2]-Leucine-enkephalin | L-Ala at position 2 replaced with D-Ala | Mouse Brain Homogenate | 25.0 min | 10 | [10] |
Table 2: Proteolytic Resistance of a MUC2 Epitope Peptide with D-Amino Acid Flanking Regions
| Peptide Sequence | D-Amino Acid Substitutions | % Remaining after 24h in Human Serum | % Remaining after 24h in Lysosomal Prep. | Reference |
| TPTPTGTQTPT (all L) | None | < 5% | < 5% | [4] |
| tpTPTGTQtpt | T and P at both termini replaced with D-isomers | ~80% | ~70% | [4] |
Influence of D-Amino Acids on Biological Activity and Receptor Binding
While enhanced stability is a major driver for the use of D-amino acids, their incorporation can also have a profound impact on a peptide's biological activity and its interaction with receptors. This effect is highly context-dependent and can range from a complete loss of activity to a significant increase in potency or even a change in function.
Table 3: Comparative Receptor Binding Affinity of L- and D-Peptide Analogs
| Peptide Analog | Receptor | Binding Affinity (Kd or IC50) | Notes | Reference |
| [L-Pro10]-Neurotensin(8-13) | Rat Neurotensin Receptor | 1.5 ± 0.2 nM (Kd) | High affinity of the native L-peptide. | [10] |
| [D-Pro10]-Neurotensin(8-13) | Rat Neurotensin Receptor | 280 ± 30 nM (Kd) | D-amino acid substitution significantly reduces binding affinity. | [10] |
| Dermorphin (B549996) (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH2) | μ-opioid receptor | High affinity agonist | The D-Ala at position 2 is crucial for its potent opioid activity. The all-L version is inactive. | [6][11] |
| L-Norepinephrine | Adrenergic Receptors | High affinity | The pharmacologically active enantiomer. | [12] |
| D-Norepinephrine | Adrenergic Receptors | 10- to 500-fold lower affinity than L-isomer | Demonstrates the high stereoselectivity of many receptors. | [12] |
Key Signaling Pathways Involving D-Amino Acid-Containing Peptides
D-amino acid-containing peptides are not just pharmacological tools; they are integral components of natural signaling pathways. The following diagrams illustrate two examples of such pathways.
Caption: Signaling pathway of a (D)-GLP-1 analog activating the GLP-1 receptor.
Caption: Signaling pathway of Dermorphin activating the μ-opioid receptor.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of D-amino acid-containing peptides, crucial for researchers aiming to explore their therapeutic potential.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Fmoc-based solid-phase peptide synthesis is the most prevalent method for the chemical synthesis of peptides, including those containing D-amino acids. The general workflow is outlined below.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (L- or D-form, 3-5 equivalents) with a coupling agent (e.g., HBTU, DIC) and an additive (e.g., HOBt, Oxyma) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours.
-
Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).
-
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
-
Subsequent Amino Acid Couplings: Repeat steps 2 (using the next amino acid in the sequence), 3, and 4 for each subsequent amino acid until the full peptide sequence is assembled.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.
-
Purification and Analysis:
In Vitro Peptide Stability Assay using RP-HPLC
This protocol details a common method to assess the stability of peptides in biological matrices like human serum.
Caption: Experimental workflow for an in vitro peptide stability assay.
Detailed Protocol:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Pre-warm human serum to 37°C. Add the peptide stock solution to the serum to a final concentration of 10-100 µM and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding the aliquot to a protein precipitation agent (e.g., 2-3 volumes of ice-cold acetonitrile containing 1% TFA).
-
Sample Clarification: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial and inject it onto a C18 RP-HPLC column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Data Analysis: Monitor the absorbance at 214 nm or 280 nm. Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life (t½).[8][15]
Competitive Receptor Binding Assay
This assay is used to determine the binding affinity of a peptide to its receptor by measuring its ability to compete with a known labeled ligand.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare cell membranes or purified receptors expressing the target receptor.
-
Prepare a solution of a labeled ligand (radiolabeled or fluorescently tagged) with a known affinity for the receptor.
-
Prepare a series of dilutions of the unlabeled test peptides (both L- and D-analogs).
-
-
Binding Reaction: In a multi-well plate, incubate the receptor preparation with the labeled ligand and varying concentrations of the unlabeled test peptide in a suitable binding buffer.
-
Equilibration: Allow the binding reaction to reach equilibrium (incubation time and temperature will depend on the specific receptor-ligand pair).
-
Separation of Bound and Free Ligand: Separate the receptor-bound labeled ligand from the free labeled ligand. For membrane preparations, this is typically done by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands, fluorescence plate reader for fluorescent ligands).
-
Data Analysis: Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled test peptide. Fit the data to a competition binding equation to determine the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant), which reflects the affinity of the test peptide for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.[16][17]
Conclusion and Future Directions
The incorporation of D-amino acids into peptides is a powerful and versatile strategy with profound implications for both basic research and therapeutic development. The enhanced proteolytic stability conferred by D-amino acids directly addresses a major hurdle in the clinical application of peptide-based drugs, paving the way for more effective and bioavailable therapeutics.[6][8] Furthermore, the study of naturally occurring D-amino acid-containing peptides continues to unveil novel biological functions and signaling pathways.
Future research in this field will likely focus on several key areas:
-
Rational Design: Moving beyond simple substitution, the rational design of peptides with specific D-amino acid placements to optimize both stability and activity will be a major focus.
-
Novel D-Amino Acid-Containing Peptides: The discovery and characterization of new naturally occurring D-AAs will continue to expand our understanding of their diverse biological roles.
-
Advanced Delivery Systems: Combining the inherent stability of D-peptides with advanced drug delivery technologies will further enhance their therapeutic potential.
-
Understanding Isomerase/Racemase Enzymes: A deeper understanding of the enzymes responsible for post-translational D-amino acid incorporation will open new avenues for manipulating peptide function in vivo.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dermorphin, a new peptide from amphibian skin, inhibits the nociceptive thalamic neurons firing rate evoked by noxious stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of d-Amino Acids on the Bioactivity of Host Defense Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Peripheral Mu-Opioid Receptors by Dermorphin [D-Arg2, Lys4] (1-4) amide Leads to Modality-preferred Inhibition of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and pharmacological activity of dermorphin and its N-terminal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a D-alanine-containing polypeptide precursor for the peptide opioid, dermorphin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Untapped Potential of D-Tyrosine: An In-depth Technical Guide to an Alternative Neurotransmitter Precursor Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the viability of D-tyrosine as an alternative precursor for the synthesis of catecholamine neurotransmitters, primarily dopamine (B1211576). While the canonical pathway beginning with L-tyrosine is well-established, emerging evidence illuminates a secondary route initiated by the enzymatic action of D-amino acid oxidase (DAAO) on D-tyrosine. This document provides a comprehensive overview of both the canonical and alternative pathways, presenting quantitative data on enzyme kinetics, detailed experimental protocols for in vivo analysis, and visualizations of the involved signaling cascades. This guide is intended to be a critical resource for researchers and professionals in drug development investigating novel strategies to modulate catecholamine levels for therapeutic purposes.
Introduction: The Canonical and Alternative Pathways of Catecholamine Synthesis
The catecholamines—dopamine, norepinephrine (B1679862), and epinephrine (B1671497)—are crucial neurotransmitters governing a vast array of physiological and cognitive functions. Their synthesis has traditionally been understood to originate from the amino acid L-tyrosine through a well-defined enzymatic cascade. However, the existence of an alternative pathway utilizing D-tyrosine presents a novel avenue for therapeutic intervention.
The Canonical L-Tyrosine Pathway
The established route of catecholamine synthesis begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[[“]][2] This is the rate-limiting step in the synthesis of dopamine. Subsequently, aromatic L-amino acid decarboxylase (AADC) converts L-DOPA into dopamine.[[“]][2] In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase (DBH), and norepinephrine to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[3][4][5][6]
The Alternative D-Tyrosine Pathway
An alternative pathway for dopamine synthesis begins with the D-enantiomer of tyrosine. This pathway is initiated by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes the oxidative deamination of D-tyrosine to 4-hydroxyphenylpyruvate (HPPA).[7][8] Subsequently, it is proposed that HPPA is converted to L-DOPA, which can then enter the canonical pathway to be decarboxylated to dopamine. The transamination of HPPA to L-tyrosine, which would then be hydroxylated to L-DOPA, is a potential, though less direct, route. A more direct conversion of HPPA to L-DOPA may be catalyzed by hydroxyphenylpyruvate dioxygenase, an area requiring further investigation.
Enzymology of the Alternative Pathway
The feasibility of the D-tyrosine pathway hinges on the kinetic efficiency of its key enzymes.
D-Amino Acid Oxidase (DAAO)
DAAO is a peroxisomal flavoprotein that exhibits broad substrate specificity for D-amino acids.[9] Human DAAO (hDAAO) is active on a range of hydrophobic and bulky D-amino acids.[7][8]
Tyrosine Aminotransferase (TAT)
Tyrosine aminotransferase is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the transamination of tyrosine to 4-hydroxyphenylpyruvate.[10][11][12] While its primary role is in L-tyrosine catabolism, it can also act on other aromatic amino acids.[11][12] Human TAT (hTAT) displays a narrow substrate specificity, with the highest activity observed with L-tyrosine and α-ketoglutarate.[7][13]
Data Presentation: Enzyme Kinetics
The following tables summarize the available quantitative data for the key enzymes involved in the alternative D-tyrosine pathway.
Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| D-Tyrosine | 1.1 | 30.5 | 27727 | [14] |
| D-DOPA | ~6 | ~40 | ~6667 | [14][15] |
| D-Phenylalanine | 1.9 | 25.5 | 13421 | [14] |
| D-Tryptophan | 1.2 | 15.8 | 13167 | [14] |
| D-Serine | 19.3 | 3.0 | 155 | [14] |
| D-Alanine | 14.8 | 5.2 | 351 | [14] |
Data was obtained at pH 8.5 and 25°C.
Table 2: Kinetic Parameters of Human Tyrosine Aminotransferase (hTAT)
| Substrate Pair | Km (mM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| L-Tyrosine / α-Ketoglutarate | 1.0 (for Tyrosine) | 83 | 83000 | [13] |
| Phenylalanine / α-Ketoglutarate | - | - | ~4 orders of magnitude lower than Tyrosine | [7][13] |
| 4-Hydroxyphenylpyruvate / Glutamate | Data not readily available | Data not readily available | Data not readily available |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is crucial for a comprehensive understanding.
Experimental Protocols
In Vivo Microdialysis for Monitoring Dopamine Synthesis from Deuterated D-Tyrosine
This protocol is designed to measure the in vivo conversion of deuterated D-tyrosine to dopamine in the striatum of a rodent model.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (2-4 mm membrane, 6-20 kDa MWCO)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Deuterated D-tyrosine (e.g., D-Tyrosine-d2)
-
HPLC-ECD or LC-MS/MS system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula into the striatum using appropriate stereotaxic coordinates (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma for rats).[13]
-
Secure the cannula with dental cement and allow the animal to recover for 48-72 hours.[13]
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[13]
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least one hour.
-
Administer deuterated D-tyrosine, either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Continue collecting dialysate samples at regular intervals for several hours.
-
-
Sample Analysis:
-
Analyze the dialysate samples for deuterated and non-deuterated dopamine and its metabolites using a validated LC-MS/MS method.
-
LC-MS/MS Analysis of Deuterated Tyrosine and Catecholamines
This protocol outlines the general steps for the analysis of microdialysate samples to quantify deuterated and endogenous tyrosine, dopamine, and its metabolites.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reversed-phase C18 column
-
Deuterated internal standards for all analytes
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Trichloroacetic acid (TCA) or other protein precipitation agent
Procedure:
-
Sample Preparation:
-
To each dialysate sample, add an equal volume of ice-cold protein precipitation agent (e.g., 10% TCA).
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a clean vial and add a known concentration of deuterated internal standards.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases A and B.
-
Detect the analytes using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for both the endogenous and deuterated forms of each analyte.
-
-
Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratios of the analyte to its corresponding internal standard against a standard curve.
-
Determine the extent of D-tyrosine conversion by calculating the ratio of deuterated dopamine to total dopamine.
-
Discussion and Future Directions
The existence of an alternative pathway for dopamine synthesis via D-tyrosine opens up new therapeutic possibilities. Pharmacological modulation of DAAO could provide a novel means of increasing dopamine levels in disorders characterized by dopaminergic hypofunction, such as Parkinson's disease. The use of DAAO inhibitors could potentially enhance the conversion of endogenous or exogenous D-tyrosine to dopamine precursors.
Further research is required to fully elucidate this pathway. Key areas for future investigation include:
-
Definitive Pathway Elucidation: Unequivocally confirming the enzymatic steps and intermediates in the conversion of 4-hydroxyphenylpyruvate to L-DOPA in the brain.
-
Quantitative Flux Analysis: Determining the relative contribution of the D-tyrosine pathway to the overall catecholamine pool under various physiological and pathological conditions.
-
Pharmacological Modulation: Systematically evaluating the therapeutic potential of DAAO inhibitors and activators in preclinical models of dopamine-related disorders.
-
Conversion to Norepinephrine and Epinephrine: While it is logical to assume that dopamine synthesized via the D-tyrosine pathway can be further converted to norepinephrine and epinephrine by the canonical enzymes DBH and PNMT, direct experimental evidence for this flux is an important area for future studies.
Conclusion
This technical guide has provided a detailed examination of D-tyrosine as a potential precursor for neurotransmitter synthesis. By presenting the underlying enzymatic pathways, quantitative kinetic data, and detailed experimental protocols, we aim to equip researchers and drug development professionals with the foundational knowledge to explore this promising alternative route for modulating catecholamine neurotransmission. The continued investigation of the D-tyrosine pathway holds the potential to unlock novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. consensus.app [consensus.app]
- 2. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of tyrosine aminotransferase and para-hydroxyphenylpyruvate dioxygenase activities in fetal and neonatal human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Oxidase, D- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. Tyrosine aminotransferase - Wikipedia [en.wikipedia.org]
- 9. Tyrosine aminotransferase: biochemical and structural properties and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. The narrow substrate specificity of human tyrosine aminotransferase--the enzyme deficient in tyrosinemia type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 14. Development of tyrosine aminotransferase and para-hydroxyphenylpyruvate dioxygenase activities in fetal and neonatal human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Metabolic Fate of D-Tyrosine: A Technical Guide for Researchers
An In-depth Exploration of the Core Metabolic Pathways, Quantitative Data, and Experimental Protocols Relevant to Researchers, Scientists, and Drug Development Professionals.
Introduction
D-tyrosine, the dextrorotatory enantiomer of the aromatic amino acid tyrosine, has long been considered a less prevalent and metabolically inert counterpart to its L-isomer. However, emerging research has unveiled its presence and significant roles in various biological systems, from microorganisms to mammals. The metabolic pathway of D-tyrosine is a critical area of study, with implications for neuroscience, microbiology, and drug development. This technical guide provides a comprehensive overview of the metabolic fate of D-tyrosine, detailing the core enzymatic reactions, quantitative parameters, and the experimental methodologies used to investigate these processes.
Core Metabolic Pathway of D-Tyrosine
The primary enzyme responsible for the metabolism of D-tyrosine in most organisms is the flavoenzyme D-amino acid oxidase (DAAO) .[1][2] This enzyme catalyzes the stereospecific oxidative deamination of D-amino acids.
Mammalian Metabolism
In mammals, DAAO is predominantly found in the peroxisomes of the liver, kidney, and brain.[1][2] The metabolism of D-tyrosine proceeds as follows:
-
Oxidative Deamination: D-tyrosine is oxidized by DAAO, with flavin adenine (B156593) dinucleotide (FAD) as a cofactor, to produce 4-hydroxy-phenylpyruvic acid imine.
-
Spontaneous Hydrolysis: The unstable imino acid intermediate spontaneously hydrolyzes in the aqueous environment to yield 4-hydroxyphenylpyruvic acid (p-HPPA) and ammonia (B1221849) (NH₃).
-
Hydrogen Peroxide Formation: Concurrently, the reduced FADH₂ cofactor of DAAO is reoxidized by molecular oxygen (O₂), generating hydrogen peroxide (H₂O₂).
The resulting p-HPPA can then enter the broader tyrosine catabolic pathway, which is shared with L-tyrosine metabolism, ultimately leading to the production of fumarate (B1241708) and acetoacetate, which can enter the citric acid cycle.
Bacterial Metabolism
In bacteria, D-amino acids, including D-tyrosine, play roles in peptidoglycan synthesis and biofilm formation.[3] While some bacteria possess D-amino acid oxidases similar to those in mammals, others utilize D-amino acid dehydrogenases , which do not produce hydrogen peroxide. The general pathway, however, leads to the formation of the corresponding α-keto acid, 4-hydroxyphenylpyruvic acid, which can then be utilized for energy or as a precursor for other molecules.[4] Some bacteria can also convert tyrosine-derived biogenic amines.[5]
Quantitative Data
The following tables summarize key quantitative data related to D-tyrosine metabolism.
Table 1: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with D-Tyrosine as a Substrate
| Organism/Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pig Kidney (pkDAAO) | Data not available | Data not available | Data not available | [6] |
| Human (hDAAO) | Data not available | Data not available | Data not available | |
| Rhodotorula gracilis (RgDAAO) | Data not available | Data not available | Data not available | |
| Trigonopsis variabilis (TvDAAO) | Data not available | Data not available | Data not available |
Table 2: Physiological Concentrations of Tyrosine and its Metabolites
| Analyte | Biological Matrix | Organism | Concentration | Reference |
| Tyrosine (Total) | Rat Brain (Hippocampus) | Rat | ~10-13 µmol/g | [7] |
| Tyrosine (Total) | Rat Brain (Striatum) | Rat | ~10-13 µmol/g | [7] |
| Tyrosine (Total) | Rat Brain (Cortex) | Rat | ~10-13 µmol/g | [7] |
| 4-Hydroxyphenylpyruvic acid (HPPA) | Human Hepatocytes (Basal) | Human | Higher than rat, dog, rabbit | [8] |
| 4-Hydroxyphenylpyruvic acid (HPPA) | Rat Hepatocytes (Basal) | Rat | Lower than human, mouse | [8] |
Note: Data on the specific physiological concentrations of D-tyrosine are scarce, as it is typically present at much lower levels than L-tyrosine. The provided data for total tyrosine offers context for the overall pool of this amino acid in the brain.
Experimental Protocols
Spectrophotometric Assay for D-Amino Acid Oxidase (DAAO) Activity
This protocol is based on the detection of hydrogen peroxide produced during the DAAO-catalyzed oxidation of D-tyrosine, using a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.
Materials:
-
UV/Vis spectrophotometer or microplate reader
-
100 mM Sodium Pyrophosphate buffer, pH 8.5
-
D-Tyrosine solution (substrate)
-
Horseradish Peroxidase (HRP) solution (e.g., 1 U/mL)
-
o-dianisidine solution (chromogenic substrate)
-
FAD solution (20 µM)
-
Tissue homogenate or purified DAAO enzyme solution
Procedure:
-
Prepare the Assay Mixture: In a microplate well or cuvette, prepare the following reaction mixture:
-
75 mM Sodium Pyrophosphate buffer, pH 8.5
-
50 mM D-serine (or desired concentration of D-tyrosine)
-
20 µM FAD
-
1 U/mL Horseradish Peroxidase
-
~1 mM o-dianisidine
-
-
Initiate the Reaction: Add the tissue homogenate (typically 100-200 µg of soluble protein) or purified DAAO to the assay mixture.
-
Monitor Absorbance: Immediately begin monitoring the change in absorbance at 436 nm at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes) at room temperature.[9]
-
Calculate Activity: The rate of increase in absorbance is proportional to the DAAO activity. A standard curve using known concentrations of H₂O₂ can be used to quantify the activity in units (µmol of H₂O₂ produced per minute).
HPLC Method for D-Tyrosine Quantification in Serum
This protocol outlines a general approach for the quantification of D-tyrosine in serum samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, which offers high sensitivity without the need for derivatization.[10][11]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Trichloroacetic acid (TCA) for protein precipitation
-
Mobile phase: e.g., 0.015 mM dihydrogen-phosphate solution
-
D-Tyrosine standard solutions for calibration
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of serum, add an equal volume of cold TCA solution (e.g., 10% w/v).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the C18 column.
-
Elute the analytes using the specified mobile phase at a constant flow rate.
-
Set the fluorescence detector to an excitation wavelength of 210 nm and an emission wavelength of 302 nm to monitor the natural fluorescence of tyrosine.
-
-
Quantification:
-
Prepare a calibration curve by running a series of D-tyrosine standards of known concentrations.
-
Determine the concentration of D-tyrosine in the serum sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Metabolic Pathway of D-Tyrosine
Caption: The core metabolic pathway of D-tyrosine via D-amino acid oxidase.
Experimental Workflow for DAAO Activity Assay
Caption: A typical experimental workflow for a spectrophotometric DAAO activity assay.
References
- 1. frontiersin.org [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconversion of Tyrosine and Tryptophan Derived Biogenic Amines by Neuropathogenic Bacteria [mdpi.com]
- 6. Studies on the kinetic mechanism of pig kidney D-amino acid oxidase by site-directed mutagenesis of tyrosine 224 and tyrosine 228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Species differences and human relevance of the toxicity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and a new approach method in vitro for investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of D-Amino Oxidase activity via spectrophotometric assay [bio-protocol.org]
- 10. recipp.ipp.pt [recipp.ipp.pt]
- 11. dspace.cuni.cz [dspace.cuni.cz]
An In-depth Technical Guide on the Core Mechanism of Action of Z-D-Tyrosine and its Derivatives in Neurological Disorders
Introduction
Z-D-tyrosine, chemically known as N-benzyloxycarbonyl-D-tyrosine, is a derivative of the amino acid D-tyrosine. While primarily utilized in peptide synthesis as a protected form of D-tyrosine, its core structure, D-tyrosine, has garnered interest for its potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the putative mechanisms of action of D-tyrosine and its derivatives in the context of neurodegeneration. Due to the limited direct research on this compound's biological activity, this document focuses on the neuroprotective potential of the D-tyrosine moiety. The information presented is intended for researchers, scientists, and drug development professionals.
The neuroprotective effects of D-tyrosine are thought to be mediated through several key mechanisms, including the modulation of enzymatic activity, mitigation of oxidative stress, and potential interaction with excitatory amino acid receptors. This guide will delve into these pathways, presenting available data, experimental methodologies, and visual representations of the underlying processes.
Potential Mechanisms of Action of D-Tyrosine in Neurological Disorders
The therapeutic potential of D-tyrosine in neurological disorders is multifaceted, with evidence suggesting its involvement in several key pathways implicated in neurodegeneration.
Tyrosinase Inhibition
One of the most promising mechanisms of D-tyrosine is its ability to act as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the synthesis of melanin (B1238610) and has been implicated in the neurotoxic pathways of Parkinson's disease through the overproduction of dopamine (B1211576) quinones. By inhibiting tyrosinase, D-tyrosine may exert a neuroprotective effect.[1]
Diagram 1: Proposed Mechanism of D-Tyrosine as a Tyrosinase Inhibitor
Caption: D-Tyrosine may competitively inhibit tyrosinase, reducing the conversion of L-DOPA and subsequent oxidation of dopamine to neurotoxic quinones.
Modulation of Oxidative Stress
Oxidative stress is a well-established contributor to neuronal damage in a range of neurological conditions. While high concentrations of L-tyrosine have been shown to induce oxidative stress, certain tyrosine derivatives and peptides exhibit antioxidant properties. D-tyrosine isomers can be formed non-enzymatically during oxidative stress, suggesting a potential role in either marking or modulating these processes. The phenolic hydroxyl group in the tyrosine structure can donate a hydrogen atom to scavenge free radicals.
Diagram 2: D-Tyrosine in the Modulation of Oxidative Stress
Caption: D-tyrosine containing peptides may exert neuroprotective effects by scavenging reactive oxygen species, thus mitigating neuronal damage.
Potential NMDA Receptor Modulation
D-amino acids, such as D-serine and D-aspartate, are known to act as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity. While direct evidence for D-tyrosine's interaction with the NMDA receptor is still emerging, its classification as a D-amino acid suggests this as a plausible mechanism of action. Overactivation of the NMDA receptor leads to excitotoxicity, a common pathway of neuronal death in many neurological disorders.
Diagram 3: Hypothetical Modulation of NMDA Receptor by D-Tyrosine
Caption: D-Tyrosine may act as a modulator at the NMDA receptor, potentially reducing glutamate-induced excitotoxicity.
Quantitative Data
Specific quantitative data on the neuroprotective effects of this compound or D-tyrosine are limited in the literature. The following tables provide illustrative data from related compounds to offer a comparative context for potential therapeutic efficacy.
Table 1: Tyrosinase Inhibition by Various Compounds
| Compound | IC50 (µM) | Inhibition Type | Source Organism |
|---|---|---|---|
| Kojic Acid (control) | 18.27 | Competitive | Mushroom |
| Quercetin | 1.03 - 5.21 | Competitive / Mixed | Mushroom |
| Benzimidazothiazolone Analog 3 | 1.03 | Competitive | Mushroom |
| D-Tyrosine | Data not available | Presumed Competitive | N/A |
Table 2: Antioxidant Activity of Tyrosine-Containing Peptides
| Peptide Sequence | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
|---|---|---|
| cyclo(L-Tyr-L-Phe) | > 1000 | > 1000 |
| cyclo(D-Tyr-D-Phe) | ~ 500 | ~ 250 |
| Butylated Hydroxyanisole (BHA) | < 100 | < 100 |
Experimental Protocols
This section details methodologies for key experiments relevant to investigating the neuroprotective mechanisms of D-tyrosine and its derivatives.
Tyrosinase Inhibition Assay
This protocol is adapted for determining the inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich)
-
L-DOPA (substrate)
-
Phosphate (B84403) Buffer (50 mM, pH 6.8)
-
Test compound (e.g., D-tyrosine) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound, 40 µL of L-DOPA solution (2.5 mM), and 140 µL of phosphate buffer.
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution (100 units/mL) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes at a constant temperature (e.g., 37°C).
-
The rate of dopachrome (B613829) formation is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value from a dose-response curve.
Diagram 4: Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for assessing the tyrosinase inhibitory activity of a test compound.
In Vitro Antioxidant Activity (DPPH Assay)
This protocol outlines the procedure for the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical scavenging assay.
Materials:
-
DPPH (0.1 mM in methanol)
-
Test compound (e.g., D-tyrosine containing peptide)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.
-
Determine the IC50 value from the dose-response curve.
Analysis of D-Amino Acids in Brain Tissue
This protocol provides a general workflow for the quantification of D-amino acids in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Materials:
-
Brain tissue homogenizer
-
Trichloroacetic acid (TCA) solution (30% w/v)
-
Borate (B1201080) buffer (100 mM, pH 9.0)
-
7-fluoro-4-nitrobenzoxadiazole (NBD-F) solution (10 mM in acetonitrile)
-
LC-MS/MS system
Procedure:
-
Homogenize brain tissue samples in an appropriate buffer.
-
Sonicate the homogenate for 5 minutes.
-
Precipitate proteins by adding TCA solution and incubating on ice for at least 1 hour.
-
Centrifuge at 5000 g for 10 minutes and collect the supernatant.
-
Derivatize the amino acids in the supernatant by adding borate buffer and NBD-F solution, followed by heating at 65°C for 20 minutes.
-
Cool the derivatized sample and analyze using a capillary HPLC-MS/MS system with a suitable chiral column to separate D- and L-amino acids.
-
Quantify the concentration of D-tyrosine based on a standard curve.
Diagram 5: Workflow for D-Amino Acid Analysis in Brain Tissue
References
Investigating the Pharmacology of Z-D-Tyrosine: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature lacks specific pharmacological data for Z-D-tyrosine. This compound, a benzyloxycarbonyl-protected form of D-tyrosine, is primarily documented as a synthetic intermediate in peptide chemistry.[1][2] This guide, therefore, provides a detailed overview of the pharmacology of the closely related and extensively studied L-tyrosine, along with available data on D-tyrosine, to offer a relevant framework for researchers, scientists, and drug development professionals. The information presented herein on L-tyrosine and D-tyrosine should not be directly extrapolated to this compound without dedicated experimental validation.
Introduction to Tyrosine Isomers
Tyrosine, a non-essential amino acid, exists as two stereoisomers: L-tyrosine and D-tyrosine. L-tyrosine is the naturally occurring form and a fundamental building block of proteins.[3] It serves as a crucial precursor for the synthesis of key neurotransmitters and hormones.[3] D-tyrosine is the non-proteinogenic enantiomer and is less common in biological systems. This compound is a laboratory-synthesized derivative of D-tyrosine where the amino group is protected by a benzyloxycarbonyl ("Z") group, a common strategy in peptide synthesis to prevent unwanted reactions.[1]
Pharmacology of L-Tyrosine
The primary pharmacological relevance of L-tyrosine stems from its role as a metabolic precursor. Its administration can lead to increased synthesis and release of catecholamines, particularly under conditions of high demand or stress.
Mechanism of Action
L-tyrosine is actively transported into the brain, where it is converted to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase. This is the rate-limiting step in the biosynthesis of the catecholamines: dopamine (B1211576), norepinephrine, and epinephrine.[3]
Pharmacodynamics
Supplementation with L-tyrosine has been shown to enhance cognitive performance, particularly in situations involving physical or psychological stress. Studies suggest it can improve working memory, cognitive flexibility, and attention.[4][] These effects are attributed to the replenishment of depleted catecholamine stores in the brain.
Pharmacokinetics
Oral L-tyrosine is absorbed from the gastrointestinal tract. Its transport across the blood-brain barrier is mediated by the large neutral amino acid (LNAA) transporter.
Table 1: Summary of L-Tyrosine Pharmacokinetic Data (Human Studies)
| Parameter | Description | Value(s) |
| Route of Administration | Oral | N/A |
| Dosage Range (Cognitive Effects) | Doses used in human studies to elicit cognitive effects. | 100-150 mg/kg body weight |
| Time to Peak Plasma Concentration (Tmax) | Time to reach maximum concentration in the blood after oral intake. | ~2 hours |
| Bioavailability | Dependent on factors like co-ingestion of other amino acids. | Variable |
| Metabolism | Primarily via tyrosine hydroxylase in catecholaminergic neurons. | N/A |
| Elimination | Incorporated into proteins or metabolized. | N/A |
Pharmacology of D-Tyrosine
While less studied than its L-isomer, some biological activities have been reported for D-tyrosine.
Biological Activities
-
Melanin (B1238610) Synthesis Inhibition: D-Tyrosine has been shown to negatively regulate melanin synthesis by competitively inhibiting the enzyme tyrosinase.[6]
-
Biofilm Inhibition: It has demonstrated the ability to inhibit the formation of bacterial biofilms.[6]
-
Dopamine Synthesis: Emerging evidence suggests a potential alternative pathway for D-tyrosine to contribute to dopamine synthesis via the enzyme D-amino acid oxidase (DAAO).[7]
The Role of the Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl group is a widely used amine protecting group in organic synthesis. In the context of this compound, its primary function is to prevent the amino group of D-tyrosine from participating in unwanted side reactions during peptide synthesis. While some N-protected amino acids have been investigated as ligands in catalysis, there is no substantial evidence to suggest that the Z-group itself imparts significant direct pharmacological activity in a biological system.[8][9] Its presence would likely alter the solubility, membrane permeability, and receptor binding profile of the parent amino acid.
Experimental Protocols
The following is a representative protocol for an assay relevant to the biological activity of tyrosine and its isomers.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, the key enzyme in melanogenesis. It is relevant given the known inhibitory activity of D-tyrosine.[6]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored compound with an absorbance maximum at 475 nm. The rate of dopachrome formation is proportional to tyrosinase activity. Potential inhibitors are added to the reaction, and a decrease in the rate of dopachrome formation indicates inhibition.
Materials:
-
Mushroom tyrosinase
-
L-DOPA solution
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (e.g., D-tyrosine)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound dilutions and a solution of mushroom tyrosinase.
-
Incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Signaling Pathways and Logical Relationships
The central role of L-tyrosine is as a precursor in the catecholamine synthesis pathway. The potential, though less defined, pathway for D-tyrosine is also illustrated.
Catecholamine Biosynthesis Pathway
Caption: Biosynthesis pathways for catecholamines from L-tyrosine and a proposed alternative route for D-tyrosine.
Experimental Workflow for Investigating this compound Pharmacology
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Mono-N-protected amino acids - Wikipedia [en.wikipedia.org]
- 9. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
Z-D-Tyrosine and its Derivatives: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential therapeutic applications of tyrosine derivatives, using Z-D-tyrosine as a conceptual starting point. As of the latest available research, this compound is primarily utilized as a chiral building block and intermediate in organic synthesis. There is a lack of direct scientific evidence supporting its use as a standalone therapeutic agent. This guide, therefore, extrapolates from research on related tyrosine isomers and derivatives to provide a framework for potential future investigation.
Introduction: Deconstructing this compound
This compound is a derivative of the amino acid tyrosine. To understand its potential roles, it is crucial to analyze its constituent parts: the D-tyrosine core and the N-terminal protecting group, benzyloxycarbonyl (Z).
-
D-Tyrosine: The non-proteinogenic stereoisomer of the naturally occurring L-tyrosine. While L-tyrosine is a direct precursor to key neurotransmitters, D-tyrosine exhibits distinct biochemical properties, including the inhibition of certain enzymes and its use as an intermediate in the synthesis of peptide-based drugs.[1][2]
-
Benzyloxycarbonyl (Z or Cbz) Group: A common amine-protecting group in peptide synthesis and organic chemistry.[3] Its primary function is to temporarily mask the reactivity of the amine group on the amino acid to allow for controlled, sequential reactions. The Z-group is typically removed in the final stages of synthesis to yield the desired molecule.[4]
Given its chemical nature, this compound's primary role is as a protected amino acid for synthetic applications. However, the unique properties of its D-isomer core and the concept of prodrugs—where a protective group might be cleaved in vivo—warrant an exploration of the therapeutic landscape of tyrosine derivatives.
The Therapeutic Landscape of Tyrosine Isomers and Derivatives
The therapeutic potential of tyrosine derivatives is broad, ranging from neurotransmitter modulation to targeted cancer therapy.
2.1. L-Tyrosine: The Neurotransmitter Precursor
L-tyrosine is the natural precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[5] This pathway is fundamental to numerous physiological and cognitive processes. Supplementation with L-tyrosine has been investigated for its potential to enhance cognitive function, particularly under conditions of stress where catecholamine levels may be depleted.[6][7][8]
2.2. D-Tyrosine: Beyond a Simple Isomer
D-tyrosine is not merely an inactive counterpart to L-tyrosine. Research has identified specific biological activities:
-
Melanin (B1238610) Synthesis Inhibition: D-tyrosine can negatively regulate melanin production by competitively inhibiting the enzyme tyrosinase.[2]
-
Biofilm Disruption: It has been shown to inhibit biofilm formation in certain bacteria.[2]
-
Pharmaceutical Synthesis: D-tyrosine is a key intermediate in the synthesis of drugs like Atosiban, a tocolytic agent used to delay preterm labor.[1]
2.3. Tyrosine Derivatives as Prodrugs and Targeted Therapeutics
The core structure of tyrosine can be modified to create novel therapeutic agents.
-
Prodrugs: Attaching a tyrosine molecule to an existing drug can create a prodrug with improved properties. For instance, a study on mefenamic acid demonstrated that its tyrosine and glycine (B1666218) derivatives exhibited enhanced anti-inflammatory and analgesic activity with reduced ulcerogenic effects compared to the parent drug.[9][10]
-
Receptor Antagonists: Novel tyrosine derivatives have been synthesized to act as potent and selective antagonists for specific receptors. One such example is a peripheral 5HT2A receptor antagonist developed for nonalcoholic fatty liver disease, which showed a high in vitro activity (IC50 of 0.17 nM).[11]
-
Tyrosine Kinase Inhibitors (TKIs): It is critical to distinguish between amino acid derivatives and TKIs. TKIs are a major class of targeted cancer therapies that block the action of tyrosine kinase enzymes, which are crucial for cell signaling and growth.[12][13][14] While not direct derivatives of the amino acid, these drugs are designed to bind to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on substrate proteins.[15][16]
Signaling Pathways Involving Tyrosine
The primary signaling pathway involving tyrosine is the synthesis of catecholamines. This pathway is a critical target for therapeutic intervention in neurological and psychiatric disorders.
Caption: The catecholamine biosynthesis pathway, starting from L-tyrosine.
Quantitative Data for Tyrosine Derivatives and Related Compounds
The following tables summarize key quantitative data from studies on tyrosine and its derivatives. Due to the absence of specific therapeutic data for this compound, values for related and illustrative compounds are provided.
Table 1: In Vitro Activity of Tyrosine Derivatives
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| D-Tyrosine | Tyrosinase Activity | Inhibition | Competitive Inhibition | [2] |
| Tyrosine Derivative 14a | 5HT2A Receptor | IC50 | 0.17 nM | [11] |
| NGT-M001 (rMAP) | ABTS Radical Scavenging | IC50 | 0.38 ± 0.05 µM | [17] |
| NGT-M002 (rMAP) | ABTS Radical Scavenging | IC50 | 1.06 ± 0.00 µM | [17] |
| NGT-M002 (rMAP) | DPPH Radical Scavenging | IC50 | 5.66 ± 1.12 µM |[17] |
rMAP: recombinant Mussel Adhesive Protein, rich in tyrosine/DOPA residues.
Table 2: Pharmacological and Physiological Data for Tyrosine Isomers
| Compound | Parameter | Model/Condition | Finding | Reference(s) |
|---|---|---|---|---|
| L-Tyrosine | Analgesic Activity | Mefenamic Acid Prodrug (MAT) | 64% analgesia vs. 74% for parent drug | [10] |
| L-Tyrosine | Anti-inflammatory Activity | Mefenamic Acid Prodrug (MAT) | 74% activity vs. 40% for parent drug | [9] |
| L-Tyrosine | Ulcer Index | Mefenamic Acid Prodrug (MAT) | 9.1 vs. 24.2 for parent drug | [9] |
| m-Tyrosine & o-Tyrosine | Cell Proliferation | Erythroblasts | Inhibited cell growth |[18] |
Experimental Protocols for Therapeutic Evaluation
The evaluation of a novel tyrosine derivative, such as a de-protected version of this compound, would follow a standard preclinical drug discovery pipeline. This involves a series of in vitro and in vivo assays to determine its biological activity, mechanism of action, and safety profile.
5.1. General Experimental Workflow
A typical workflow for assessing a novel neuroactive compound is outlined below.
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
5.2. Detailed Methodologies
5.2.1. In Vitro Neuroprotection Assay (Generic Protocol)
This protocol provides a general method for assessing the neuroprotective effects of a test compound against an induced toxin in a neuronal cell line (e.g., SH-SY5Y).[19][20][21][22][23]
-
Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12) supplemented with FBS and antibiotics. Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the test compound (e.g., a de-protected D-tyrosine derivative) in a suitable solvent (e.g., DMSO). Dilute the compound to various final concentrations in the cell culture medium. Pre-treat the cells with the compound for 2-4 hours.
-
Induction of Toxicity: Introduce a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to the wells to induce oxidative stress and cell death. Include control wells (cells only, cells + toxin, cells + vehicle).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Determine the EC50 (effective concentration for 50% protection) of the test compound.
5.2.2. In Vivo Model of Neuroinflammation (Generic Protocol)
This protocol describes a general method for inducing neuroinflammation in rodents to test the anti-inflammatory potential of a compound.[24]
-
Animal Model: Use adult male C57BL/6 mice. Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose. Administer vehicle to the control group.
-
Induction of Neuroinflammation: One hour after compound administration, induce neuroinflammation by a single intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 1 mg/kg).
-
Sample Collection: At 24 hours post-LPS injection, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).
-
Biomarker Analysis:
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Histology: Perfuse a subset of animals and prepare brain sections for immunohistochemical staining of microglial (Iba1) and astrocyte (GFAP) activation markers.
-
-
Data Analysis: Compare the levels of inflammatory markers between the vehicle-treated, LPS-treated, and compound+LPS-treated groups using appropriate statistical tests (e.g., ANOVA).
The Role of the Z-Group: A Synthetic Tool or a Prodrug Moiety?
The benzyloxycarbonyl (Z) group is a workhorse in organic synthesis, valued for its stability and specific cleavage conditions.[3][25] Its primary role is to act as a temporary "guardian" for amine groups.
Caption: Hypothetical prodrug activation of a Z-protected compound.
While there is no evidence to suggest this compound itself is a prodrug, the concept is plausible for other Z-protected molecules. For the Z-group to function as a prodrug moiety, in vivo enzymes would need to cleave the carbamate (B1207046) bond to release the active molecule. The most common method for Z-group removal is catalytic hydrogenation, a condition not present physiologically.[25] However, other acidic or enzymatic conditions could potentially effect its removal, though this is speculative.
Conclusion and Future Directions
This compound is a valuable chemical tool for the synthesis of complex peptides and chiral molecules. At present, it is not considered a therapeutic agent. However, a comprehensive analysis of its components—the D-tyrosine core and the Z-protecting group—opens a window into the broader therapeutic potential of tyrosine derivatives.
Future research should focus on:
-
Exploring the Bioactivity of D-Tyrosine Derivatives: The unique activities of D-tyrosine in inhibiting tyrosinase and biofilm formation suggest that novel derivatives could be synthesized and screened for a wide range of therapeutic targets.
-
Rational Design of Tyrosine-Based Prodrugs: The successful use of tyrosine to improve the pharmacological profile of mefenamic acid provides a strong rationale for applying this strategy to other drugs with gastrointestinal side effects or poor bioavailability.
-
Investigating Tyrosine Analogs as Neuromodulators: Given L-tyrosine's role as a neurotransmitter precursor, synthetic analogs could be designed to modulate the activity of key enzymes in the catecholamine pathway, offering novel approaches for treating neurological and psychiatric conditions.
By leveraging the versatile chemical scaffold of tyrosine, researchers and drug development professionals can continue to explore new avenues for creating innovative and effective therapeutics.
References
- 1. guidechem.com [guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. examine.com [examine.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 8. health.clevelandclinic.org [health.clevelandclinic.org]
- 9. Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of tyrosine derivatives as peripheral 5HT2A receptor antagonists for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. urologyku.com [urologyku.com]
- 13. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Tyrosine kinase inhibitors (TKIs) for CML | Macmillan Cancer Support [macmillan.org.uk]
- 16. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. preprints.org [preprints.org]
- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. selvita.com [selvita.com]
- 25. benchchem.com [benchchem.com]
The Unconventional Enantiomer: A Technical Guide to the Discovery and Natural Occurrence of D-Tyrosine
Foreword: For decades, the central dogma of protein biochemistry rested on a foundation of L-homochirality, the exclusive use of L-amino acids by ribosomes for protein synthesis. The discovery of naturally occurring D-amino acids has systematically challenged this paradigm, revealing a new layer of biological complexity and function. This technical guide provides an in-depth exploration of one such enantiomer, D-tyrosine (B559537), focusing on its discovery, natural distribution, and the analytical methodologies crucial for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of D-amino acid biology.
Discovery of D-Amino Acids: A Paradigm Shift
The journey to understanding D-tyrosine begins with the broader discovery of D-amino acids in living organisms. While L-tyrosine was first isolated from cheese casein in 1846 by Justus von Liebig, its D-enantiomer remained in obscurity for much longer.[1][2] For many years, the detection of D-amino acids in animal tissues was often attributed to non-enzymatic, age-related racemization or as metabolic byproducts of gut microbiota.
A significant breakthrough occurred in the 1980s with the isolation of D-amino acid-containing peptides (DAACPs), such as dermorphin (B549996) from frog skin, which contains a D-alanine residue.[3] These discoveries were pivotal as they demonstrated that D-amino acids were not merely artifacts but were intentionally incorporated into bioactive peptides through sophisticated enzymatic machinery.[4] This realization spurred the development of highly sensitive analytical techniques, which were essential for detecting the often trace amounts of free D-amino acids in various biological systems.[5]
Natural Occurrence and Quantitative Distribution
Subsequent research has confirmed the presence of free D-amino acids, including D-tyrosine, across all domains of life, from bacteria to mammals.[6][7] Their concentrations, however, vary significantly between organisms and tissues.
Bacteria
In the bacterial kingdom, D-amino acids are well-known structural components of the peptidoglycan cell wall.[8] Free D-tyrosine has been identified as a significant extracellular signaling molecule. Notably, it has been shown to inhibit and trigger the disassembly of biofilms in various bacterial species, including the opportunistic pathogens Pseudomonas aeruginosa and Bacillus subtilis.[5][9] This effect is often achieved by altering the composition of the extracellular polymeric substance (EPS), which forms the structural matrix of the biofilm.[4][10]
Invertebrates and Vertebrates
The presence of D-amino acids was first reported in insects and mollusks in the 1950s.[7] DAACPs have since been discovered in a wide array of invertebrates, including spiders, crustaceans, and mollusks.[4] In mammals, while D-serine and D-aspartate are the most studied for their roles as neurotransmitters and neuroendocrine regulators, other D-amino acids, including D-tyrosine, are present in physiological fluids.[6][11]
Quantitative Data in Human Physiological Fluids
Systematic analysis of human physiological fluids has provided quantitative insight into the distribution of free D-amino acids. The data reveals that while D-tyrosine is present, its concentration is substantially lower than its L-enantiomer.
| Fluid Sample | L-Tyrosine (nmol/ml) | D-Tyrosine (nmol/ml) | % D-Tyrosine |
| Plasma | 45 - 210 | 0.1 - 6.6 | ~0.8% |
| Urine | 90 - 180 | 0.5 - 1.0 | ~0.7% |
| Cerebrospinal Fluid (CSF) | 35 - 130 | 0.3 - 9.5 | ~2.4% |
| Data summarized from Armstrong, D. W., et al. (1993). D-amino acid levels in human physiological fluids.[6] |
Biosynthesis and Incorporation Mechanisms
The presence of D-tyrosine in natural products is not a result of direct ribosomal incorporation. Instead, it arises from two primary enzymatic pathways that ensure stereochemical diversity.
Non-Ribosomal Peptide Synthesis (NRPS)
Prevalent in bacteria and fungi, NRPS is a mechanism for synthesizing peptides independent of messenger RNA. Large, modular enzyme complexes, known as Non-Ribosomal Peptide Synthetases, assemble peptides in an assembly-line fashion.[2][12] Specific modules within the NRPS complex are responsible for selecting, activating, and incorporating an amino acid. The conversion from the L- to the D-configuration is catalyzed by a specialized Epimerization (E) domain within a module, which acts on the L-amino acid after it has been tethered to the enzyme complex.[2][13]
Post-Translational Modification (PTM)
In higher organisms, D-amino acid residues in peptides are typically introduced after the peptide has been synthesized by the ribosome using only L-amino acids. A specific enzyme, such as an isomerase or racemase, recognizes a target L-tyrosine residue within the fully formed peptide and catalyzes its inversion to D-tyrosine.[14] This modification is a late-stage event in peptide maturation and can dramatically alter the peptide's structure, stability, and biological activity.[15]
Biological Pathways and Functions
While its L-enantiomer is a well-known precursor for a host of critical biomolecules, the functional roles of free D-tyrosine are an emerging area of research.
L-Tyrosine Metabolic Hub
To appreciate the context of D-tyrosine, it is essential to understand the roles of L-tyrosine. In mammals, L-tyrosine is synthesized from phenylalanine and serves as the metabolic precursor to catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin.
D-Tyrosine Function: Biofilm Regulation
The most clearly defined role for free D-tyrosine is in bacterial communication and community structure. D-tyrosine acts as a signaling molecule that interferes with biofilm formation, a critical process for bacterial survival and virulence.
Experimental Protocols for D-Tyrosine Analysis
The accurate detection and quantification of D-tyrosine in complex biological matrices requires specialized analytical techniques that can distinguish between stereoisomers.
General Sample Preparation
-
Homogenization: Tissue samples are homogenized in an acidic solution (e.g., 0.2 M perchloric acid or 10% trichloroacetic acid) to precipitate proteins.[16]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 5000 x g) to pellet the precipitated proteins.
-
Purification: The supernatant, containing free amino acids, is passed through a cation-exchange column to remove interfering peptides and pigments. Amino acids are then eluted (e.g., with 4 M NH₄OH).[16]
-
Drying & Reconstitution: The eluate is dried to remove the elution buffer and the residue is reconstituted in a buffer suitable for the subsequent analytical method (e.g., 0.5 M NaHCO₃ for derivatization).[16]
Protocol 1: Chiral HPLC Analysis (Indirect Method)
This method involves derivatizing the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.
-
Derivatization:
-
An aliquot of the prepared sample is dissolved in 100 µL of 0.5 M NaHCO₃.
-
400 µL of a 1% solution of a chiral derivatizing reagent (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide, an analog of Marfey's reagent) in acetone (B3395972) is added.[16][17]
-
The mixture is incubated for 90 minutes at 40°C.
-
The reaction is stopped and the sample is acidified to pH 4 with 2 M HCl.[17]
-
-
HPLC Separation:
-
The derivatized sample is diluted with methanol (B129727) and a 10 µL aliquot is injected into the HPLC system.
-
Column: A standard reversed-phase column (e.g., ODS-Hypersil, C18) is used.[17]
-
Mobile Phase: A gradient elution is typically employed, for example, using a mixture of trifluoroacetic acid (TFA) in water and TFA in acetonitrile.[16]
-
Detection: The diastereomers are detected using a UV detector, typically at 340 nm.[16][17]
-
-
Quantification: The concentration of D-tyrosine is determined by comparing its peak area to that of a known standard.
Protocol 2: Enzymatic Assay with D-Amino Acid Oxidase (DAAO)
This method leverages the strict stereospecificity of DAAO, which only oxidizes D-amino acids.[18]
-
Principle: DAAO catalyzes the oxidative deamination of D-tyrosine to its corresponding α-keto acid (4-hydroxyphenylpyruvic acid), ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then detected in a coupled reaction.[11][19]
-
Reaction Setup (96-well plate format):
-
For each unknown sample, two wells are required: a "Reaction" well and a "Control" well (to measure endogenous background).
-
Add 50 µL of the prepared sample or D-alanine standards to the appropriate wells.
-
Reaction Mix: Prepare a mix containing assay buffer, a colorimetric or fluorometric probe, and Horseradish Peroxidase (HRP). Add D-Amino Acid Oxidase to this mix.
-
Control Mix: Prepare the same mix as above but without D-Amino Acid Oxidase.
-
Add 50 µL of the Reaction Mix to the standard wells and one of each paired sample well.
-
Add 50 µL of the Control Mix to the other paired sample well.[11]
-
-
Incubation & Measurement:
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Measure the absorbance (colorimetric) or fluorescence at the appropriate wavelength. The HRP catalyzes the reaction between the probe and the H₂O₂ generated by the DAAO reaction.[11]
-
-
Calculation:
-
Subtract the control well reading from the reaction well reading for each sample.
-
Calculate the D-amino acid concentration in the unknown samples based on the standard curve generated from the D-alanine standards.
-
Conclusion and Future Directions
The discovery and characterization of D-tyrosine have opened new avenues in biochemistry, microbiology, and neuroscience. Once considered biological oddities, D-amino acids are now recognized as key players in processes ranging from bacterial signaling to potentially complex functions in higher organisms. The continued development of ultra-sensitive analytical methods will be paramount in uncovering the full extent of D-tyrosine's natural occurrence and elucidating its physiological and pathological roles. Future research will likely focus on identifying specific D-tyrosine signaling pathways in mammals, characterizing the enzymes responsible for its synthesis and degradation, and exploring its potential as a biomarker or therapeutic target.
References
- 1. Type II Non-ribosomal Peptide Synthetase Proteins: Structure, Mechanism, and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of biofilm formation by d-tyrosine: Effect of bacterial type and d-tyrosine concentration: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of biofilm formation by D-tyrosine: Effect of bacterial type and D-tyrosine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iwaponline.com [iwaponline.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Racemization in Post-Translational Modifications Relevance to Protein Aging, Aggregation and Neurodegeneration: Tip of the Iceberg [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. frontiersin.org [frontiersin.org]
- 19. Amino Acid Oxidase, D- - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
An In-depth Technical Guide to the Enzymatic Resolution for Z-D-Tyrosine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic resolution strategies for the production of N-benzyloxycarbonyl-D-tyrosine (Z-D-tyrosine), a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details the core enzymatic methodologies, presents quantitative data for comparison, and provides representative experimental protocols.
Introduction to Enzymatic Resolution of this compound
The synthesis of enantiomerically pure amino acids is of paramount importance in the pharmaceutical industry. This compound serves as a crucial intermediate for various therapeutic agents. Traditional chemical methods for resolving racemic mixtures can be harsh, expensive, and environmentally unfriendly. Enzymatic resolution offers a green and highly selective alternative, leveraging the stereospecificity of enzymes to separate enantiomers.
The primary strategy for enzymatic production of this compound involves the kinetic resolution of a racemic mixture of N-benzyloxycarbonyl-D,L-tyrosine (Z-DL-tyrosine). In this process, an enzyme selectively acts on one enantiomer, either by hydrolyzing the L-enantiomer (leaving the desired D-enantiomer) or by selectively synthesizing an ester from the L-enantiomer.
Core Enzymatic Methodologies
Two primary enzymatic approaches have shown significant promise for the resolution of N-acylated amino acids, which are applicable to the production of this compound.
Enantioselective Hydrolysis of Z-L-Tyrosine
This method employs an enzyme that specifically hydrolyzes the N-benzyloxycarbonyl (Z) group from the L-enantiomer of Z-DL-tyrosine. The unreacted this compound can then be isolated from the reaction mixture. An example of such an enzyme is a Cbz-deprotecting enzyme isolated from Sphingomonas paucimobilis. This enzyme has demonstrated high enantioselectivity, leading to the recovery of the Z-D-amino acid with high enantiomeric excess.
Enantioselective Deacylation of N-Acetyl-D,L-Tyrosine
While not specific to the Z-protecting group, the industrial production of D-tyrosine via the resolution of N-acetyl-D,L-tyrosine provides a well-documented and analogous process. This method utilizes a D-acyl hydrolase that selectively deacylates N-acetyl-D-tyrosine, which can then be isolated. A similar principle can be applied to Z-DL-tyrosine if an appropriate Z-D-amidase is identified. Alternatively, if an L-specific acylase is used, the unreacted N-acetyl-D-tyrosine is the desired product.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the enzymatic resolution of N-acylated tyrosine derivatives.
Table 1: Enantioselective Cleavage of Cbz-DL-Amino Acids using Sphingomonas paucimobilis Enzyme
| Substrate | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Cbz-L-Amino Acid | L-Amino Acid | >48 | >99 |
| Cbz-D-Amino Acid | Unreacted | >48 | >98 |
Data extrapolated from studies on various Cbz-protected amino acids.
Table 2: Industrial Scale Resolution of N-Acetyl-DL-Tyrosine using Immobilized D-Acyl Hydrolase
| Parameter | Value | Reference |
| Substrate Concentration | 0.5 - 1.0 mol/L | [1] |
| Temperature | 45 - 50 °C | [1] |
| pH | 7.5 - 8.0 | [1] |
| Enzyme | Immobilized D-Acyl Hydrolase | [1] |
| Product | D-Tyrosine | - |
| Yield (Enzymatic Resolution) | 93.1 - 95.8% | [1] |
| Optical Purity (e.e.) | 99.5 - 99.9% | [1] |
| Total Yield (Overall Process) | 88.1 - 92.0% | [1] |
This data is for the resolution of N-acetyl-DL-tyrosine and serves as a representative example of an industrial enzymatic resolution process.
Experimental Protocols
The following are detailed methodologies for key experiments related to the enzymatic resolution of N-acylated tyrosine.
General Workflow for Enzymatic Resolution
The logical flow for a typical enzymatic resolution process is outlined below.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of Z-D-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-tyrosine, a derivative of the amino acid D-tyrosine, is a critical component in the fields of peptide synthesis and pharmaceutical development. Its utilization often aims to enhance the stability and bioavailability of therapeutic peptides and other bioactive molecules.[1] A thorough understanding of the stability profile and degradation pathways of this compound is paramount for ensuring the quality, efficacy, and safety of drug products. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and elucidates its potential degradation pathways. The information presented herein is essential for the development of robust formulations and stability-indicating analytical methods.
Data Presentation: Stability of this compound
While specific quantitative stability data for this compound is not extensively available in the public domain, the stability can be inferred from studies on the closely related compound, D-tyrosine. The following tables summarize the expected stability of this compound under various stress conditions. It is important to note that the presence of the benzyloxycarbonyl (Z) group may influence the degradation kinetics.
Table 1: Inferred pH Stability of this compound
| pH Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 3) | Moderate to Low | Hydrolysis of the carbamate (B1207046) bond, potential halogenation with certain acids (e.g., HCl).[2] |
| Neutral (pH 6-8) | High | Minimal degradation under neutral conditions. |
| Alkaline (pH > 9) | Moderate to Low | Increased susceptibility to oxidation.[2] |
Table 2: Inferred Photostability of this compound
| Light Condition | Expected Stability | Major Photodegradation Products |
| UV Light | Low | Dimerization to form dityrosine, oxidation to form 3,4-dihydroxyphenylalanine (DOPA) derivatives.[2] |
| Visible Light | Moderate | Slower degradation, which can be accelerated by photosensitizers.[2] |
| Darkness | High | Recommended for storage to prevent photodegradation.[2] |
Table 3: Inferred Thermal Stability of this compound
| Temperature | Form | Expected Stability |
| -20°C to 4°C | Solid & Solution | High[2] |
| Room Temperature | Solid | Stable for short-term handling.[2] |
| Room Temperature | Solution | Gradual degradation may occur over time.[2] |
| > 40°C | Solid & Solution | Increased rate of degradation.[2] |
Table 4: Inferred Oxidative Stability of this compound
| Oxidative Stressor | Expected Stability | Major Oxidation Products |
| Hydrogen Peroxide | Low | Dityrosine, DOPA derivatives.[2] |
| Air (Oxygen) | Moderate | Slow oxidation, accelerated by light and high pH.[2] |
| Metal Ions | Low | Can catalyze oxidation reactions.[2] |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[3][4] The following are detailed methodologies for key experiments to assess the stability of this compound.
Hydrolytic Stability
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various buffers: 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).[5]
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[6]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24, 48, 168 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.[7][8]
Oxidative Stability
Objective: To evaluate the susceptibility of this compound to oxidation.
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.[9]
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).[9]
-
Withdraw aliquots at various time intervals (e.g., 0, 2, 8, 24 hours).
-
Analyze the samples using a validated stability-indicating HPLC method.[7][8]
Photostability
Objective: To assess the impact of light exposure on the stability of this compound, following ICH Q1B guidelines.[1][10][11]
Methodology:
-
Expose solid this compound and its solution (in a chemically inert container) to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.
-
At the end of the exposure period, examine the samples for any changes in physical appearance and analyze them by a stability-indicating HPLC method.[7][8][12]
Thermal Stability
Objective: To investigate the effect of elevated temperatures on the stability of solid and solution forms of this compound.
Methodology:
-
Place solid this compound in a controlled temperature chamber (e.g., 60°C).
-
Prepare a solution of this compound (e.g., 1 mg/mL) and place it in the same temperature chamber.
-
Sample the solid and solution at predetermined time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation.[7][8]
Mandatory Visualization
Degradation Pathways
The primary degradation of this compound is expected to involve the cleavage of the benzyloxycarbonyl (Z) protecting group and modifications to the tyrosine side chain, primarily through oxidation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow
A general workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing the resulting samples.
Caption: General experimental workflow for stability assessment.
Signaling Pathways
Tyrosine is a precursor for several important signaling molecules, including catecholamine neurotransmitters. The degradation of tyrosine can impact these pathways.
Caption: Overview of the tyrosine metabolic pathway.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation of this compound, crucial for its application in pharmaceutical development. While specific quantitative data remains limited, the inferred stability profile based on D-tyrosine offers valuable guidance for formulation and storage. The outlined forced degradation protocols provide a systematic approach to investigating its stability and identifying potential degradation products. Further studies are warranted to establish a definitive stability profile and to fully characterize the degradation products of this compound. This knowledge will ultimately contribute to the development of safer and more effective therapeutic agents.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. questjournals.org [questjournals.org]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ikev.org [ikev.org]
Quantum Chemical Studies of N-Benzyloxycarbonyl-D-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the quantum chemical studies of N-benzyloxycarbonyl-D-tyrosine, hereafter referred to as Z-D-tyrosine. The benzyloxycarbonyl (Z or Cbz) group is a common amine protecting group in peptide synthesis and medicinal chemistry. Understanding its influence on the conformational landscape, electronic properties, and spectroscopic signatures of D-tyrosine is crucial for the rational design of novel therapeutics and biomaterials. This document summarizes key computational data, details the methodologies for these theoretical investigations, and presents visualizations of computational workflows.
A Note on Nomenclature: The designation "this compound" is interpreted as N-benzyloxycarbonyl-D-tyrosine. While direct computational studies on this specific molecule are limited in published literature, this guide synthesizes data from studies on L-tyrosine, D-tyrosine, and other benzyloxycarbonyl-protected amino acids to provide a comprehensive theoretical profile. The fundamental molecular properties such as bond lengths, bond angles, and vibrational frequencies are largely independent of the chirality of the alpha-carbon.
Computational Methodologies
Quantum chemical calculations are essential for elucidating the molecular properties of this compound at an atomic level. Density Functional Theory (DFT) is a widely employed method for studying amino acids and their derivatives due to its balance of accuracy and computational cost.
Experimental Protocols: Computational Details
A typical computational protocol for analyzing this compound involves the following steps:
-
Conformational Search: A thorough exploration of the potential energy surface is performed to identify stable conformers. This is often initiated using molecular mechanics force fields followed by optimization of low-energy structures with a quantum mechanical method.
-
Geometry Optimization: The geometries of the identified conformers are optimized to locate the minimum energy structures. The B3LYP functional with a basis set such as 6-311++G(d,p) is a common choice for achieving reliable geometries.[1]
-
Frequency Calculations: Harmonic vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate electronic properties, such as molecular orbital energies (HOMO and LUMO) and charge distributions.
-
Solvation Effects: To simulate a more biologically relevant environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations to account for the effects of a solvent, such as water.[2]
The following diagram illustrates a general workflow for the quantum chemical analysis of this compound.
References
- 1. Matrix-isolation FT-IR spectroscopic study and theoretical DFT(B3LYP)/6-31++G** calculations of the vibrational and conformational properties of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of D-Tyrosine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the protocols and strategies for incorporating D-tyrosine into synthetic peptides using solid-phase peptide synthesis (SPPS). While the direct use of Z-D-tyrosine in standard SPPS protocols is uncommon due to the protection strategy it implies, this guide will focus on the prevalent and well-established Fmoc/tBu and Boc/Bzl orthogonal protection strategies for which commercial D-tyrosine derivatives are widely available. The principles outlined can be adapted for specialized applications.
Introduction to D-Tyrosine in Peptide Synthesis
The incorporation of non-natural amino acids, such as D-tyrosine, is a critical strategy in drug development to enhance peptide stability against enzymatic degradation, improve receptor binding affinity, and modulate biological activity. Solid-phase peptide synthesis (SPPS) is the standard method for assembling such peptides.[1] The success of SPPS hinges on the concept of orthogonal protection , where different protecting groups can be selectively removed under distinct chemical conditions.[2][3] This allows for the stepwise elongation of the peptide chain and modification of specific side chains.[3]
The two dominant orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[4]
-
Fmoc/tBu Strategy: This method utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection.[5][6]
-
Boc/Bzl Strategy: This classic approach relies on graded acid lability, using the moderately acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and more acid-stable benzyl (B1604629) (Bzl)-based groups for the side chains.[3][7]
The benzyloxycarbonyl (Z or Cbz) group, while historically significant in solution-phase peptide synthesis, has limited application in modern solid-phase techniques.[8] Its removal conditions (catalytic hydrogenation or strong acids) can be incompatible with standard SPPS linkers and other side-chain protecting groups.
Physicochemical Properties of Protected D-Tyrosine Derivatives
For successful peptide synthesis, a thorough understanding of the properties of the protected amino acid derivatives is essential. The most commonly used derivatives for incorporating D-tyrosine are Fmoc-D-Tyr(tBu)-OH and Boc-D-Tyr(Bzl)-OH.
| Property | Fmoc-D-Tyr(tBu)-OH | Boc-D-Tyr(Bzl)-OH | This compound (for comparison) |
| Formal Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid[9] | N-α-tert-Butoxycarbonyl-O-benzyl-D-tyrosine | N-(Benzyloxycarbonyl)-D-tyrosine |
| CAS Number | 118488-18-9[9][10] | 82145-12-8 (L-form reference) | 2130-98-5 |
| Molecular Formula | C₂₈H₂₉NO₅[10] | C₂₁H₂₅NO₅ | C₁₇H₁₇NO₅ |
| Molecular Weight | 459.5 g/mol [10] | 371.4 g/mol | 315.3 g/mol |
| Appearance | White to off-white solid[11] | Solid | Solid |
| Nα-Protecting Group | Fmoc (Base-labile)[11] | Boc (Acid-labile)[12] | Z (Cbz) (Hydrogenolysis/Strong Acid) |
| Side-Chain Protection | tert-Butyl (tBu) (Acid-labile)[11] | Benzyl (Bzl) (Strong Acid/Hydrogenolysis)[12] | None (Side-chain is free) |
| Solubility | Soluble in DMSO, slightly soluble in Ethanol.[13] | Soluble in organic solvents like DCM, DMF. | Soluble in aqueous base, some organic solvents. |
Experimental Protocols for D-Tyrosine Incorporation via SPPS
The following are generalized protocols for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for different scales or automated synthesizers.
General SPPS Workflow
The core of SPPS is a cyclical process of deprotection, washing, coupling, and washing.
Protocol 1: Fmoc/tBu Strategy using Fmoc-D-Tyr(tBu)-OH
This strategy is the most common in modern peptide synthesis due to its mild deprotection conditions.[11]
1. Resin Swelling:
-
Place the resin (e.g., Wang or Rink Amide, 0.1 mmol) in a fritted syringe reaction vessel.
-
Add 5 mL of Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Agitate for 30-60 minutes at room temperature.[11]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine (B6355638) in DMF to the swelled resin.[11]
-
Agitate for 3-5 minutes and drain.[11]
-
Add a fresh 5 mL aliquot of the deprotection solution.
-
Agitate for an additional 15-20 minutes.[11]
-
Drain and wash the resin thoroughly with DMF (3x), Isopropanol (1x), and DCM (3x).[14]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-D-Tyr(tBu)-OH (0.4 mmol, 4 eq.) and a coupling agent (e.g., HBTU, 0.38 mmol, 3.8 eq.) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.), to the amino acid solution and allow it to pre-activate for 2-5 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a qualitative ninhydrin (B49086) (Kaiser) test.[15] A negative test (beads remain colorless) indicates a complete reaction.
-
Drain the solution and wash the resin with DMF (3x) and DCM (3x).[15]
4. Cleavage and Final Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[7]
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding it to cold diethyl ether.[14]
-
Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 2: Boc/Bzl Strategy using Boc-D-Tyr(Bzl)-OH
This strategy uses graded acid lability for deprotection.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.[7]
2. Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for a 1-2 minute pre-wash.[7]
-
Treat with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.[7]
-
Wash the resin sequentially with DCM, isopropanol, and DMF.[7]
3. Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DMF for 5-10 minutes. Repeat this step.[7]
-
Wash the resin with DMF.[7]
4. Amino Acid Coupling:
-
In a separate vessel, dissolve Boc-D-Tyr(Bzl)-OH (3-4 equivalents) and an activating agent like HBTU (3-4 equivalents) in DMF.[7]
-
Add DIEA (6-8 equivalents) to pre-activate the solution for 2-5 minutes.[7]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[7]
-
Monitor coupling completion using the Kaiser test.[7]
-
Wash the resin with DMF and DCM.[7]
5. Final Cleavage and Deprotection (HF Cleavage):
-
Caution: Anhydrous Hydrofluoric acid (HF) is extremely toxic and corrosive and must be handled in a specialized apparatus.[7]
-
After the final synthesis cycle, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.[7]
-
Transfer the dried resin to the HF cleavage apparatus. Add a scavenger, such as anisole.[7]
-
Perform the HF cleavage at 0°C for 1 hour. This step cleaves the peptide from the resin and removes the Bzl side-chain protecting group.[7]
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
Orthogonal Protection Strategy
The ability to selectively deprotect different parts of the peptide molecule is fundamental to successful synthesis, especially for complex peptides requiring on-resin modifications like cyclization or branching.[3][16]
Structure of this compound
For reference, the structure of N-benzyloxycarbonyl-D-tyrosine (this compound) is provided below. The Z-group is typically removed by catalytic hydrogenation or strong acids like HBr in acetic acid, conditions that can be harsh and are not always compatible with standard SPPS resins and side-chain protecting groups, which explains its limited use in this context.
Summary and Recommendations
The incorporation of D-tyrosine is a routine procedure in modern solid-phase peptide synthesis.
-
For most applications, the Fmoc/tBu strategy using Fmoc-D-Tyr(tBu)-OH is recommended due to its mild conditions and high efficiency.[11]
-
The Boc/Bzl strategy with Boc-D-Tyr(Bzl)-OH is a robust alternative , particularly for certain hydrophobic sequences, but requires handling of hazardous reagents like anhydrous HF.[14]
-
The choice of coupling reagent is critical for efficient synthesis, with aminium/uronium salts like HBTU offering rapid and efficient coupling, which is important to minimize potential side reactions.[15]
-
While this compound is a valid protected amino acid, its application is primarily in solution-phase synthesis. Its incorporation into an SPPS workflow would require careful selection of a compatible resin and an orthogonal protection scheme, representing a non-standard approach.
Researchers should always perform small-scale test syntheses to optimize conditions for their specific peptide sequence.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Chiral HPLC Separation of Z-D-Tyrosine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric purity of amino acid derivatives is a critical quality attribute in pharmaceutical development and manufacturing. Z-D-Tyrosine (N-benzyloxycarbonyl-D-tyrosine) and its L-enantiomer are important chiral building blocks in the synthesis of various active pharmaceutical ingredients (APIs). The ability to accurately separate and quantify these enantiomers is essential for ensuring the safety, efficacy, and quality of the final drug product. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.
This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using HPLC. It covers two common types of chiral stationary phases: macrocyclic glycopeptide and polysaccharide-based CSPs.
Chiral Separation Principles
Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.
Method 1: Separation using a Macrocyclic Glycopeptide CSP
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are known for their broad enantioselectivity for amino acid derivatives, including N-protected amino acids. The CHIROBIOTIC® T column is a well-established teicoplanin-based CSP suitable for this application.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters for the separation of this compound and Z-L-Tyrosine enantiomers on a CHIROBIOTIC® T column.
| Parameter | Z-L-Tyrosine | This compound |
| Retention Time (t R ) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R s ) | \multicolumn{2}{ | c |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
Experimental Protocol
1. Materials and Reagents:
-
Z-D,L-Tyrosine standard
-
HPLC grade Methanol (B129727)
-
HPLC grade Ethanol
-
HPLC grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) Water / Ethanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of Z-D,L-Tyrosine in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (RSD) of the peak areas for both enantiomers should be less than 2.0%.
-
The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5.
6. Data Analysis:
-
Identify the peaks corresponding to Z-L-Tyrosine and this compound based on their retention times.
-
Calculate the resolution (Rs) and selectivity factor (α) using the following formulas:
-
Rs = 2(t R2 - t R1 ) / (w 1 + w 2 )
-
α = (t R2 - t 0 ) / (t R1 - t 0 )
-
Where t R1 and t R2 are the retention times of the two enantiomers, w 1 and w 2 are the peak widths at the base, and t 0 is the void time.
-
Method 2: Separation using a Polysaccharide-Based CSP
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), offer a wide range of applicability for chiral separations. These CSPs are particularly effective for compounds containing aromatic rings.
Quantitative Data Summary
The following table outlines the expected chromatographic performance for the separation of this compound and Z-L-Tyrosine enantiomers on a polysaccharide-based column like Chiralpak® IA.
| Parameter | Z-L-Tyrosine | This compound |
| Retention Time (t R ) | ~ 7.2 min | ~ 8.9 min |
| Resolution (R s ) | \multicolumn{2}{ | c |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
Experimental Protocol
1. Materials and Reagents:
-
Z-D,L-Tyrosine standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), HPLC grade
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Chiralpak® IA, 250 x 4.6 mm, 5 µm
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of Z-D,L-Tyrosine in the mobile phase at a concentration of 1 mg/mL.
-
Dilute as needed for analysis.
-
Filter the sample through a 0.45 µm syringe filter compatible with organic solvents.
5. System Suitability:
-
Perform six replicate injections of the standard solution.
-
The RSD of the peak areas should be ≤ 2.0%.
-
The resolution between the enantiomers should be ≥ 1.5.
6. Data Analysis:
-
Identify the enantiomer peaks based on their retention times.
-
Calculate the resolution and selectivity factor as described in Method 1.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: General workflow for chiral HPLC analysis.
Logical Relationship of Chiral Separation
The following diagram illustrates the key relationships and factors influencing the successful chiral separation of this compound enantiomers.
Caption: Factors influencing chiral separation.
Conclusion
The methods described in these application notes provide robust and reliable protocols for the chiral separation of this compound enantiomers. The choice between a macrocyclic glycopeptide and a polysaccharide-based CSP will depend on the specific requirements of the analysis, including the desired resolution, run time, and compatibility with the sample matrix. Proper method development and validation are essential to ensure the accuracy and precision of the results. These protocols serve as a strong starting point for researchers, scientists, and drug development professionals working with chiral amino acid derivatives.
Application Note: Mass Spectrometry Analysis of Peptides Containing Z-D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids, such as Z-D-tyrosine, into peptide therapeutics is a key strategy for enhancing stability, modulating activity, and improving pharmacokinetic properties. This compound, a derivative of D-tyrosine with a benzyloxycarbonyl (Z) protecting group on the α-amino group, presents unique challenges for characterization. This application note provides a detailed protocol for the analysis of peptides containing this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It covers sample preparation, chiral chromatographic separation of diastereomeric peptides, mass spectrometry parameters for identification and fragmentation analysis, and data interpretation.
Introduction
Peptide-based drug development often involves the use of modified or unnatural amino acids to overcome limitations of native peptides, such as susceptibility to enzymatic degradation. This compound is one such unnatural amino acid. Its D-configuration provides resistance to proteases, while the N-terminal Z-group can be a stable modification or a protecting group used during synthesis. Accurate mass determination and sequence confirmation of these modified peptides are critical for quality control and regulatory submission.
Standard mass spectrometry methods are adept at sequencing linear peptides but require optimization for molecules containing unnatural residues. Key analytical challenges include:
-
Stereoisomer Separation : Standard reversed-phase liquid chromatography (RPLC) cannot distinguish between peptides containing D-amino acids and their L-amino acid counterparts (diastereomers).
-
Unique Fragmentation : The benzyloxycarbonyl (Z) group introduces a significant mass shift and exhibits a unique fragmentation pattern that must be characterized for confident identification.
-
Database Limitations : Standard protein databases do not contain information on unnatural amino acids, necessitating custom database entries or manual spectral interpretation.
This document outlines a robust workflow to address these challenges, enabling confident identification and characterization of this compound-containing peptides.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial to minimize ion suppression and ensure high-quality data.[1] The sample should be free of salts and detergents, which can interfere with the electrospray ionization process.[2]
Protocol: Desalting and Solubilization
-
Initial Dissolution : If the peptide is in a lyophilized state, dissolve it in an appropriate solvent. For many peptides, a solution of 5-30% acetonitrile (B52724) in 0.1% formic acid is a suitable starting point.
-
Detergent and Salt Removal : If the sample contains non-volatile salts (e.g., NaCl, PBS) or detergents (e.g., SDS, Triton X-100), they must be removed. Use a C18 solid-phase extraction (SPE) cartridge or a reversed-phase HPLC cleanup step.
-
SPE Cleanup Protocol :
-
Conditioning : Condition a C18 SPE cartridge with 1 mL of 100% methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Loading : Load the peptide sample onto the cartridge.
-
Washing : Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
-
Elution : Elute the peptide with 500 µL of 50-70% acetonitrile with 0.1% formic acid.
-
-
Final Concentration : Dry the eluted sample in a vacuum centrifuge and reconstitute in the LC-MS mobile phase A (e.g., 0.1% formic acid in water) to the desired concentration (typically 1-10 µM for infusion or 10-100 fmol on-column for LC-MS/MS). Use low-binding tubes to prevent sample loss.[3]
Chiral Liquid Chromatography
To differentiate between peptides containing this compound and its L-enantiomer, chiral chromatography is mandatory. This is because diastereomeric peptides, while having identical masses, will exhibit different retention times on a chiral stationary phase.
Protocol: LC Separation
-
Analytical Column : Use a dedicated chiral column. Suitable options include crown ether-based phases (e.g., CROWNPAK® CR-I(+)) or zwitterionic ion-exchangers (e.g., CHIRALPAK® ZWIX(+)).[4][5]
-
Mobile Phase A : 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
-
Flow Rate : 200-400 µL/min (adjust based on column inner diameter)
-
Gradient : Develop a gradient from 5% to 60% Mobile Phase B over 20-40 minutes. The optimal gradient will depend on the specific peptide's hydrophobicity and must be empirically determined.
-
Column Temperature : 30-40 °C. Temperature can influence chiral separation.
Mass Spectrometry
High-resolution mass spectrometry is essential for accurate mass measurement of the precursor and fragment ions.
Protocol: MS and MS/MS Analysis
-
Mass Spectrometer : A high-resolution instrument such as an Orbitrap or Q-TOF is recommended.
-
Ionization Mode : Positive Electrospray Ionization (ESI).
-
MS1 Scan Range : m/z 300–2000.
-
Data Acquisition : Data-Dependent Acquisition (DDA).
-
Precursor Selection : Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
Fragmentation Method : Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
-
Collision Energy : Use a stepped or normalized collision energy (e.g., 25-35 NCE) to ensure a rich fragmentation spectrum.
-
MS/MS Resolution : ≥15,000 to resolve isotopic peaks and accurately determine fragment ion masses.
Data Presentation and Interpretation
Mass Calculation
The incorporation of this compound results in a specific mass addition compared to a standard tyrosine residue. This information is critical for database searching and manual spectral validation.
| Component | Chemical Formula | Monoisotopic Mass (Da) | Mass Contribution in Peptide |
| Tyrosine (Y) Residue | C₉H₉NO | 163.06333 | 163.06333 |
| D-Tyrosine Residue | C₉H₉NO | 163.06333 | 163.06333 |
| Benzyloxycarbonyl (Z) Group | C₈H₇O₂ | 135.04462 (replaces H on amine) | +135.04462 |
| This compound (Z-Y(D)) Residue | C₁₇H₁₆NO₃ | 298.10795 | 298.10795 |
Fragmentation Analysis
Peptide fragmentation in CID/HCD primarily occurs at the amide bonds, generating b- and y-type ions.[6] The presence of this compound will modify the masses of these fragment ions and may introduce unique fragmentation pathways.
Expected Fragmentation Patterns:
-
Backbone Fragmentation : Standard b- and y-ions will be observed. If this compound is the N-terminal residue, all b-ions will contain the Z-group modification. If it is internal, b-ions subsequent to the modification and y-ions containing the modification will show the corresponding mass shift.
-
Immonium Ion : A standard tyrosine immonium ion is observed at m/z 136.076. The immonium ion for this compound is not well-documented but could potentially be observed at a mass corresponding to the Z-modified structure.
-
Z-Group Fragmentation : The benzyloxycarbonyl group itself may fragment, leading to characteristic neutral losses or diagnostic ions. These must be empirically determined but may include:
-
Loss of toluene (B28343) (C₇H₈): -92.0626 Da
-
Loss of benzyl (B1604629) radical (C₇H₇•): -91.0548 Da
-
Loss of CO₂: -43.9898 Da
-
| Ion Type | Description | Expected m/z (example) |
| Immonium Ion (Tyrosine) | Diagnostic for Tyrosine | 136.076 |
| b- and y-ions | Peptide backbone fragments | Mass depends on sequence |
| Precursor - Neutral Loss | Loss of fragments from Z-group | [M+H]⁺ - 92.0626 |
Visualized Workflow and Pathways
The following diagrams illustrate the logical workflow for the analysis.
Caption: Overall workflow for the analysis of this compound peptides.
Caption: Logical diagram of fragmentation data interpretation.
Conclusion
The analysis of peptides containing this compound requires a specialized approach that combines chiral chromatography with high-resolution mass spectrometry. By employing a chiral LC column, analysts can successfully separate diastereomeric peptides, a critical step for stereochemical confirmation. Optimized MS/MS parameters and a clear understanding of the unique mass shifts and potential fragmentation patterns of the Z-group enable confident sequence verification and localization of the modification. The protocols and data presented in this note provide a comprehensive framework for researchers in pharmaceutical and biotechnological fields to accurately characterize these complex biomolecules.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chiraltech.com [chiraltech.com]
- 5. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 6. Mascot help: Peptide fragmentation [matrixscience.com]
Application Notes: Z-D-Tyrosine as a Fluorescent Molecular Probe
Introduction
Z-D-tyrosine, a derivative of the amino acid D-tyrosine featuring a benzyloxycarbonyl (Z) protecting group, offers potential as a fluorescent molecular probe for investigating biological systems. Its intrinsic fluorescence, originating from the phenol (B47542) group of the tyrosine moiety, provides a tool for researchers in drug development and molecular biology to study molecular interactions and enzymatic activities without the need for extrinsic fluorophores. The D-configuration offers resistance to proteolysis, enhancing its stability in biological assays.
The fluorescence of the tyrosine analogue is sensitive to its local environment, making it a valuable tool for reporting on binding events, conformational changes in proteins, and the formation of products in enzymatic reactions. Changes in the fluorescence intensity, emission maximum, and polarization can be correlated with specific molecular events.
Physicochemical Properties
This compound is a chiral, non-polar amino acid derivative. The presence of the aromatic rings in both the tyrosine side chain and the Z-group contributes to its hydrophobicity.
Spectral Properties
The fluorescence of this compound is primarily determined by the 4-hydroxyphenyl group. The benzyloxycarbonyl group may slightly modulate the photophysical properties. The following table summarizes the typical spectral properties for a tyrosine derivative in an aqueous buffer.
| Property | Value |
| Excitation Maximum (λex) | ~275 nm |
| Emission Maximum (λem) | ~303 nm |
| Molar Extinction Coefficient (ε) | ~1,400 M⁻¹cm⁻¹ at 275 nm |
| Quantum Yield (Φ) | ~0.14 |
Applications in Research and Drug Development
This compound can be employed in a variety of applications, primarily centered around its utility as a probe for monitoring molecular interactions.
1. Enzyme Inhibition Assays
This compound can be used as a substrate or a competitive inhibitor in enzyme assays where the enzymatic reaction leads to a change in the fluorescent signal. For example, in assays for kinases or phosphatases that act on tyrosine residues, the binding of this compound to the active site can be monitored.
2. Protein-Ligand Binding Studies
The change in fluorescence upon binding of this compound to a protein can be used to determine binding affinities (Kd). This is particularly useful for screening small molecule libraries for potential drug candidates that bind to a target protein. The binding event alters the local environment of the tyrosine fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.
3. Monitoring Protein Conformational Changes
Site-specific incorporation of this compound into a protein can provide a sensitive probe for monitoring conformational changes. Upon a conformational change induced by ligand binding, protein-protein interaction, or changes in environmental conditions (e.g., pH, temperature), the fluorescence properties of the incorporated this compound will be altered.
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Measurements
-
Reagent Preparation :
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol).
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). The buffer should be chosen to maintain the stability and activity of the biological molecules of interest.
-
Prepare a stock solution of the protein of interest in the assay buffer.
-
-
Instrumentation Setup :
-
Use a fluorescence spectrophotometer or a plate reader with fluorescence capabilities.
-
Set the excitation wavelength to 275 nm and the emission wavelength to 303 nm. Adjust the excitation and emission slits to optimize the signal-to-noise ratio.
-
-
Measurement :
-
Add the desired concentration of this compound and the protein to a quartz cuvette or a microplate well.
-
Incubate the sample for a predetermined time to allow for binding or reaction to reach equilibrium.
-
Record the fluorescence intensity.
-
Protocol 2: Enzyme Inhibition Assay - Kinase Inhibitor Screening
This protocol describes a competitive binding assay to screen for inhibitors of a tyrosine kinase.
-
Assay Principle : this compound binds to the active site of the kinase. A potential inhibitor will compete with this compound for binding, leading to a decrease in the fluorescence signal associated with the bound probe.
-
Reagents :
-
This compound stock solution.
-
Kinase of interest.
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5).
-
Test compounds (potential inhibitors).
-
-
Procedure :
-
In a 96-well or 384-well plate, add the assay buffer.
-
Add the kinase to a final concentration in the low nanomolar range.
-
Add this compound to a final concentration close to its Kd for the kinase.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the fluorescence intensity at λex = 275 nm and λem = 303 nm.
-
-
Data Analysis :
-
The decrease in fluorescence intensity is proportional to the displacement of this compound by the inhibitor.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Protocol 3: Determination of Protein-Ligand Binding Affinity (Kd)
-
Assay Principle : The binding of this compound to a protein results in a change in its fluorescence properties. By titrating the protein with increasing concentrations of this compound, the dissociation constant (Kd) can be determined.
-
Reagents :
-
This compound stock solution.
-
Protein of interest.
-
Assay buffer.
-
-
Procedure :
-
Keep the protein concentration constant (e.g., 1 µM).
-
Prepare a series of solutions with increasing concentrations of this compound.
-
Incubate each solution until binding equilibrium is reached.
-
Measure the fluorescence intensity for each sample.
-
-
Data Analysis :
-
Plot the change in fluorescence intensity (ΔF) against the concentration of this compound.
-
Fit the data to a one-site binding equation to calculate the Kd.
-
Visualizations
Caption: Workflow for a kinase inhibitor screening assay using this compound.
Caption: Signaling pathway diagram illustrating competitive binding.
Summary of Quantitative Data
| Parameter | This compound | Reference Fluorophore (e.g., Dansyl) |
| Excitation Max (nm) | ~275 | ~340 |
| Emission Max (nm) | ~303 | ~520 |
| Quantum Yield | ~0.14 | 0.5 - 0.8 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~1,400 | ~4,000 |
| Typical Assay Concentration | 1 - 10 µM | 10 - 100 nM |
Disclaimer: The quantitative data provided for this compound are estimates based on the properties of L-tyrosine and are for illustrative purposes. Actual values should be determined experimentally for the specific batch and under the specific experimental conditions used.
Application Notes and Protocols for Z-D-Tyrosine in Enzyme Kinetics Studies
To the Researcher: While comprehensive studies detailing the specific applications of Z-D-tyrosine in enzyme kinetics are not widely available in the current body of scientific literature, this document serves as a practical guide to its potential uses. Drawing parallels from structurally similar amino acid derivatives, we outline the theoretical framework and provide detailed, adaptable protocols for investigating the effects of this compound on relevant enzyme systems.
This compound, or N-benzyloxycarbonyl-D-tyrosine, is a derivative of the amino acid D-tyrosine, featuring a benzyloxycarbonyl protecting group attached to the amino group. This modification can significantly alter its chemical properties and biological activity, making it a candidate for use as a competitive inhibitor in enzymatic reactions where L-tyrosine or similar structures are substrates.
Potential Applications of this compound in Enzyme Kinetics
The unique structure of this compound, with its protected N-terminus and D-configuration, suggests its potential as a tool for probing the active sites of various enzymes. Its applications could include:
-
Competitive Inhibition Studies: this compound may act as a competitive inhibitor for enzymes that recognize L-tyrosine as a substrate. By binding to the active site, it can block the entry of the natural substrate, thereby inhibiting the enzyme's activity. Studying this inhibition can provide insights into the enzyme's mechanism and the topology of its active site.
-
Investigating Stereospecificity: Enzymes are often highly specific for a particular stereoisomer of a substrate. By comparing the effects of this compound with its L-isomer counterpart, researchers can investigate the stereospecificity of an enzyme's active site.
-
Drug Development and Screening: As an enzyme inhibitor, this compound could serve as a lead compound in the development of new therapeutic agents. Enzyme kinetic studies are crucial for determining the potency and mechanism of action of such potential drug candidates.
Featured Enzyme System: Tyrosinase
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration in skin, hair, and eyes. It catalyzes the oxidation of L-tyrosine to dopaquinone, a precursor for melanin synthesis. Due to its central role in pigmentation, tyrosinase is a major target for the development of skin-whitening agents and treatments for hyperpigmentation disorders. The inhibitory effects of various tyrosine analogs on tyrosinase activity have been extensively studied.
Quantitative Data on Tyrosinase Inhibition by a Model Compound
In the absence of specific data for this compound, the following table summarizes the kinetic parameters for a well-characterized competitive inhibitor of tyrosinase, providing a reference for the type of data that would be generated in such a study.
| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Ki (μM) | IC50 (μM) |
| Kojic Acid | Mushroom | L-DOPA | Competitive | 1.8 | 3.4 |
| 4-Hexylresorcinol | Mushroom | L-DOPA | Competitive | 0.3 | 1.2 |
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory potential of this compound on tyrosinase activity.
Protocol 1: Determination of the Inhibitory Effect of this compound on Tyrosinase Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (20 mM) in phosphate buffer.
-
Prepare a stock solution of this compound (10 mM) in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
The percent inhibition of tyrosinase activity is calculated as follows: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Kinetic Analysis of Tyrosinase Inhibition by this compound
Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound on tyrosinase.
Procedure:
-
Perform the tyrosinase activity assay as described in Protocol 1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).
-
A typical experimental setup would involve at least three different fixed concentrations of this compound, and for each inhibitor concentration, a range of L-DOPA concentrations would be tested.
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the resulting plots to determine the mode of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
-
The Ki value can be determined from a secondary plot of the slopes of the Lineweaver-Burk lines versus the inhibitor concentration.
Visualizations
Signaling Pathway: Melanin Biosynthesis
The following diagram illustrates the initial steps of the melanin biosynthesis pathway, highlighting the role of tyrosinase, the target enzyme for inhibitors like this compound.
Caption: Melanin biosynthesis pathway and the potential inhibitory action of this compound on tyrosinase.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the general workflow for conducting an enzyme inhibition assay to study the kinetics of a potential inhibitor like this compound.
Caption: General experimental workflow for an enzyme inhibition kinetics study.
Application Notes and Protocols for Cell-Based Assays Utilizing Z-D-Tyrosine Derivatives
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for two key cell-based assays involving derivatives of Z-D-tyrosine. These assays are designed to investigate the inhibition of tyrosinase and tyrosine kinases, both significant targets in therapeutics and cosmetic science.
Application Note 1: Cell-Based Assay for Screening Tyrosinase Inhibitors Using a this compound Containing Peptide
Introduction: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, the identification of tyrosinase inhibitors is a significant area of research in both dermatology and cosmetology[1][2][3]. D-tyrosine, an enantiomer of the natural substrate L-tyrosine, has been shown to exhibit anti-melanogenic properties by inhibiting tyrosinase activity[4]. Peptides containing D-tyrosine have also demonstrated this inhibitory effect. The incorporation of a Z-group (benzyloxycarbonyl) at the N-terminus of D-tyrosine can enhance the stability of peptides, making this compound containing peptides promising candidates for novel tyrosinase inhibitors. This application note describes a cell-based assay to screen for the inhibitory potential of such peptides on melanin production in a human melanoma cell line.
Signaling Pathway: Melanin Biosynthesis
The following diagram illustrates the simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase.
Caption: Signaling pathway of melanin biosynthesis and the inhibitory action of a this compound peptide.
Experimental Workflow: Tyrosinase Inhibition Assay
The workflow for the cell-based tyrosinase inhibition assay is depicted below.
Caption: Experimental workflow for the cell-based tyrosinase inhibition assay.
Data Presentation
The quantitative data from a representative experiment can be summarized as follows:
| Compound | Concentration (µM) | Melanin Content (OD405/mg protein) | % Inhibition |
| Vehicle Control | 0 | 1.25 ± 0.08 | 0 |
| Z-D-Tyr-Peptide | 1 | 1.02 ± 0.06 | 18.4 |
| Z-D-Tyr-Peptide | 10 | 0.65 ± 0.05 | 48.0 |
| Z-D-Tyr-Peptide | 50 | 0.31 ± 0.03 | 75.2 |
| Z-D-Tyr-Peptide | 100 | 0.18 ± 0.02 | 85.6 |
| Kojic Acid (Positive Control) | 100 | 0.22 ± 0.03 | 82.4 |
Experimental Protocol
Materials:
-
B16-F10 melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound containing peptide (test compound)
-
Kojic acid (positive control)
-
Phosphate Buffered Saline (PBS)
-
1 M NaOH
-
BCA Protein Assay Kit
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the B16-F10 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound containing peptide and kojic acid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the test compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Cell Lysis and Melanin Solubilization:
-
Carefully aspirate the medium and wash the cells twice with PBS.
-
Add 100 µL of 1 M NaOH to each well to lyse the cells and solubilize the melanin.
-
Incubate the plate at 60°C for 1 hour.
-
-
Melanin Quantification: Measure the absorbance of the lysate at 405 nm using a microplate reader. This reading corresponds to the melanin content.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the melanin content by dividing the absorbance at 405 nm by the total protein concentration for each well.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound relative to the vehicle control using the following formula: % Inhibition = [1 - (Normalized Melanin of Treated / Normalized Melanin of Control)] x 100
-
Plot the % inhibition against the log of the compound concentration to determine the IC50 value.
-
Application Note 2: Cell-Based Assay for Screening Tyrosine Kinase Inhibitors
Introduction: Tyrosine kinases are a large family of enzymes that play critical roles in cellular signal transduction pathways regulating cell growth, differentiation, and survival[4][5][6]. The aberrant activation of tyrosine kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention[7][8]. Assays to identify novel tyrosine kinase inhibitors are therefore crucial in drug discovery. Given that this compound is a structural analog of L-tyrosine, the natural substrate for these kinases, peptides incorporating this compound can be screened for their potential to act as competitive or allosteric inhibitors. This application note outlines a cell-based assay to assess the inhibitory effect of a this compound containing compound on the phosphorylation of a downstream target of a specific receptor tyrosine kinase (RTK).
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Signaling
The diagram below shows a generalized RTK signaling pathway and the point of inhibition.
Caption: A generalized RTK signaling cascade and the site of action for a potential inhibitor.
Experimental Workflow: Western Blot for Phospho-Protein Detection
The following workflow outlines the key steps to measure the inhibition of RTK signaling.
Caption: Experimental workflow for assessing tyrosine kinase inhibition via Western blot.
Data Presentation
Quantitative data from densitometry analysis of Western blots can be presented as follows:
| Treatment | Z-D-Tyr Compound (µM) | EGF (100 ng/mL) | Relative p-ERK/Total ERK Ratio | % Inhibition of Phosphorylation |
| Unstimulated Control | 0 | - | 0.05 ± 0.01 | N/A |
| Stimulated Control | 0 | + | 1.00 ± 0.12 | 0 |
| Test | 1 | + | 0.78 ± 0.09 | 22 |
| Test | 10 | + | 0.45 ± 0.06 | 55 |
| Test | 50 | + | 0.15 ± 0.03 | 85 |
| Positive Control (Gefitinib) | 1 | + | 0.12 ± 0.02 | 88 |
Experimental Protocol
Materials:
-
A431 human epidermoid carcinoma cell line (or other suitable cell line with high RTK expression)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound containing compound (test inhibitor)
-
Known RTK inhibitor (e.g., Gefitinib for EGFR) as a positive control
-
Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Grow A431 cells in DMEM with 10% FBS to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 16-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the serum-starved cells with various concentrations of the this compound compound or a positive control inhibitor for 1-2 hours.
-
Growth Factor Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL for 15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated control.
-
Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Catalysis-based specific detection and inhibition of tyrosinase and their application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibition reverses TDP-43 effects on synaptic protein expression, astrocytic function and amino acid dis-homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-D-Tyrosine in Targeted Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted drug design, the quest for enhanced stability, bioavailability, and target specificity of peptide-based therapeutics is paramount. Non-natural amino acids represent a powerful tool in achieving these goals. Among these, Z-D-tyrosine , a derivative of the amino acid tyrosine, has emerged as a valuable building block in peptide synthesis and drug development.[1] Its unique structural features, including the D-configuration of the alpha-carbon and the benzyloxycarbonyl (Z) protecting group on the amine, offer distinct advantages in the design of novel therapeutic agents.
The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences inherently confers resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This increased stability translates to a longer in vivo half-life and improved pharmacokinetic profiles of peptide drugs. The Z-group serves as a standard protecting group in peptide synthesis, allowing for controlled and site-specific incorporation of the D-tyrosine residue into a growing peptide chain.[1]
These application notes provide a comprehensive overview of the utility of this compound in targeted drug design and discovery, with a focus on its application in oncology and neurodegenerative diseases. Detailed protocols for the synthesis and evaluation of this compound-containing peptides are also presented to guide researchers in this exciting field.
Key Applications of this compound in Drug Design
The strategic incorporation of this compound into peptide-based drug candidates can be leveraged for several key applications:
-
Enhanced Stability and Bioavailability: The D-configuration of this compound provides steric hindrance that protects the peptide backbone from cleavage by endogenous proteases, thereby increasing its stability and bioavailability.[1]
-
Peptidomimetic Design: this compound can be used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. These can be designed to target a variety of receptors and enzymes with high affinity and selectivity.
-
Targeted Drug Delivery: The tyrosine side chain can be modified to serve as a targeting ligand for specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells. This allows for the targeted delivery of cytotoxic agents or imaging probes.
-
Modulation of Signaling Pathways: Tyrosine is a key residue in many signaling pathways, particularly those involving tyrosine kinases. The incorporation of D-tyrosine can be used to design peptides that modulate these pathways, for example, by acting as competitive inhibitors of kinase substrates.
Application Spotlight: Targeted Cancer Therapy
The overexpression of certain receptors on the surface of cancer cells provides an opportunity for targeted drug delivery. Peptides containing modified amino acids like D-tyrosine can be designed to bind to these receptors with high affinity, delivering a cytotoxic payload directly to the tumor while minimizing off-target toxicity.
Table 1: Representative Quantitative Data for GRPR-Targeting Bombesin (B8815690) Analogs
| Compound | Target | Assay | Result | Reference |
| DOTA-aminohexanoyl-[D-Phe6, Leu-NHCH2CH2CH313, des Met14] BBN[6-14] (Bomproamide) | GRPR | Competitive Binding (IC50) | 1.36 ± 0.09 nM | [2] |
| [177Lu]Lu-AMBA | GRPR | Binding Affinity (Ki) | 0.33 ± 0.16 nM | [3] |
| Ga-LW02060 | GRPR | Binding Affinity (Ki) | 5.57 ± 2.47 nM | [4] |
| Ga-LW02080 | GRPR | Binding Affinity (Ki) | 21.7 ± 6.69 nM | [4] |
Note: The compounds listed are examples of modified bombesin analogs and do not explicitly contain this compound, but they illustrate the quantitative data typically generated in the development of such targeted peptides.
Application Spotlight: Neurodegenerative Diseases
In neurodegenerative diseases like Parkinson's and Alzheimer's, the aggregation of misfolded proteins is a key pathological feature. Peptidomimetics are being explored as therapeutic agents that can interfere with these aggregation processes or modulate the cellular machinery involved in protein clearance. The incorporation of D-amino acids like D-tyrosine can enhance the stability of these peptidomimetics in the central nervous system.
For instance, peptidomimetics designed to activate the 20S proteasome, a key component of the cellular protein degradation machinery, have shown promise in preclinical models of Parkinson's disease.[4] These molecules often incorporate hydrophobic and aromatic residues, and the use of D-tyrosine could enhance their efficacy by increasing their resistance to degradation.
Another area of interest is the targeting of critical protein-protein interactions. In advanced prostate cancer, the androgen receptor signaling pathway is a key driver of disease progression. A novel peptidomimetic, designated D2, has been shown to disrupt the interaction between the androgen receptor and its coregulator proteins, leading to the inhibition of tumor growth.[5]
Table 2: Representative Quantitative Data for a Peptidomimetic in Prostate Cancer
| Compound | Target | Assay | Result | Reference |
| D2 | Androgen Receptor-Coregulator Interaction | Cell Proliferation (IC50) | 40 nM | [5] |
Note: Compound D2 is a small molecule peptidomimetic and does not contain this compound, but it serves as an example of the potency that can be achieved with such molecules.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol describes a general method for the manual solid-phase synthesis of a peptide containing a this compound residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-Tyr(tBu)-OH)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
To incorporate this compound, use this compound in place of an Fmoc-protected amino acid in the coupling step.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dissolve the crude peptide in a minimal amount of acetonitrile/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Diagram 1: Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Protocol 2: In Vitro Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a this compound-containing peptide for its target receptor.
Materials:
-
Cells or cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor (e.g., 125I-labeled peptide)
-
Unlabeled this compound-containing peptide (competitor)
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell/Membrane Preparation: Prepare cells or cell membranes expressing the target receptor at a suitable concentration in binding buffer.
-
Assay Setup: In a 96-well filter plate, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled this compound-containing peptide to the cell/membrane preparation. Include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Filtration and Washing: Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Diagram 2: Competitive Receptor Binding Assay Principle
Caption: Principle of a competitive receptor binding assay.
Protocol 3: Cell Proliferation/Cytotoxicity Assay
This protocol describes a method to assess the effect of a this compound-containing peptide on the proliferation or viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-containing peptide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the this compound-containing peptide. Include untreated control wells.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add DMSO to solubilize the formazan crystals.
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability as a function of the log concentration of the peptide.
-
Determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth or viability).
-
Diagram 3: Signaling Pathway Targeted by GRPR Agonists
Caption: Simplified GRPR signaling pathway.
Conclusion
This compound is a valuable synthetic amino acid that offers significant advantages in the design of targeted peptide-based drugs. Its ability to enhance metabolic stability and serve as a versatile building block for peptidomimetics and targeted ligands makes it a powerful tool for medicinal chemists. The protocols provided herein offer a starting point for the synthesis and evaluation of novel this compound-containing compounds with the potential to address unmet medical needs in oncology, neurodegenerative diseases, and beyond. Further research into the specific applications of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Novel RGD-like molecules based on the tyrosine template: design, synthesis, and biological evaluation on isolated integrins alphaVbeta3/alphaIIbbeta3 and in cellular adhesion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of a Radiolabelled Antagonist-Bombesin Analog as Targeting Vector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptidomimetic targeting of critical androgen receptor-coregulator interactions in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Z-D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical functionalization of N-Carbobenzyloxy-D-tyrosine (Z-D-tyrosine), a key building block in peptide synthesis and drug discovery. The following sections detail procedures for modifying the phenolic hydroxyl group and the carboxylic acid of this compound, presenting quantitative data in structured tables and visualizing workflows and signaling pathways using the DOT language for Graphviz.
Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups, including alkyl, acyl, and sulfate (B86663) moieties. These modifications can modulate the pharmacological properties of tyrosine-containing peptides and small molecules, such as their binding affinity, metabolic stability, and pharmacokinetic profile.
O-Alkylation (Ether Synthesis)
O-alkylation of the phenolic hydroxyl group can be achieved through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.
This classic method involves the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Add a strong base, such as sodium hydroxide (B78521) (NaOH) (2.0 eq), to the solution and stir until the this compound is fully dissolved and the phenoxide is formed.
-
Add the alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide) (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-75°C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Adjust the pH to ~8.5 with dilute HCl to precipitate the O-alkylated product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl bromide | NaOH | DMSO | 70-75 | 3 | ~85[1] |
| 2 | Ethyl iodide | K₂CO₃ | DMF | 80 | 4 | ~90 |
| 3 | Benzyl bromide | NaH | THF | rt | 12 | ~95 |
Experimental Workflow for Williamson Ether Synthesis
Caption: Workflow for O-alkylation of this compound via Williamson ether synthesis.
The Mitsunobu reaction allows for the O-alkylation of the phenolic hydroxyl group with a primary or secondary alcohol under mild conditions. This reaction proceeds with an inversion of stereochemistry at the alcohol center if it is chiral.
Experimental Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the O-alkylated product.[2][3]
| Entry | Alcohol | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Ethanol | PPh₃, DEAD | THF | 0°C to rt | 16 | 85-95 |
| 2 | Benzyl alcohol | PPh₃, DIAD | THF | 0°C to rt | 18 | 80-90 |
| 3 | Isopropanol | PPh₃, DEAD | THF | 0°C to rt | 24 | 70-80 |
O-Acylation (Ester Synthesis)
Acylation of the phenolic hydroxyl group introduces an ester functionality, which can serve as a prodrug moiety or modulate receptor binding.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of acetic acid and acetic anhydride.
-
For reactions with acyl chlorides or anhydrides, add a base such as pyridine (B92270) or triethylamine (B128534) (1.5 eq) to the solution.
-
Cool the mixture to 0°C.
-
Add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.[4]
| Entry | Acylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Pyridine | DCM | 0°C to rt | 3 | ~92 |
| 2 | Acetic Anhydride | Et₃N | DCM | 0°C to rt | 4 | ~95 |
| 3 | Benzoyl Chloride | Pyridine | DCM | 0°C to rt | 6 | ~88 |
O-Sulfation
Tyrosine O-sulfation is a crucial post-translational modification that can be mimicked synthetically to enhance the biological activity of peptides.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in pyridine.
-
Cool the solution to -10°C.
-
Add a solution of sulfur trioxide pyridine complex (SO₃·py) (1.5 eq) in pyridine dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with ice-cold water.
-
Adjust the pH to 6.5 with a 5% aqueous solution of sodium carbonate.
-
Lyophilize the solution to obtain the crude sodium salt of this compound-O-sulfate.
-
Purify the product by chromatography on silica (B1680970) gel.[5]
| Entry | Sulfating Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | SO₃·py | Pyridine | -10°C to rt | 12 | 70-80 |
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be converted into esters, amides, and other derivatives, which is fundamental for peptide synthesis and the development of small molecule drugs.
Esterification
Esterification of the carboxylic acid is a common strategy to protect this group during peptide synthesis or to create prodrugs.
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide (B86325) coupling agent and a catalyst.[6][7]
Experimental Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (e.g., methanol, ethanol) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Cool the mixture to 0°C.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
| Entry | Alcohol | Coupling Agent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Methanol | DCC, DMAP | DCM | 0°C to rt | 6 | ~95 |
| 2 | Ethanol | EDC·HCl, DMAP | DCM | 0°C to rt | 8 | ~93 |
| 3 | Benzyl alcohol | DCC, DMAP | DCM | 0°C to rt | 12 | ~90 |
Experimental Workflow for Steglich Esterification
Caption: Workflow for the Steglich esterification of this compound.
Applications in Drug Development
Functionalized this compound derivatives are valuable in drug development, particularly in the fields of oncology and neuroscience.
Mcl-1 Inhibitors in Cancer Therapy
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[10][11] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This leads to the activation of the apoptotic cascade in cancer cells.[10][12] Functionalized tyrosine derivatives have been designed and synthesized as potent Mcl-1 inhibitors.[13]
Signaling Pathway of Mcl-1 Inhibition
References
- 1. US3412138A - Alkylation of tyrosine - Google Patents [patents.google.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 12. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-D-Tyrosine as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-tyrosine is a protected amino acid derivative that serves as a valuable building block in the field of combinatorial chemistry for drug discovery and development. The presence of the benzyloxycarbonyl (Z) protecting group on the alpha-amino function and the inherent D-configuration of the tyrosine residue offer unique structural and functional properties to peptide-based and peptidomimetic libraries. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in the solid-phase synthesis of combinatorial libraries, along with methods for library screening and data analysis. The incorporation of this compound can enhance the stability and bioavailability of resulting peptide leads, making it a critical component in modern drug formulation and development.[1]
Applications of this compound in Combinatorial Chemistry
The unique stereochemistry and protective group of this compound make it a versatile tool for generating diverse chemical libraries. Key applications include:
-
Peptide and Peptidomimetic Libraries: this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The D-configuration imparts resistance to enzymatic degradation, a crucial factor in enhancing the in vivo stability of potential drug candidates.
-
Scaffold Decoration: The tyrosine side chain offers a reactive handle for further chemical modifications, allowing for the creation of diverse libraries based on a common peptide or small molecule scaffold. For instance, a library was successfully created based on a 4-aryloxyproline scaffold with tyrosine as the aryl portion.[2]
-
Kinase Inhibitor Libraries: Tyrosine kinases are a major class of drug targets, particularly in oncology.[3][4] Combinatorial libraries incorporating this compound or its analogs can be screened for potent and selective tyrosine kinase inhibitors.[3][5]
-
Protein-Protein Interaction Modulators: The rigid and defined stereochemistry of this compound can be exploited to design molecules that disrupt or stabilize protein-protein interactions, which are implicated in numerous disease states.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Combinatorial Peptide Library using this compound via the Split-Pool Method
This protocol outlines the synthesis of a diverse peptide library on a solid support, incorporating this compound at a specific position. The split-pool method is employed to generate a "one-bead-one-compound" library.[6][7][8][9]
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution in DMF (20%, v/v)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine) or Collidine
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Reaction vessels for solid-phase synthesis
Procedure:
-
Resin Preparation:
-
Place the Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.[10]
-
Drain the DMF.
-
-
Split-Pool Synthesis Cycles:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5-7 times).[10]
-
Split the Resin: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at that position.
-
Coupling of Amino Acids:
-
In separate vials, pre-activate each Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 1-2 minutes.[10]
-
Add the activated amino acid solution to its corresponding portion of resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.[10]
-
-
Pool and Mix: After complete coupling, combine all resin portions, wash thoroughly with DMF, and mix well to ensure randomization.
-
Repeat the deprotection, split, coupling, and pool steps for each position in the library.
-
-
Incorporation of this compound:
-
At the desired position in the sequence, perform the Fmoc deprotection as described above.
-
In a single reaction vessel (no splitting at this step), couple this compound using the same activation and coupling procedure as for the Fmoc-amino acids.
-
-
Final Cleavage and Deprotection:
-
After the final coupling step, wash the resin with DMF, followed by DCM, and dry under vacuum.[10]
-
Add the cleavage cocktail (TFA/TIPS/Water) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved library compounds.
-
Precipitate the compounds by adding cold diethyl ether.
-
Centrifuge to pellet the compounds, decant the ether, and dry the library.
-
Protocol 2: On-Resin Cyclization of a this compound-Containing Peptide Library
Cyclic peptides often exhibit improved biological activity and stability.[11] This protocol describes a method for on-resin cyclization.
Materials:
-
Linear peptide library on resin containing this compound
-
Iodine (I2)
-
N,N-Dimethylformamide (DMF)
-
Water
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Suspension: Suspend the linear peptide library resin in DMF (approximately 1 mL per gram of resin).[12]
-
Cyclization Reaction:
-
Washing:
-
Cleavage: Proceed with the final cleavage as described in Protocol 1.
Data Presentation
Quantitative data from the screening of combinatorial libraries is crucial for identifying lead compounds. The following table presents hypothetical but representative data from a screen of a this compound-containing library against a target tyrosine kinase.
| Compound ID | Structure (Variable Positions) | IC50 (µM) for Target Kinase | Selectivity vs. Off-Target Kinase (Fold) |
| ZDT-Lib-001 | Ac-Ala-X-Z-D-Tyr-Y-NH2 (X=Gly, Y=Leu) | 15.2 | 5 |
| ZDT-Lib-002 | Ac-Ala-X-Z-D-Tyr-Y-NH2 (X=Val, Y=Phe) | 2.8 | 25 |
| ZDT-Lib-003 | Ac-Ala-X-Z-D-Tyr-Y-NH2 (X=Phe, Y=Trp) | 0.9 | 80 |
| ZDT-Lib-004 | Ac-Ala-X-Z-D-Tyr-Y-NH2 (X=Asp, Y=Arg) | > 50 | - |
Visualizations
Experimental Workflow for Split-Pool Synthesis
Caption: Workflow for split-pool synthesis of a this compound library.
Signaling Pathway: Tyrosine Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Identification of TNF-alpha inhibitors from a split-pool library based on a tyrosine-proline peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. termedia.pl [termedia.pl]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Decoding Split and Pool Combinatorial Libraries with Electron Transfer Dissociation Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. peptide.com [peptide.com]
Application Notes: Site-Specific Incorporation of Z-D-Tyrosine into Proteins
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers powerful tools for protein engineering, drug discovery, and fundamental biological research.[1][2] This technology enables the site-specific incorporation of amino acids with novel chemical functionalities, beyond the canonical 20. A key challenge and opportunity in this field is the incorporation of D-amino acids, which can significantly enhance the proteolytic stability of peptides and proteins.[3] Z-D-tyrosine is a derivative of tyrosine featuring a benzyloxycarbonyl ("Z") protecting group.[4] Its incorporation into proteins can provide enhanced stability and introduce a unique chemical moiety for further modification or to study protein interactions.[3][4]
The methodology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair.[5][6] This pair functions independently of the host cell's endogenous translational machinery.[5] An engineered aaRS specifically charges the orthogonal tRNA with this compound, and the tRNA is engineered to recognize a "blank" codon, most commonly the amber stop codon (UAG), inserted at the desired site in the gene of interest.[7][8] This process allows for the targeted replacement of a canonical amino acid with this compound during protein translation.
Key Applications
-
Enhanced Proteolytic Stability : The presence of a D-amino acid in a protein's backbone can dramatically increase its resistance to degradation by proteases, which are stereospecific for L-amino acids.[3] This is highly advantageous for developing therapeutic proteins and peptides with longer in vivo half-lives.
-
Drug Development : Incorporating this compound can be used to develop more stable peptide-based drugs.[3] The unique structure may also be leveraged to study drug-protein interactions and conformational changes upon binding.[3][4]
-
Biophysical Probes : The unique spectroscopic or chemical properties of the incorporated amino acid can serve as a probe for studying protein structure and dynamics using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).[3][9]
-
Novel Biomaterials : Proteins containing D-amino acids can be assembled into novel biomaterials with unique properties and enhanced resistance to degradation.
Core Technology: Orthogonal Translation System
The site-specific incorporation of this compound is achieved through genetic code expansion, which requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and an orthogonal suppressor tRNA.
Caption: Principle of this compound Incorporation.
-
Orthogonal aaRS : An aminoacyl-tRNA synthetase engineered to exclusively recognize and bind this compound and not any of the 20 canonical amino acids.
-
Orthogonal tRNA : A suppressor tRNA, typically with an anticodon loop mutated to CUA, which recognizes the UAG amber stop codon on the mRNA.[7] This tRNA is not recognized by any of the host cell's endogenous synthetases.
-
Process : When the host cell is supplemented with this compound, the orthogonal aaRS attaches it to the orthogonal tRNA. During translation, when the ribosome encounters the UAG codon on the mRNA, the this compound-charged tRNA binds to this codon, leading to the incorporation of the unnatural amino acid into the growing polypeptide chain.[8]
Quantitative Data Summary
While specific incorporation data for this compound is not extensively published, the following table summarizes typical efficiencies and yields for other D-amino acids and tyrosine analogs, which can serve as an expected baseline. Results are highly dependent on the specific protein, expression system, and experimental conditions.[3]
| Unnatural Amino Acid | Expression System | Incorporation Efficiency / Occupancy | Protein Yield | Reference |
| General D-Amino Acids | E. coli (in vivo) | 5 - 30% | 1 - 10 mg/L | [3] |
| General D-Amino Acids | Cell-Free (in vitro) | 20 - 70% | 0.1 - 2 mg/L | [3] |
| 3-Iodo-L-Tyrosine | Mammalian Cells (HEK) | > 95% | Not Reported | [10] |
| Fluorinated Tyrosine | E. coli (in vivo) | > 95% | 60 - 90 mg/L | [11] |
| Various Tyrosine Analogs | E. coli (in vivo) | Up to 55% suppression efficiency | 50-120% of wild-type levels | [12] |
Experimental Workflow Overview
The overall process involves several key stages, from initial plasmid preparation to final analysis of the modified protein.
Caption: General Experimental Workflow.
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol describes the incorporation of this compound into a target protein expressed in E. coli using an evolved aaRS/tRNA pair that recognizes the amber stop codon (UAG).[3]
1. Materials
-
Plasmids :
-
Expression plasmid: Gene of interest with an in-frame amber (UAG) codon at the desired incorporation site and a purification tag (e.g., His6).
-
pEVOL/pULTRA-type plasmid: Encodes the engineered Z-D-tyrosyl-tRNA synthetase and its cognate suppressor tRNA.[3]
-
-
Bacterial Strain : E. coli strain, preferably one with Release Factor 1 (RF1) knocked out (e.g., B-95.ΔA) to reduce competition at the UAG codon.[13]
-
Reagents :
-
This compound (powder)
-
Growth media (e.g., LB or defined minimal media)
-
Appropriate antibiotics for plasmid maintenance
-
Inducer (e.g., IPTG, L-arabinose)
-
Cell lysis buffer
-
Purification resins (e.g., Ni-NTA agarose)
-
2. Procedure
-
Transformation : Co-transform the expression plasmid and the pEVOL plasmid into competent E. coli cells. Plate on agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.[13]
-
Starter Culture : Inoculate a single colony into 5-10 mL of media with antibiotics. Grow overnight at 37°C with shaking.[13]
-
Expression Culture :
-
Inoculate a larger volume (e.g., 1 L) of media with the overnight starter culture (1:100 dilution).
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[13]
-
-
Induction :
-
Cell Harvest and Lysis :
-
Protein Purification : Purify the protein from the clarified lysate using standard chromatography techniques appropriate for its tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[9]
Protocol 2: Verification of this compound Incorporation
It is critical to verify the successful and site-specific incorporation of the unnatural amino acid.
1. SDS-PAGE Analysis
-
Principle : Compare the expression levels of the protein with and without the addition of this compound to the culture medium. Successful UAG suppression results in the production of full-length protein only in the presence of the ncAA. In its absence, translation terminates at the UAG codon, producing a truncated, often undetectable, peptide.
-
Method :
-
Run samples from induced cultures (+/- this compound) on an SDS-PAGE gel.
-
Stain with Coomassie Blue or perform a Western blot using an antibody against the protein or its purification tag.
-
A strong band corresponding to the full-length protein should appear only in the lane supplemented with this compound.
-
2. Mass Spectrometry (MS)
-
Principle : Mass spectrometry provides definitive evidence of incorporation by detecting the mass shift corresponding to this compound.[3]
-
Method :
-
Analyze the purified protein using intact protein mass spectrometry (e.g., ESI-MS). The observed molecular weight should match the theoretical weight of the protein with this compound incorporated.
-
Alternatively, perform proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. This will identify the specific peptide containing the modification and confirm the precise site of incorporation.[13]
-
3. UV-Vis Spectroscopy
-
Principle : The aromatic side chain of tyrosine and its derivatives absorb UV light. Changes in the local environment or modifications to the ring can cause shifts in the absorption spectrum.[14]
-
Method :
-
Acquire a UV-Vis spectrum of the purified protein.
-
While this compound's spectrum may be similar to tyrosine, comparing it to the wild-type protein or using second-derivative spectroscopy can reveal subtle differences indicating the presence of the modified amino acid.[14]
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution | Reference |
| Low or No Protein Expression | - Inefficient UAG suppression- Toxicity of the ncAA or protein | - Use an E. coli strain with RF1 knockout.- Optimize this compound concentration.- Lower expression temperature (18-25°C).- Use a lower concentration of the inducer. | [13] |
| High Truncation Product | - Competition with Release Factor 1 (RF1)- Insufficient intracellular ncAA concentration | - Switch to an RF1 knockout strain.- Increase this compound concentration in the media.- Ensure the orthogonal aaRS/tRNA pair is active and specific. | [13] |
| Low Incorporation Efficiency | - Poor activity of the orthogonal aaRS/tRNA pair- Codon context effects | - Verify the sequence of the pEVOL plasmid.- Test different nucleotide contexts surrounding the UAG codon (purines at the +4 position often improve efficiency). | [13] |
References
- 1. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Z-D-Tyrosine for Enhancing Peptide Stability and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based therapeutics, achieving optimal stability and bioavailability remains a critical challenge. Peptides are susceptible to rapid degradation by proteases in biological systems, which significantly limits their therapeutic efficacy. One effective strategy to overcome this hurdle is the incorporation of non-natural amino acids. Z-D-tyrosine, a derivative of the natural amino acid L-tyrosine, has emerged as a valuable tool in peptide drug development. Its unique stereochemistry, with the D-configuration of the alpha-carbon, confers remarkable resistance to enzymatic hydrolysis. This modification can significantly enhance the in-vivo half-life of peptides, leading to improved stability and oral bioavailability.[1] These application notes provide a comprehensive overview, detailed protocols, and data presentation to guide researchers in utilizing this compound for the development of more robust and effective peptide drug candidates.
Enhancing Peptide Stability with this compound
The primary mechanism by which this compound enhances peptide stability is through steric hindrance and the stereospecificity of proteases. Proteolytic enzymes are highly specific for L-amino acid residues, the natural building blocks of proteins. The presence of a D-amino acid, such as this compound, at or near a cleavage site disrupts the enzyme's ability to recognize and bind to the peptide substrate. This enzymatic resistance leads to a significant reduction in the rate of degradation, thereby increasing the peptide's half-life in biological fluids like plasma and serum.
Key Advantages of Incorporating this compound:
-
Increased Resistance to Proteolysis: The D-configuration of the amino acid prevents recognition by most endogenous proteases.
-
Prolonged In-Vivo Half-Life: Reduced degradation leads to a longer circulation time in the body.
-
Improved Pharmacokinetic Profile: A longer half-life allows for less frequent dosing and more sustained therapeutic effects.
Improving Peptide Bioavailability
The oral bioavailability of peptides is notoriously low due to their rapid degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. By enhancing a peptide's stability against enzymatic degradation, this compound indirectly but significantly improves its potential for oral bioavailability. A more stable peptide has a greater chance of surviving transit through the stomach and intestines, reaching the intestinal lining intact, and being absorbed into the bloodstream.
Mechanisms of Bioavailability Enhancement:
-
Protection from Gastric and Intestinal Enzymes: Resistance to pepsin, trypsin, chymotrypsin, and other digestive proteases is crucial for oral delivery.
-
Increased Mucosal Permeation: While not directly enhancing permeability, a higher concentration of intact peptide at the absorption site increases the driving force for passive diffusion or carrier-mediated transport.
-
Sustained Release and Absorption: A longer-lasting peptide can be absorbed over a more extended period, contributing to a more favorable pharmacokinetic profile.
Data Presentation: Illustrative Stability of a Model Peptide
To illustrate the impact of this compound on peptide stability, the following tables present hypothetical yet representative data for a model therapeutic peptide, "Peptide-A," and its analog containing this compound, "Peptide-A(Z-D-Tyr)."
Table 1: Physicochemical Properties of Model Peptides
| Property | Peptide-A (L-Tyr) | Peptide-A(Z-D-Tyr) |
| Molecular Weight (Da) | 1500.7 | 1500.7 |
| Amino Acid Sequence | X-L-Tyr-Y-Z | X-Z-D-Tyr-Y-Z |
| Purity (HPLC) | >98% | >98% |
Table 2: In Vitro Plasma Stability of Model Peptides
| Time (hours) | Peptide-A Remaining (%) | Peptide-A(Z-D-Tyr) Remaining (%) |
| 0 | 100 | 100 |
| 1 | 65 | 98 |
| 4 | 20 | 95 |
| 8 | 5 | 90 |
| 24 | <1 | 75 |
Table 3: Pharmacokinetic Parameters of Model Peptides Following Intravenous Administration in a Rodent Model
| Parameter | Peptide-A (L-Tyr) | Peptide-A(Z-D-Tyr) |
| Half-life (t½) (min) | 15 | 240 |
| Clearance (mL/min/kg) | 50 | 5 |
| AUC (ng·h/mL) | 500 | 5000 |
Note: The data presented in these tables are for illustrative purposes to demonstrate the expected improvements in stability and pharmacokinetics when incorporating this compound. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol outlines the standard Fmoc-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
Fmoc-Z-D-tyrosine(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 1-2 hours at room temperature.
-
For Fmoc-Z-D-tyrosine(tBu)-OH, follow the same procedure.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Add the cleavage cocktail to the dried resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol describes a method to assess the stability of a peptide in human plasma.
Materials:
-
Test peptide (e.g., Peptide-A(Z-D-Tyr)) and control peptide (e.g., Peptide-A)
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., Acetonitrile (B52724) with 1% TFA)
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or PBS).
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 10-100 µM. The final plasma concentration should be at least 80%.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of cold acetonitrile with 1% TFA) to stop enzymatic degradation and precipitate plasma proteins.
-
Sample Preparation:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact peptide remaining at each time point.
-
Use a suitable C18 column and a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.
-
Signaling Pathways: Potential Implications of Enhanced Stability
While the primary role of this compound is to enhance stability, this improved pharmacokinetic profile can have significant implications for the peptide's interaction with its target signaling pathways. A peptide that remains intact and at a therapeutic concentration for a longer duration can lead to a more sustained and potent biological response.
For instance, if a therapeutic peptide is an agonist for a G-protein coupled receptor (GPCR), its prolonged presence in the circulation due to this compound incorporation could lead to a more sustained activation of downstream signaling cascades, such as the cyclic AMP (cAMP) or phospholipase C (PLC) pathways. Conversely, for an antagonist peptide, enhanced stability would result in a more prolonged blockade of the receptor and its associated signaling.
It is important to note that direct modulation of signaling pathways solely by the presence of a D-amino acid is not a primary mechanism. However, the altered conformation of the peptide due to the D-amino acid could potentially influence its binding affinity and selectivity for its receptor, which would in turn affect the downstream signaling. Detailed structure-activity relationship (SAR) studies are essential to understand the full impact of this compound incorporation on a peptide's biological activity.
Conclusion
The incorporation of this compound represents a powerful and well-established strategy for enhancing the stability and bioavailability of therapeutic peptides. By providing resistance to enzymatic degradation, this modification addresses a fundamental challenge in peptide drug development. The protocols and illustrative data provided in these application notes are intended to serve as a valuable resource for researchers seeking to leverage the benefits of this compound in their peptide design and optimization efforts. Careful experimental validation, as outlined in the provided protocols, is essential to fully characterize the impact of this modification on the pharmacokinetic and pharmacodynamic properties of novel peptide therapeutics.
References
Application Notes and Protocols for Z-D-Tyrosine in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of N-benzyloxycarbonyl-D-tyrosine (Z-D-tyrosine) in the design and development of peptide-based therapeutics. The incorporation of this non-natural amino acid offers significant advantages in overcoming the inherent limitations of native peptides, primarily their poor stability and short in vivo half-life. This document details the rationale for using this compound, provides comparative data on its impact, and offers detailed protocols for its synthesis, and for the evaluation of the resulting modified peptides.
Introduction: Enhancing Peptide Therapeutics with this compound
Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical utility is often hampered by rapid degradation by proteases in the body. A key strategy to enhance the stability of peptides is the incorporation of D-amino acids. Proteolytic enzymes are stereospecific and primarily recognize L-amino acids, the natural building blocks of proteins. The inclusion of a D-amino acid like D-tyrosine creates a stereochemical barrier, preventing the peptide from fitting into the active site of proteases and thereby significantly reducing the rate of degradation.
The benzyloxycarbonyl (Z) group on this compound serves as a standard protecting group for the α-amino functionality during solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies. The unique properties of this compound make it a valuable tool for medicinal chemists aiming to improve the pharmacokinetic profile and therapeutic efficacy of peptide drug candidates.
Comparative Data: The Impact of D-Tyrosine Incorporation
Table 1: Proteolytic Stability of L-Tyrosine vs. D-Tyrosine Containing Peptides
| Peptide Sequence | Amino Acid at Position X | Half-life in Human Serum (t½, hours) | Fold Improvement |
| Ac-Gly-X-Ala-Phe-Gly-NH₂ | L-Tyrosine | 1.5 | - |
| Ac-Gly-X-Ala-Phe-Gly-NH₂ | D-Tyrosine | > 48 | > 32 |
This table presents representative data illustrating the significant increase in stability against proteolytic degradation in human serum when an L-tyrosine is replaced with a D-tyrosine.
Table 2: Receptor Binding Affinity of L-Tyrosine vs. D-Tyrosine Containing Peptides
| Peptide | Target Receptor | IC₅₀ (nM) |
| Pentapeptide-18 (B1575509) (L-Tyr) | Melanocortin 1 Receptor (MC1R) | 150 |
| Pentapeptide-18 (D-Tyr at C-terminus) | Melanocortin 1 Receptor (MC1R) | 185 |
This table shows a slight decrease in binding affinity (higher IC₅₀) for a pentapeptide-18 analog where L-tyrosine at the C-terminus was replaced with D-tyrosine. This highlights that while stability is enhanced, there can be a trade-off in binding affinity that needs to be experimentally evaluated.[1][2]
Table 3: In Vivo Bioavailability of a D-Amino Acid Containing Peptide
| Peptide | Administration Route | Bioavailability (%) |
| L-Peptide Analog | Oral | < 1 |
| D-Peptide Analog (RD2) | Oral | ~30 |
This table provides a representative example of the substantial improvement in oral bioavailability observed for a peptide composed entirely of D-amino acids compared to a typical L-peptide.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
This protocol describes the manual synthesis of a peptide containing this compound using a standard Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected L-amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate a 3-fold molar excess of the Fmoc-L-amino acid with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of this compound:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the solution to the deprotected peptide-resin and allow it to couple for 2-4 hours.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), recouple for another 1-2 hours.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile (B52724) mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Proteolytic Stability Assay
This protocol describes an in vitro assay to determine the half-life of a peptide in human serum.
Workflow for Proteolytic Stability Assay
Caption: Workflow for determining peptide stability in human serum.
Materials:
-
Peptide stock solution (1 mM in water or buffer)
-
Pooled human serum
-
Acetonitrile (ACN) containing an internal standard
-
LC-MS/MS system
Procedure:
-
Incubation: Pre-warm human serum to 37°C. Add the peptide stock solution to the serum to a final concentration of 10 µM.
-
Time-Course Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum-peptide mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (a stable, non-related peptide).
-
Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 30 minutes to precipitate serum proteins.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to determine the half-life (t½) of the peptide.[4]
Receptor Binding Affinity Assay (Competitive Binding)
This protocol describes a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of a peptide for its target receptor.
Workflow for Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) specific for the receptor
-
Test peptide (e.g., this compound containing peptide) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide. Include controls for total binding (no competitor peptide) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding as a function of the log of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
Modulation of Receptor Tyrosine Kinase (RTK) Signaling
This protocol describes how to assess the effect of a this compound-containing peptide on the phosphorylation of a receptor tyrosine kinase (e.g., EGFR) and downstream signaling pathways like the MAPK pathway using Western blotting.
Signaling Pathway: RTK and MAPK Cascade
Caption: Simplified Receptor Tyrosine Kinase (RTK) and MAPK signaling pathway.
Materials:
-
Cell line expressing the target RTK (e.g., A549 cells for EGFR)
-
Test peptide (this compound containing peptide)
-
Growth factor (e.g., EGF)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-RTK, anti-total-RTK, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the this compound-containing peptide for a specified time.
-
Stimulate the cells with the growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the phosphorylation levels in the peptide-treated samples to the controls.
In Vivo Bioavailability Study
This protocol provides a general framework for assessing the pharmacokinetic profile of a this compound-containing peptide in a rodent model.
Workflow for In Vivo Bioavailability Study
Caption: Workflow for an in vivo bioavailability study.
Materials:
-
Test peptide (this compound containing peptide)
-
Experimental animals (e.g., mice or rats)
-
Dosing vehicles (e.g., saline for intravenous injection, water for oral gavage)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Divide animals into groups for different administration routes (e.g., intravenous and oral).
-
Administer a single dose of the peptide to each animal.
-
-
Blood Collection: Collect blood samples from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Preparation for LC-MS/MS:
-
Precipitate plasma proteins using a method similar to the one described in the stability assay (Protocol 3.2).
-
Use a stable isotope-labeled version of the peptide as an internal standard for accurate quantification.
-
-
LC-MS/MS Analysis: Quantify the concentration of the peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time for each administration route.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Calculate the oral bioavailability by comparing the AUC from the oral administration to the AUC from the intravenous administration.
-
Conclusion
The incorporation of this compound into peptide sequences is a powerful strategy to enhance their therapeutic potential by significantly improving their stability against proteolytic degradation. This can lead to a longer in vivo half-life and improved bioavailability. While this modification may sometimes lead to a slight alteration in receptor binding affinity, the overall benefit in terms of an improved pharmacokinetic profile often outweighs this consideration. The protocols provided in these application notes offer a comprehensive framework for the synthesis, characterization, and evaluation of this compound-containing peptides, enabling researchers to rationally design more effective peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 4. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 5. benchchem.com [benchchem.com]
Application Note & Protocol: Biochemical Assays for Measuring Z-D-Tyrosine Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-D-tyrosine is a derivative of the D-amino acid tyrosine, featuring a benzyloxycarbonyl (Z) protecting group. While L-tyrosine is a well-known precursor for neurotransmitters and hormones[1], D-amino acids and their derivatives are gaining interest in various biological contexts. The enzymatic activity related to this compound is of interest for understanding its metabolic fate and potential pharmacological effects. D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[2][3]. Due to its specificity for D-isomers, DAAO is a primary candidate for catalyzing the conversion of D-tyrosine and its derivatives. This application note provides a detailed protocol for measuring the enzymatic activity related to this compound, likely mediated by D-amino acid oxidase, using a sensitive fluorometric assay that detects hydrogen peroxide production.
Principle of the Assay
The enzymatic activity of D-amino acid oxidase on this compound is determined by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the oxidative deamination reaction. In this coupled-enzyme assay, the H₂O₂ produced reacts with a specific probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product. The rate of fluorescence increase is directly proportional to the DAAO activity. This method is sensitive, suitable for high-throughput screening, and can be used to determine enzyme kinetics and screen for inhibitors.[4]
Experimental Protocols
Fluorometric Assay for this compound Oxidase Activity
This protocol is adapted from established methods for measuring D-amino acid oxidase activity.[3][4]
Materials and Reagents:
-
Recombinant human D-amino acid oxidase (hDAAO)
-
This compound
-
D-Tyrosine (as a positive control substrate)
-
DAAO Assay Buffer (e.g., 50 mM sodium phosphate (B84403), pH 8.3)
-
Fluorescent Probe (e.g., Amplex™ Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) standard solution
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Preparation of Reagents:
-
DAAO Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 8.3. Store at 4°C.
-
Substrate Solutions: Prepare stock solutions of this compound and D-Tyrosine in DAAO Assay Buffer. A range of concentrations will be needed for kinetic studies.
-
H₂O₂ Standard: Prepare a 1 mM stock solution of H₂O₂ in DAAO Assay Buffer. From this, create a series of dilutions (e.g., 0, 2, 4, 6, 8, 10 µM) for the standard curve.
-
Reaction Mix: For each well, prepare a reaction mix containing the fluorescent probe and HRP in DAAO Assay Buffer according to the manufacturer's instructions (e.g., 50 µM Amplex™ Red and 0.1 U/mL HRP).
-
-
Standard Curve:
-
Add 50 µL of each H₂O₂ standard dilution to separate wells of the 96-well plate.
-
Add 50 µL of the Reaction Mix to each standard well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm.
-
Plot the fluorescence values against the H₂O₂ concentration to generate a standard curve.
-
-
Enzyme Activity Measurement:
-
Add 50 µL of the substrate solution (this compound or D-Tyrosine at various concentrations) to the wells.
-
For a negative control, add 50 µL of DAAO Assay Buffer without substrate.
-
To initiate the reaction, add a pre-determined amount of hDAAO enzyme to each well.
-
Immediately start measuring the fluorescence in kinetic mode for 30-60 minutes at 25°C, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the rate from fluorescence units/min to µmol/min (or U) using the H₂O₂ standard curve.
-
Plot the reaction rate (V) against the substrate concentration ([S]) to generate a Michaelis-Menten curve.
-
Calculate the kinetic parameters, Kₘ and Vₘₐₓ, from the Michaelis-Menten plot or a Lineweaver-Burk plot.
-
Data Presentation
The following tables present illustrative quantitative data for the enzymatic assay of this compound.
Table 1: Hydrogen Peroxide Standard Curve
| H₂O₂ Concentration (µM) | Average Fluorescence (RFU) |
| 0 | 52 |
| 2 | 489 |
| 4 | 935 |
| 6 | 1388 |
| 8 | 1850 |
| 10 | 2315 |
Table 2: Illustrative Kinetic Parameters for hDAAO with Different Substrates
| Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Relative Activity (%) |
| D-Tyrosine | 0.85 | 15.2 | 100 |
| This compound | 1.25 | 9.8 | 64.5 |
| D-Alanine | 1.8 | 25.0 | 164.5 |
Note: The data presented in these tables are for illustrative purposes only and should be determined experimentally.
Visualizations
Signaling Pathway
Caption: DAAO reaction and detection pathway.
Experimental Workflow
Caption: Fluorometric assay experimental workflow.
References
Troubleshooting & Optimization
Preventing side reactions in Z-D-tyrosine peptide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of peptides containing Z-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the incorporation of this compound in peptide synthesis?
A1: The primary side reactions involving the tyrosine side chain are C-alkylation of the phenol (B47542) ring, O-acylation of the hydroxyl group if left unprotected, oxidation of the phenol ring, and racemization of the D-tyrosine stereocenter.[1][2][3]
Q2: How does the choice of protecting group for the tyrosine side chain affect the outcome of the synthesis?
A2: The selection of a side-chain protecting group is critical as it directly influences the prevention of side reactions. The ideal protecting group should be stable throughout the synthesis and selectively removable during the final cleavage without causing degradation of the peptide. Common choices include tert-Butyl (tBu), Benzyl (Bzl), and 2,6-Dichlorobenzyl (Cl₂Bzl), each with its own advantages and disadvantages regarding stability and propensity for side reactions like C-alkylation.[1][3]
Q3: What is C-alkylation of the tyrosine side chain and how can it be prevented?
A3: C-alkylation is the unwanted alkylation of the electron-rich phenol ring of tyrosine, most commonly at the C3 position, by carbocations generated during the cleavage of other protecting groups (e.g., tBu).[1] This can be minimized by using a "scavenger cocktail" during cleavage, which traps these reactive carbocations. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).[1]
Q4: Can the hydroxyl group of tyrosine be left unprotected during synthesis?
A4: While it is possible to leave the tyrosine hydroxyl group unprotected, it is not generally recommended. The nucleophilic nature of the phenolic hydroxyl group makes it susceptible to O-acylation during coupling steps, which can lead to the formation of impurities and a reduction in the yield of the desired peptide.[2][3]
Q5: How can racemization of this compound be minimized during coupling?
A5: Racemization of D-amino acids can occur during the activation step of peptide coupling. To minimize this, several strategies can be employed:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][5]
-
Reaction Conditions: Perform the coupling reaction at lower temperatures (e.g., 0 °C) and avoid prolonged pre-activation times.[4][6]
-
Base Selection: Use a weaker, non-nucleophilic base for neutralization.[7]
Q6: What are the signs of tyrosine oxidation and how can it be prevented?
A6: Oxidation of the tyrosine side chain can be indicated by the appearance of unexpected impurities with a mass increase of +16 Da or other modifications.[8] This can be prevented by dégazant solvents, working under an inert atmosphere (e.g., nitrogen or argon), and adding antioxidants or scavengers to the cleavage cocktail.
Troubleshooting Guides
Issue 1: Presence of an unexpected impurity with a mass corresponding to the addition of a tert-butyl group.
-
Possible Cause: C-alkylation of the tyrosine side chain by tert-butyl cations generated during the cleavage of the tBu protecting group.[1]
-
Solution:
-
Optimize Scavenger Cocktail: Ensure the use of an effective scavenger cocktail during the final cleavage step. A widely used and effective cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Alternative Protecting Group: For particularly sensitive sequences, consider using a more stable protecting group for tyrosine, such as 2,6-Dichlorobenzyl (Cl₂Bzl), which is less prone to cleavage and subsequent alkylation during synthesis.[1]
-
Issue 2: Low yield of the desired peptide and detection of a side product with the same mass.
-
Possible Cause: Racemization of this compound to Z-L-tyrosine during the coupling step, resulting in a diastereomeric impurity that can be difficult to separate.[4]
-
Solution:
-
Review Coupling Protocol:
-
Reagent Choice: If using a carbodiimide (B86325) reagent like DIC, ensure the presence of a racemization-suppressing additive such as HOBt or Oxyma.[4] Consider switching to a phosphonium (B103445) or uronium/aminium-based coupling reagent like HBTU or HATU, which are known for lower racemization potential.[9]
-
Temperature Control: Perform the coupling reaction at 0 °C to slow down the rate of racemization.[4]
-
Base Selection: Use a sterically hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIEA).[5][10]
-
Activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin. An in situ activation approach is often preferable.[10]
-
-
Issue 3: Appearance of multiple, difficult-to-characterize impurities.
-
Possible Cause: Oxidation of the tyrosine side chain, which can lead to a variety of modified products.[8]
-
Solution:
-
Use High-Purity, Degassed Solvents: Ensure all solvents, especially DMF, are of high purity and have been degassed to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Perform all steps of the synthesis, particularly coupling and cleavage, under an inert atmosphere of nitrogen or argon.
-
Add Antioxidants to Cleavage Cocktail: Include scavengers that can also act as antioxidants, such as thioanisole (B89551) or 1,2-ethanedithiol (B43112) (EDT), in the final cleavage cocktail.[3]
-
Data Presentation
Table 1: Quantitative Comparison of Side Reactions for Different Tyrosine Protecting Groups
| Protecting Group | Side Reaction | Extent of Side Reaction | Conditions | Prevention Strategy |
| tert-Butyl (tBu) | C-alkylation (3-tert-butyltyrosine formation) | 0.5 - 1.0% | Standard Fmoc/tBu SPPS with TFA cleavage.[1] | Use of scavenger cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[1] |
| Benzyl (Bzl) | C-alkylation | Significantly higher than tBu, especially with strong acid cleavage (e.g., HF).[1] | Boc/Bzl SPPS. | Use of more stable protecting groups like 2,6-Cl₂Bzl.[1] |
| 2,6-Dichlorobenzyl (Cl₂Bzl) | C-alkylation | Greatly diminished compared to Bzl due to enhanced acid stability.[1] | Boc/Bzl SPPS. | Inherently more stable, reducing the need for extensive scavenging during synthesis.[1] |
| Unprotected | O-acylation | Can lead to significant yield reduction and impurities.[2][3] | During coupling steps. | Use of a side-chain protecting group is highly recommended.[2] |
Table 2: Qualitative Comparison of Racemization Levels with Different Coupling Reagents
| Coupling Reagent/System | Relative Racemization Level | Notes |
| DIC/HOBt | Low | HOBt is crucial for suppressing racemization with carbodiimides.[9] |
| HBTU | Low | Generally provides low levels of racemization.[9] |
| HATU | Very Low | Often outperforms HBTU in suppressing racemization due to the formation of the HOAt active ester.[9] |
| COMU | Very Low | Performance is comparable to or slightly better than HATU in some cases.[9] |
Experimental Protocols
Protocol 1: Prevention of C-alkylation during Cleavage of Peptides with Tyr(tBu)
-
Resin Preparation: After the final deprotection step, thoroughly wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS). For a 10 mL total volume, this corresponds to 9.5 mL TFA, 0.25 mL water, and 0.25 mL TIS.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Minimizing Racemization during this compound Coupling
-
Resin Preparation: Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Reagent Preparation: In a separate vessel, dissolve Z-D-Tyr-OH (3 equivalents relative to resin loading) and an additive such as Oxyma (3 equivalents) in DMF.
-
Activation and Coupling (In Situ):
-
Add the Z-D-Tyr-OH/Oxyma solution to the deprotected resin.
-
Add the coupling reagent, for example, Diisopropylcarbodiimide (DIC) (3 equivalents), to the reaction vessel.
-
-
Reaction: Agitate the mixture at 0 °C for 2-4 hours. Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 3: General Measures to Prevent Oxidation
-
Solvent Preparation: Use high-purity, peptide synthesis-grade solvents. Before use, degas DMF by sparging with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) in the reaction vessel throughout all synthesis steps.
-
Cleavage with Antioxidants: When preparing the cleavage cocktail (as in Protocol 1), consider adding scavengers that also have antioxidant properties, such as 1,2-ethanedithiol (EDT) or thioanisole, particularly if the peptide sequence contains other oxidation-prone residues like methionine or tryptophan. A common cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[3]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating common side reactions in this compound peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yields in Z-D-tyrosine coupling reactions
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Z-D-tyrosine coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound coupling reactions? Low yields can stem from several factors throughout the synthesis process. The most common issues include incomplete coupling reactions, aggregation of the growing peptide chain which hinders reaction sites, and the occurrence of side reactions.[1] Inefficient final cleavage from the resin or problems during the work-up can also contribute to a lower-than-expected final yield.[1]
Q2: How do I know if my coupling reaction has gone to completion? Monitoring the reaction is critical. A qualitative colorimetric test, such as the Kaiser (ninhydrin) test, is frequently used to detect the presence of free primary amines after a coupling step.[1][2] A positive result (blue beads or solution) indicates that unreacted amines are still present and the coupling is incomplete.[1] For secondary amines, a chloranil (B122849) or isatin (B1672199) test can be used.[2]
Q3: Which coupling reagent is recommended for a difficult this compound coupling? The choice depends on the specific sequence and cost considerations.[1] For difficult couplings, aminium/uronium salt-based reagents like HATU, HBTU, and HCTU are highly efficient and widely used.[1] COMU is a newer, effective option noted for its high solubility and improved safety profile compared to benzotriazole-based reagents.[1][3] Phosphonium (B103445) reagents like PyAOP are also highly effective, especially for sterically hindered couplings.[3] Carbodiimides such as DIC are cost-effective but should be used with an additive like HOBt or Oxyma Pure to minimize the risk of racemization.[1][4]
Q4: What are the most common side reactions involving the tyrosine side chain? The nucleophilic phenolic hydroxyl group of tyrosine can cause side reactions if not properly protected.[5] Even with protection, side reactions can occur, primarily during the final acid-mediated cleavage step. A common side reaction is C-alkylation of the aromatic ring by carbocations generated from protecting groups, leading to impurities like 3-tert-butyltyrosine when using a tBu protecting group.[5][6] O-acylation can also occur if the hydroxyl group is deprotected prematurely during synthesis.[7]
Q5: My peptide is aggregating on the resin. What can I do to improve the reaction? Peptide aggregation is a major cause of incomplete reactions.[8][9] To mitigate this, consider switching to a solvent with better solvating properties like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO).[2][8] Performing the synthesis at an elevated temperature or using microwave-assisted synthesis can also help disrupt secondary structures.[1][9] Other strategies include incorporating pseudoproline dipeptides to break up aggregation or using chaotropic salts like LiCl.[1][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound coupling.
Issue: Incomplete Coupling Detected
-
Symptom: A positive Kaiser (ninhydrin) test after the coupling step, indicating free primary amines.
-
Diagnostic Workflow:
Caption: Workflow for addressing incomplete coupling.
-
Solutions:
-
Double Couple: If the initial test is positive, the simplest solution is to repeat the coupling step with fresh reagents to drive the reaction to completion.[2]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[1]
-
Change Coupling Reagent: If the coupling remains difficult, switch to a more powerful activating reagent such as HATU or COMU.[2]
-
Cap Unreacted Amines: If a small amount of amine remains unreacted after a second coupling, it should be permanently blocked (capped) using acetic anhydride to prevent the formation of deletion sequences.[2]
-
Issue: Suspected Peptide Aggregation
-
Symptom: Resin beads appear clumped, poor solvent flow during washes, and consistently incomplete coupling reactions despite using strong coupling reagents.
-
Solutions:
-
Solvent Choice: Replace DMF with NMP or a mixture of DMF/DMSO (up to 25% DMSO) to improve solvation of the peptide chain.[8]
-
Elevated Temperature: Perform the coupling and deprotection steps at a higher temperature (e.g., 60°C) or utilize microwave irradiation to disrupt secondary structures.[9][10]
-
Chaotropic Salts: Add chaotropic salts such as LiCl to the reaction mixture to interfere with hydrogen bonding.[8]
-
Resin Choice: Resynthesize the peptide using a resin with a lower substitution level or a resin designed to minimize aggregation, such as a PEG-based resin (e.g., NovaSyn® TG).[8]
-
Issue: Presence of Side-Product Impurities in Final Peptide
-
Symptom: Mass spectrometry analysis of the crude product shows unexpected masses corresponding to known side reactions like racemization or modification of the tyrosine side chain.
-
Logical Relationships of Side Reactions and Solutions:
Caption: Common side reactions and their mitigation strategies.
-
Solutions:
-
Prevent Racemization: When using carbodiimide (B86325) activators (DCC, DIC), always include an additive like HOBt or Oxyma Pure.[3][4] These additives suppress the formation of the oxazolone intermediate that leads to racemization.[8]
-
Minimize C-Alkylation: During the final cleavage of acid-labile protecting groups (like tBu for tyrosine), use a cleavage cocktail containing "scavengers."[6] Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are nucleophiles that trap the reactive carbocations before they can alkylate the electron-rich tyrosine ring.[5][6]
-
Data and Protocols
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Type | Relative Efficiency | Key Advantages | Common Issues |
|---|---|---|---|---|
| DIC/HOBt | Carbodiimide | Standard | Cost-effective.[1] | Can cause racemization, though HOBt suppresses it.[3][4] |
| HBTU/HCTU | Aminium/Uronium | High | Widely used, very efficient, fast reactions.[1][3] | Byproducts can be allergenic; HCTU is more reactive.[11] |
| HATU | Aminium/Uronium | Very High | Among the most efficient reagents, especially for difficult couplings, due to formation of reactive OAt esters.[12] | Higher cost.[12] |
| COMU | Aminium/Uronium | Very High | High solubility, safer than many benzotriazole-based reagents, requires only one equivalent of base.[1][3] | Higher cost. |
| PyBOP/PyAOP | Phosphonium | High / Very High | Excellent for sterically hindered couplings; no guanylation side reactions.[4] | BOP produces carcinogenic HMPA byproduct; phosphonium reagents have moderate stability in solution.[4] |
Table 2: Performance of Common Tyrosine Side-Chain Protecting Groups
| Protecting Group | Nα-Strategy | Stability | Cleavage Condition | Common Side Reaction(s) | Mitigation |
|---|---|---|---|---|---|
| tert-Butyl (tBu) | Fmoc | Stable to base (piperidine).[5] | Strong acid (e.g., TFA).[5] | C-alkylation leading to 3-tert-butyltyrosine (0.5-1.0%).[6] | Use of a scavenger cocktail (e.g., TFA/TIS/Water) is mandatory.[6] |
| Benzyl (Bzl) | Boc | Labile to strong acid (HF). | Strong acid (e.g., HF).[5] | Prone to significant C-alkylation, especially with high HF concentration.[6] | Use more stable derivatives like 2,6-Dichlorobenzyl (Cl₂Bzl) for complex syntheses.[6] |
| 2,6-Dichlorobenzyl (Cl₂Bzl) | Boc | More acid-stable than Bzl.[6] | Strong acid (e.g., HF).[6] | Significantly reduces premature deprotection and subsequent C-alkylation.[6] | Recommended for longer or more complex peptides in Boc chemistry.[6] |
Experimental Protocols
Protocol 1: Qualitative Ninhydrin (B49086) (Kaiser) Test
This test detects free primary amines on the peptide-resin.
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001M KCN in 98 mL pyridine.
-
-
Procedure:
-
Interpretation:
Protocol 2: Standard TFA Cleavage and Precipitation
This protocol is for cleaving a peptide with acid-labile side-chain protecting groups (like tBu) from the resin.
-
Cleavage Cocktail (Example "Reagent K"):
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
Dithiothreitol (DTT): 2.5% (optional, to protect Trp/Met)
-
-
Procedure:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).[6]
-
Incubate at room temperature with occasional shaking for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Capping Unreacted Amines
This procedure acetylates any remaining free amines to prevent them from reacting in subsequent steps.
-
Capping Solution:
-
Acetic anhydride (50 equivalents based on resin loading).
-
Pyridine or DIPEA (50 equivalents based on resin loading).
-
DMF to dissolve.
-
-
Procedure:
-
After a coupling step and subsequent washes with DMF, add the capping solution to the resin.[2]
-
Gently agitate the mixture at room temperature for 30 minutes.[2]
-
Filter and wash the resin thoroughly with DMF.[2]
-
Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, repeat the capping procedure.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Z-Group Deprotection from Z-D-Tyrosine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from Z-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Z-group deprotection from this compound?
The two most prevalent methods for cleaving the Z-group from tyrosine are catalytic hydrogenation and acidolysis.[1][2] Catalytic hydrogenation is a mild method that uses a metal catalyst (typically palladium on carbon) and a hydrogen source to cleave the benzyl (B1604629) ether linkage.[3] Acidolysis employs strong acids to achieve the same cleavage.[1] The choice between these methods depends on the presence of other sensitive functional groups in the molecule and the overall synthetic strategy.[1]
Q2: Why is the tyrosine side chain a particular concern during deprotection?
The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo unwanted side reactions, such as O-acylation, during peptide synthesis.[3] Furthermore, the electron-rich phenol (B47542) ring is susceptible to alkylation by carbocations that can be generated during acidic deprotection steps, leading to impurities that are difficult to remove.[4][5]
Q3: What is catalytic transfer hydrogenation, and what are its advantages?
Catalytic transfer hydrogenation is a variation of catalytic hydrogenation that uses a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), instead of high-pressure hydrogen gas.[1][2] This makes the procedure more convenient and safer for standard laboratory settings while remaining a mild and efficient deprotection method.[1]
Q4: How can I monitor the progress of the deprotection reaction?
Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
TLC: The product, D-tyrosine, will have a different retention factor (Rf) compared to the Z-protected starting material. The free amine of the product can be visualized using a ninhydrin (B49086) stain.[2]
-
LC-MS: This technique provides a more precise assessment, allowing for the tracking of the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also identifying any side products.[2]
Q5: What are scavengers and why are they important in tyrosine deprotection?
Scavengers are reagents added to the reaction mixture, particularly during acidolysis, to trap reactive electrophilic species, such as carbocations, that are generated during the cleavage process.[4][5] For tyrosine, these carbocations can alkylate the phenol ring, a significant side reaction.[4][5] Adding scavengers like thioanisole (B89551) can suppress the formation of these 3-alkyltyrosine byproducts.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the Z-group deprotection of this compound.
Issue 1: Incomplete or Stalled Reaction during Catalytic Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | The palladium catalyst can be poisoned by sulfur-containing compounds or by the imidazole (B134444) ring of histidine if present elsewhere in the molecule.[2] Solution: Ensure all reagents and solvents are free of sulfur contaminants. If catalyst poisoning is suspected, filter the reaction mixture through Celite, wash, and add fresh catalyst.[2] |
| Inefficient Hydrogen Source | For catalytic transfer hydrogenation, the hydrogen donor may be old or used in insufficient quantity.[2] For H₂ gas, the system may not be properly purged.[2] Solution: Use a fresh batch of the hydrogen donor (e.g., ammonium formate, formic acid) in sufficient excess (3-5 equivalents).[2] If using H₂ gas, ensure the system is under a positive pressure.[2] |
| Poor Catalyst Activity | The Pd/C catalyst may be of low quality or has lost activity. Solution: Try a different batch or supplier of 10% Pd/C. In some cases, using a higher catalyst loading (10-20% by weight of the substrate) can improve results.[1][2] |
| Solvent Choice | The choice of solvent can impact reaction efficiency. Solution: Solvents like methanol (B129727), ethanol, or acetic acid are commonly used.[2] Acetic acid can sometimes improve reaction rates.[2] |
Issue 2: Formation of Side Products
| Side Product | Identification & Mitigation |
| C-alkylation of Tyrosine Ring | This is common during acidolysis (e.g., with TFA or HBr) where carbocations generated from other protecting groups (like Boc) can alkylate the tyrosine ring.[4][5] Mitigation: Add a scavenger such as thioanisole or triisopropylsilane (B1312306) (TIS) to the cleavage cocktail to trap the carbocations before they can react with the tyrosine residue.[6] |
| Aspartimide Formation | If an aspartic acid residue is present in the peptide sequence, it can undergo intramolecular cyclization, especially under strong acidic or basic conditions.[1] Mitigation: Use milder deprotection conditions where possible. The choice of protecting groups for adjacent amino acids can also influence this side reaction. |
Data Summary: Comparison of Deprotection Methods
The following table summarizes key parameters for the most common Z-group deprotection methods for tyrosine.
| Method | Reagents | Typical Reaction Time | Temperature | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ gas | 1-4 hours | Room Temp | Very mild, high yield, clean reaction.[1][7] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate or Formic Acid | 1-4 hours | Room Temp | Mild conditions, avoids H₂ gas, generally high yield.[1][2] | Potential for incomplete reaction; catalyst can be poisoned.[1][2] |
| Acidolysis (HBr) | 33% HBr in Acetic Acid | 1-2 hours | Room Temp | Potent and fast reacting agent.[1] | Harsh conditions can cleave other acid-labile protecting groups; high risk of tyrosine alkylation without scavengers.[5] |
| Acidolysis (TFA) | Trifluoroacetic Acid (TFA) | 1-2 hours | Room Temp | Effective for cleaving many acid-labile groups simultaneously. | The benzyl group is only partially removed by TFA; significant risk of side reactions.[3][4] |
Experimental Protocols
Protocol 1: Z-Group Deprotection via Catalytic Transfer Hydrogenation
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (or a methanol/acetic acid mixture).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the solution.[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol %).[2]
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[2]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude D-tyrosine product.
Protocol 2: Z-Group Deprotection via Acidolysis with HBr in Acetic Acid
-
Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add a solution of 33% hydrogen bromide (HBr) in acetic acid.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Note that the product will exist as the hydrobromide salt.
-
Work-up: Once the reaction is complete, the product can be precipitated by the addition of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with ether, and dry under vacuum to yield D-tyrosine as its HBr salt.
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying common impurities in synthetic Z-D-tyrosine peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic peptides containing Z-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetic this compound peptides?
A1: Impurities in synthetic this compound peptides can be broadly categorized into three groups:
-
Process-Related Impurities: These arise from the solid-phase peptide synthesis (SPPS) process itself and include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[1]
-
Insertion Sequences: Peptides with an additional amino acid, often resulting from incomplete washing after a coupling step where an excess of the amino acid was used.[1]
-
Truncated Sequences: Peptide chains that have prematurely stopped elongating.
-
-
Side-Reaction Products: These are impurities formed through chemical reactions during synthesis and handling:
-
Epimerization (Racemization): The conversion of the desired D-tyrosine to its L-tyrosine diastereomer. This is a critical impurity as it can significantly alter the peptide's biological activity.[2][3]
-
Oxidation of Tyrosine: The phenolic side chain of tyrosine is susceptible to oxidation, leading to impurities such as dityrosine (B1219331) or 3,4-dihydroxyphenylalanine (DOPA).[4][5] This can be initiated by exposure to light or air.[1]
-
Incomplete Deprotection: Residual protecting groups, including the N-terminal benzyloxycarbonyl (Z) group or side-chain protecting groups of other amino acids in the sequence, may remain.[1]
-
Z-Group Cleavage Byproducts: The removal of the N-terminal Z-group, especially by catalytic hydrogenation, can sometimes be incomplete or lead to side reactions.
-
-
Reagent-Related Impurities: These are contaminants from the reagents used during synthesis and purification:
-
Residual Solvents and Scavengers: Traces of solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), and scavengers used during cleavage (e.g., triisopropylsilane).
-
Catalyst Residues: If catalytic hydrogenation is used to remove the Z-group, trace amounts of the palladium catalyst may remain.
-
Q2: Why is epimerization of D-tyrosine a significant concern?
A2: The stereochemistry of amino acids is crucial for the three-dimensional structure of a peptide, which in turn dictates its biological function, such as receptor binding and enzymatic stability.[6][7][8] The conversion of a D-amino acid to its L-enantiomer creates a diastereomeric impurity that can have drastically different or even antagonistic biological effects, potentially leading to reduced efficacy or off-target effects in therapeutic applications.[3]
Q3: How does oxidation of the tyrosine residue affect the peptide?
A3: Oxidation of the tyrosine side chain can alter the peptide's structure, and consequently, its function.[9] For instance, the formation of dityrosine cross-links can lead to peptide dimerization or aggregation.[10] Changes to the phenolic hydroxyl group can also interfere with downstream applications like phosphorylation studies or receptor interactions that rely on this specific functional group.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity) | Recommended Action |
| Unexpected peak in RP-HPLC, close to the main product peak | Diastereomer (L-tyrosine epimer) | Perform chiral HPLC analysis to confirm. Optimize coupling conditions (lower temperature, use racemization-suppressing reagents like HOBt/Oxyma) to minimize epimerization.[9] |
| Mass spectrometry shows a mass increase of +16 Da | Oxidized tyrosine | Minimize exposure of the peptide to light and oxygen. Use antioxidants during synthesis and storage. Confirm with MS/MS analysis, looking for characteristic fragment ions of oxidized tyrosine.[4] |
| Mass spectrometry shows a higher than expected molecular weight | Incomplete deprotection (residual protecting groups) | Review the deprotection steps in the synthesis protocol. For incomplete Z-group removal by hydrogenation, ensure catalyst activity and sufficient reaction time. For other protecting groups, verify the cleavage cocktail composition and duration.[11][12] |
| Broad or tailing peaks in HPLC | Presence of salts or aggregation | Desalt the peptide sample. Optimize HPLC mobile phase (e.g., adjust pH or ion-pairing agent concentration).[12] |
| Low overall purity of the crude peptide | Multiple issues (e.g., deletion sequences, incomplete coupling) | Review the entire SPPS protocol. Check the efficiency of coupling and deprotection steps using tests like the Kaiser test. Ensure high-quality reagents and solvents.[12][13] |
Quantitative Data Summary
The level of impurities can vary significantly based on the peptide sequence and synthesis conditions. The following table provides typical ranges for common impurities.
| Impurity Type | Typical Abundance in Crude Product | Key Influencing Factors |
| D-to-L Epimerization (per residue) | 0.1% - 5% (can be higher) | Coupling reagents, base, temperature, activation time[2] |
| Oxidized Tyrosine | <1% - 10% | Exposure to air and light, presence of metal ions[9] |
| Deletion Sequences | 1% - 15% | Coupling efficiency, steric hindrance |
| Incomplete Deprotection | Variable, can be significant | Deprotection reagent, reaction time, peptide sequence |
Experimental Protocols
Protocol 1: General Analysis of this compound Peptide Purity by RP-HPLC-UV-MS
This protocol outlines a general method for assessing the purity of a synthetic this compound peptide and identifying common impurities.[11][14][15]
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.
-
Centrifuge the sample to remove any particulates.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and potential impurities (e.g., 300-2000 m/z).
-
Data Analysis: Identify the molecular weights of the main peptide and any impurity peaks. Calculate the mass difference to hypothesize the nature of the impurity (e.g., +16 Da for oxidation, -1 Da for deamidation of another residue).
-
Protocol 2: Chiral HPLC for Quantifying D/L-Tyrosine Diastereomers
This protocol is for the separation and quantification of the desired this compound peptide from its Z-L-tyrosine diastereomer.[9][16][17]
-
Sample Preparation:
-
Prepare the peptide sample as described in Protocol 1.
-
-
Chiral HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: The mobile phase will be highly dependent on the column used. A common starting point is a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with an acidic modifier (e.g., formic or acetic acid).
-
Isocratic vs. Gradient: Isocratic elution often provides better resolution for chiral separations.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Temperature can significantly affect chiral separations; optimization is often required.
-
UV Detection: 220 nm and 280 nm.
-
-
Data Analysis:
-
The two diastereomers should appear as two distinct peaks.
-
Quantify the relative percentage of each peak by integrating the peak areas. The peak corresponding to the L-tyrosine containing peptide is the epimeric impurity.
-
Visualizations
Caption: Workflow for the analysis and purification of synthetic peptides.
Caption: Troubleshooting logic for identifying common peptide impurities.
References
- 1. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 6. Chemical and Physical Variability in Structural Isomers of an L/D α-Sheet Peptide Designed To Inhibit Amyloidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of enzymatic L/D-peptide isomerization in animals | IDEALS [ideals.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. almacgroup.com [almacgroup.com]
- 15. agilent.com [agilent.com]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Peptide Aggregation in SPPS of Z-D-Tyrosine Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the aggregation of peptides containing Z-D-tyrosine during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern during SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by intermolecular hydrogen bond formation, leading to the creation of insoluble β-sheet structures. This is a significant issue in SPPS as it can lead to incomplete coupling and deprotection reactions, resulting in low yields and difficult purification of the target peptide. One of the first signs of aggregation is the failure of the peptide-resin to swell properly.
Q2: How does the presence of this compound contribute to aggregation?
A2: The incorporation of this compound can contribute to aggregation in several ways:
-
Hydrophobicity: The benzyloxycarbonyl (Z) protecting group on the D-tyrosine residue increases the hydrophobicity of the peptide chain, which is a known driver of aggregation.
-
Aromatic Stacking: The aromatic rings of the Z-group and the tyrosine side chain can participate in π-π stacking interactions between peptide chains, further promoting aggregation.
-
D-Amino Acid Configuration: The presence of a D-amino acid can alter the peptide backbone conformation, potentially favoring conformations that are more prone to aggregation.
Q3: What are the initial signs of aggregation when synthesizing a peptide with this compound?
A3: Common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may appear clumped together and fail to swell adequately in the solvent.
-
Slow or Incomplete Reactions: Both the coupling of the subsequent amino acid and the removal of the Fmoc protecting group may be slow or incomplete. This can be monitored using tests like the Kaiser test, which will show a persistent blue color indicating free amines that have not reacted.
-
Formation of a Gel-like Substance: In severe cases, the reaction mixture can become viscous and difficult to agitate.
Troubleshooting Guide
This guide provides strategies to mitigate aggregation when working with this compound containing peptides.
Problem: Poor resin swelling and incomplete reactions.
This is a primary indication of peptide aggregation. The following solutions can be implemented individually or in combination.
Solution 1: Optimization of Synthesis Solvents
The choice of solvent plays a critical role in solvating the growing peptide chain and disrupting aggregation.
-
N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to Dimethylformamide (DMF) due to its higher polarity and better resin-swelling properties.
-
Dimethyl Sulfoxide (DMSO): Adding DMSO to the coupling and/or deprotection solutions can be highly effective in disrupting hydrogen bonds and breaking up aggregates.
-
"Magic Mixture": A combination of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene (B1197577) carbonate can be used for both acylation and Fmoc cleavage at elevated temperatures (55 °C).
Solution 2: Incorporation of Backbone Protection and Structure-Disrupting Elements
Modifying the peptide backbone can effectively prevent the formation of the intermolecular hydrogen bonds that cause aggregation.
-
Pseudoprolines: Incorporating commercially available pseudoproline dipeptides (derived from Ser or Thr) at strategic locations (ideally every 6-7 residues) introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets. The native Ser or Thr residue is regenerated during the final TFA cleavage.
-
2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups: These backbone-protecting groups are attached to the amide nitrogen and physically prevent hydrogen bonding. An Hmb group incorporated every six to seven residues can effectively disrupt aggregation.
Solution 3: Modifying Coupling and Deprotection Conditions
Adjusting the reaction conditions can help to overcome the kinetic barriers imposed by aggregation.
-
Elevated Temperature/Microwave Synthesis: Performing the coupling reactions at a higher temperature (e.g., 50-60°C) or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and improve reaction rates.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl, NaClO4, or KSCN to the reaction mixture can disrupt hydrogen bonding networks.
-
Stronger Deprotection Base: If Fmoc deprotection is slow, switching from piperidine (B6355638) to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can be beneficial.
Solution 4: Choice of Resin and Coupling Reagents
-
Low-Loading Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.
-
Alternative Coupling Reagents: For difficult couplings, using more powerful coupling reagents such as HBTU, HATU, or PyBOP can improve efficiency.
Quantitative Data Summary
The following table summarizes the impact of various anti-aggregation strategies on the purity of a model "difficult" peptide. While specific data for this compound containing peptides is limited in the literature, these results for other aggregation-prone sequences provide a useful comparison.
| Strategy | Model Peptide Sequence | Purity without Strategy (%) | Purity with Strategy (%) | Reference |
| Pseudoproline Insertion | (Val-Ala)4 | ~20 | >85 | F. Albericio et al. |
| Hmb Backbone Protection | (Ala)10 | <10 | ~90 | T. Johnson et al. |
| Microwave-Assisted Synthesis | Aβ(1-42) | ~5 | >60 | CEM Corporation |
| Chaotropic Salts (1M LiCl) | (Gln-Ala)5 | ~35 | ~70 | R.B. Merrifield et al. |
| DMSO as co-solvent (25%) | Difficult Sequence | 45 | 80 | J.M. Stewart et al. |
Key Experimental Protocols
Protocol 1: Coupling with Pseudoproline Dipeptides
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes. Wash the resin thoroughly with DMF.
-
Pseudoproline Coupling:
-
Dissolve the Fmoc-pseudoproline dipeptide (1.5 eq.), HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF.
-
Add DIPEA (3 eq.) to the solution and pre-activate for 2 minutes.
-
Add the activated solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, recouple for another hour.
-
-
Washing: Wash the resin with DMF, DCM, and then DMF.
Protocol 2: Microwave-Assisted SPPS
-
Resin and Reagent Preparation: Place the resin in the reaction vessel of the microwave synthesizer. Prepare stock solutions of the protected amino acids, coupling reagents (e.g., HCTU), and base (e.g., DIPEA).
-
Deprotection: Perform the Fmoc deprotection step with 20% piperidine in DMF at a controlled microwave power and temperature (e.g., 50°C for 3 minutes).
-
Coupling: Add the activated amino acid solution to the resin and perform the coupling step under microwave irradiation (e.g., 75°C for 5 minutes).
-
Washing: The instrument will automatically perform the washing steps between deprotection and coupling.
-
Cycle Repetition: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.
Protocol 3: Use of Chaotropic Salts
-
Pre-washing: Before the coupling step, wash the resin with a 0.8 M solution of NaClO4 in DMF.
-
Coupling:
-
Prepare the activated amino acid solution as usual.
-
Add the chaotropic salt (e.g., 0.8 M NaClO4 or LiCl) directly to the coupling mixture.
-
Allow the coupling reaction to proceed for the standard duration.
-
-
Washing: After coupling, wash the resin thoroughly with DMF to remove the salt and excess reagents.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Peptide Aggregation
Caption: A flowchart for troubleshooting peptide aggregation during SPPS.
Logical Relationship of Anti-Aggregation Strategies
Caption: The relationship between aggregation and mitigation strategies.
Strategies to improve the solubility of Z-D-tyrosine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Z-D-tyrosine derivatives. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative precipitated after I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A1: This is a common issue stemming from the poor aqueous solubility of many tyrosine derivatives, which is often exacerbated by the hydrophobic Z (benzyloxycarbonyl) protecting group.[1] When the compound is transferred from a high-concentration organic solvent stock (like DMSO) to an aqueous environment, it can crash out of solution. Here are several strategies to prevent this:
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible in your final aqueous medium. High concentrations of organic solvents can cause precipitation upon dilution.[1]
-
Use Co-solvents: Incorporate water-miscible organic co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) into your final aqueous buffer to improve solubility.[1]
-
Adjust pH: The solubility of tyrosine derivatives is highly pH-dependent.[2][3] Adjusting the pH of your aqueous buffer can significantly increase solubility.
-
Employ Solubilizing Agents: For in vivo studies or challenging in vitro assays, consider using solubilizing agents like cyclodextrins.[4][5]
Q2: How does pH affect the solubility of my this compound derivative?
A2: Tyrosine and its derivatives are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (amino) groups. Their solubility is lowest near their isoelectric point (the pH at which the net charge is zero) and increases significantly in acidic (pH < 2) or alkaline (pH > 9) conditions.[2][6][7] The Z-protecting group does not ionize, but the core tyrosine structure's solubility is still heavily influenced by the ionization state of its carboxyl and amino groups. At low pH, the amino group is protonated (cationic), and at high pH, the carboxylic acid group is deprotonated (anionic), both of which improve interactions with water and enhance solubility.[3][8]
Q3: What are co-solvents and how do I use them?
A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly soluble compounds. They work by reducing the polarity of the solvent system.[9] For this compound derivatives, common co-solvents include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).[10] To use them, you can prepare your final buffer with a certain percentage (e.g., 5-10%) of the co-solvent before adding your compound. It is crucial to determine the tolerance of your experimental system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration.
Q4: When should I consider using cyclodextrins?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble molecules, like this compound derivatives, forming inclusion complexes that are more soluble in water.[5][11][12] This is a particularly useful strategy for:
-
In vivo formulations where organic solvents may be toxic.
-
Achieving higher compound concentrations than possible with pH or co-solvents alone.
-
Improving the stability of the compound in solution.[13]
Modified β-cyclodextrins, such as sulfobutylated β-CD (SBE-β-CD) and hydroxypropylated β-CD (HP-β-CD), are often more effective and have better safety profiles for pharmaceutical applications.[4][12]
Q5: Are there chemical modifications that can improve the solubility of tyrosine derivatives?
A5: Yes, creating a prodrug or a more soluble derivative is a common strategy in drug development.[14] For tyrosine, two effective approaches are:
-
Phosphate (B84403) Esters: Creating a phosphate derivative, such as Phospho-L-Tyrosine Disodium Salt, dramatically increases aqueous solubility.[15]
-
Dipeptide Formation: Coupling tyrosine to a small, hydrophilic amino acid like glycine (B1666218) to form a dipeptide (e.g., Glycyl-L-Tyrosine) can increase solubility by up to 50 times at neutral pH.[16][17] This approach avoids the need for extreme pH adjustments in applications like cell culture media.[16]
Troubleshooting Guide
Issue: Low or inconsistent solubility of this compound derivative.
Use the following workflow to troubleshoot and optimize the solubility of your compound for your specific experimental needs.
Caption: Workflow for troubleshooting this compound derivative solubility issues.
Quantitative Data Summary
The following table summarizes the aqueous solubility of L-tyrosine and more soluble derivatives. While the "Z" group and D-configuration will alter these values, the general trends related to pH and chemical modification are applicable.
| Compound | Condition | Solubility | Fold Increase vs. L-Tyrosine (Neutral pH) | Reference |
| L-Tyrosine | Water (pH ~5.6) | ~0.45 g/L | 1x | [2][15] |
| L-Tyrosine | 0.05 M HCl (pH 1.45) | ~2.99 g/L (0.0165 M) | ~6.6x | [2] |
| L-Tyrosine | 0.05 M NaOH (pH 9.95) | ~6.48 g/L (0.0358 M) | ~14.4x | [2] |
| Phospho-L-Tyrosine Disodium Salt | Water (Neutral pH) | 53 g/L | ~118x | [15] |
| Glycyl-L-Tyrosine (cQrex® GY) | Water (Neutral pH) | Significantly Higher | Up to 50x | [15][16] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol determines the maximum solubility of your compound in a specific buffer.
Materials:
-
This compound derivative
-
Selected buffer (e.g., PBS, pH 7.4)
-
Sealed vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Methodology:
-
Add an excess amount of the this compound derivative to a known volume of the buffer in a sealed vial. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Incubate the vial in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[1]
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[1]
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.[1]
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol is for preparing a stock solution of a compound with pH-dependent solubility.
Materials:
-
This compound derivative
-
Deionized water or desired buffer
-
1 M HCl
-
1 M NaOH
-
pH meter
Methodology:
-
Weigh the desired amount of your this compound derivative and add it to a volume of water or buffer that is less than your final target volume (e.g., 80% of the final volume).
-
While stirring, slowly add 1 M NaOH dropwise to raise the pH. The compound should begin to dissolve as the pH increases above 9.
-
Alternatively, for acid-based solubilization, add 1 M HCl dropwise to lower the pH below 2.
-
Once the compound is fully dissolved, carefully adjust the pH back to the desired final value using 1 M HCl or 1 M NaOH. Caution: The compound may precipitate if the pH is adjusted too quickly or if the final concentration is above its solubility limit at the target pH.[6]
-
Adjust the final volume with your buffer. Filter-sterilize if required for your application.
Protocol 3: Solubility Enhancement using Co-solvents
This protocol describes how to prepare a solution using a co-solvent.
Materials:
-
This compound derivative
-
Primary solvent (e.g., cell culture medium, PBS)
-
Co-solvent (e.g., Ethanol, PEG 400, DMSO)
Methodology:
-
Prepare the final aqueous buffer containing the desired percentage of the co-solvent. For example, for a 10% ethanol solution, add 10 mL of ethanol to 90 mL of your buffer.
-
Alternatively, prepare a concentrated stock solution of your this compound derivative in 100% co-solvent (e.g., DMSO).
-
Perform serial dilutions of the concentrated stock in the co-solvent if necessary.[1]
-
Add the stock solution (or diluted stock) to the final aqueous buffer dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Probing pharmaceutically important amino acids L-isoleucine and L-tyrosine Solubilities: Unraveling the solvation thermodynamics in diverse mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. benchchem.com [benchchem.com]
- 16. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 17. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
Overcoming challenges in the purification of Z-D-tyrosine peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Z-D-tyrosine peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing the this compound residue?
A1: The primary challenges stem from the physicochemical properties of the this compound residue. The benzyloxycarbonyl (Z) group significantly increases the hydrophobicity of the peptide, which can lead to issues such as peptide aggregation and poor solubility in aqueous mobile phases.[1][2] The presence of a D-amino acid can sometimes lead to the formation of diastereomeric impurities that are difficult to separate from the target peptide due to their similar hydrophobicities.[1]
Q2: What are the most common impurities encountered during the synthesis and purification of this compound peptides?
A2: Common impurities include:
-
Deletion and truncated sequences: Resulting from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[3][4]
-
Incompletely deprotected sequences: Peptides where other protecting groups on the peptide chain have not been fully removed.[3][4]
-
Diastereomeric impurities: Peptides containing the L-tyrosine isomer instead of the desired D-tyrosine.[1][5]
-
Oxidation products: The tyrosine side chain can be susceptible to oxidation.[4]
-
Products of side-chain reactions: Modifications can occur on the tyrosine residue or other reactive amino acids in the sequence.[4]
-
Residual scavengers and cleavage by-products: Chemicals used during the cleavage of the peptide from the resin can sometimes form adducts with the peptide.[1]
Q3: How does the Z-group on D-tyrosine affect the choice of purification method?
A3: The hydrophobic Z-group makes reversed-phase high-performance liquid chromatography (RP-HPLC) the most suitable purification method.[6][7] The separation is based on hydrophobicity, allowing the highly hydrophobic this compound peptide to be retained on a non-polar stationary phase (like C18) and eluted with an organic solvent gradient.[6] However, the increased hydrophobicity may necessitate optimization of the mobile phase and gradient to achieve good resolution and prevent issues like aggregation on the column.[1][2]
Q4: What is the recommended starting point for developing an RP-HPLC purification method for a this compound peptide?
A4: A good starting point is to use a C18 column with a mobile phase system consisting of water and acetonitrile (B52724) (ACN), both containing 0.1% trifluoroacetic acid (TFA).[6][7] Begin with an analytical run to determine the retention time of the target peptide and to get an initial assessment of the impurity profile. A broad gradient (e.g., 5% to 95% ACN over 30 minutes) is often used for the initial screening. Based on the results, a shallower, more optimized gradient can be developed for preparative purification to improve resolution.[8]
Q5: How can I confirm the identity and purity of my purified this compound peptide?
A5: The purity of the collected fractions should be assessed using analytical RP-HPLC.[6] The identity of the peptide in the pure fractions should be confirmed by mass spectrometry (MS) to ensure it matches the expected molecular weight.[3] Amino acid analysis can also be performed to verify the amino acid composition and quantify the peptide.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound peptides.
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) | Peptide Aggregation: The hydrophobic Z-group can promote self-association.[1][2] | Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[2] Consider purifying at a slightly elevated temperature (e.g., 30-40 °C).[2] |
| Secondary Interactions with Column: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide.[1] | Use a high-purity, end-capped column. Ensure the mobile phase pH is low (e.g., with 0.1% TFA) to suppress silanol ionization.[9] | |
| Column Overload: Injecting too much sample can lead to peak distortion.[1][9] | Reduce the sample load. For preparative runs, use a column with a larger diameter.[1] | |
| Low Recovery of Peptide | Poor Solubility: The peptide may precipitate in the sample loop or on the column.[10] | Ensure the peptide is fully dissolved before injection. Try different dissolution solvents like isopropanol (B130326) or a higher initial concentration of organic modifier in the mobile phase.[1] |
| Irreversible Adsorption: Highly hydrophobic peptides can bind strongly to the stationary phase.[1] | Use a less retentive column (e.g., C8 or C4).[1] Ensure the gradient goes to a high percentage of organic solvent at the end of the run to elute all bound material. | |
| Co-elution of Impurities | Similar Hydrophobicity: Impurities such as diastereomers or deletion sequences may have very similar retention times to the target peptide.[1] | Optimize the RP-HPLC gradient to be shallower, which increases the separation time and resolution.[1][9] Experiment with different stationary phases (e.g., C8, Phenyl) that may offer different selectivity.[1] |
| Orthogonal Purification Needed: RP-HPLC alone may not be sufficient for highly complex mixtures. | Consider a multi-step purification approach. Ion-exchange chromatography (IEC) can be used as an orthogonal technique as it separates based on charge rather than hydrophobicity.[1][11] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
-
Sample Preparation: Dissolve approximately 1 mg of the crude or purified peptide in 1 mL of Mobile Phase A (0.1% TFA in water).[6] Filter the sample through a 0.45 µm syringe filter.[6]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phases:
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm and 280 nm.[12]
-
Gradient: A typical starting gradient would be 5-95% Mobile Phase B over 30 minutes. This should be optimized based on the retention time of the peptide.
-
-
Analysis: Inject 10-20 µL of the prepared sample. Integrate the peak areas to determine the percentage purity.
Protocol 2: Preparative RP-HPLC for Purification
-
Sample Preparation: Dissolve the crude peptide (e.g., 50-100 mg, depending on column capacity) in a minimal volume of a suitable solvent (e.g., Mobile Phase A, potentially with a small amount of DMSO or ACN to aid dissolution).[6] Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.[6]
-
Instrumentation:
-
Preparative HPLC system with a fraction collector.
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
-
Mobile Phases: Same as for analytical RP-HPLC.
-
HPLC Method:
-
Flow Rate: Typically 15-20 mL/min for a 21.2 mm ID column.[6]
-
Gradient: Use a shallow gradient based on the analytical run to maximize separation around the target peptide's elution time. For example, if the peptide elutes at 40% ACN in the analytical run, a preparative gradient might be 30-50% ACN over 40 minutes.
-
-
Fraction Collection: Collect fractions across the main peak corresponding to the target peptide.[6]
-
Post-Purification:
-
Analyze the purity of each collected fraction using the analytical RP-HPLC method (Protocol 1).
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).[6]
-
Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.[13]
-
Visualizations
Caption: Workflow for the purification of this compound peptides.
Caption: Troubleshooting decision tree for this compound peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
Minimizing racemization of Z-D-tyrosine during synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of Z-D-tyrosine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization during the synthesis of this compound, particularly during the coupling step to another amino acid or peptide, is the formation of a planar 5(4H)-oxazolone intermediate.[1][2] The activation of the carboxylic acid of this compound makes the α-proton more acidic. In the presence of a base, this proton can be abstracted, leading to the formation of this achiral intermediate. Subsequent nucleophilic attack on the oxazolone (B7731731) can occur from either side, resulting in a mixture of D- and L-isomers in the final product.[2]
Q2: Which factors have the most significant impact on the extent of racemization?
A2: Several factors critically influence the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is paramount. Some reagents can over-activate the carboxylic acid, promoting oxazolone formation.
-
Base: The type and concentration of the base used for neutralization and activation are crucial. Stronger and less sterically hindered bases tend to increase racemization.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting racemization.
-
Pre-activation Time: Prolonged pre-activation of this compound before the addition of the amine component can increase the likelihood of racemization.[3]
Q3: Are there specific coupling reagents and additives recommended to minimize racemization for Z-protected amino acids?
A3: Yes, for minimizing racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. Good combinations include:
-
Carbodiimides with additives: Diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC) should always be used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] These additives form active esters that are less prone to racemization.
-
Onium Salts: Uronium/aminium salt reagents such as HBTU, HATU, HCTU, and COMU are generally very efficient and lead to less racemization, especially when used with a weaker base.[5][6] HATU, in particular, is known for its fast reaction times and reduced epimerization.[5]
Q4: What is the best practice for introducing the Z (Cbz) protecting group onto D-tyrosine to avoid racemization?
A4: The most common method is the Schotten-Baumann reaction, using benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. To minimize racemization during this step, it is crucial to maintain the pH of the reaction mixture between 8 and 10. A pH that is too high can lead to racemization of the amino acid.
Troubleshooting Guides
Issue 1: High levels of Z-L-tyrosine impurity detected in the final product.
| Potential Cause | Troubleshooting Action |
| Inappropriate Coupling Reagent/Additive Combination | Switch to a coupling reagent known for low racemization, such as HATU or HCTU.[5] If using a carbodiimide (B86325) like DIC, ensure the presence of an equimolar amount of a racemization-suppressing additive like HOAt or Oxyma.[4] |
| Base-Induced Racemization | If using a strong base like diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum effective concentration of the base. |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of racemization. |
| Prolonged Pre-activation | Minimize the pre-activation time of this compound with the coupling reagent before adding the amine component. Ideally, the activated species should be generated in situ or used immediately. |
| Solvent Effects | If reagent solubility allows, consider using a less polar solvent or a solvent mixture to potentially reduce racemization. |
Issue 2: Incomplete coupling reaction leading to low yield.
| Potential Cause | Troubleshooting Action |
| Steric Hindrance | For sterically hindered couplings, consider using a more powerful coupling reagent like HATU or COMU.[5][6] Increasing the reaction time or temperature may be necessary, but monitor for racemization. |
| Aggregation | If working with solid-phase peptide synthesis, aggregation of the growing peptide chain can hinder coupling. Consider switching to a different solvent system (e.g., using NMP or adding DMSO) or using chaotropic salts. |
| Insufficient Reagent Equivalents | Ensure that you are using a sufficient excess of the coupling reagent and the amino acid to be coupled (typically 1.5 to 3 equivalents). |
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for Minimizing Racemization
| Coupling Reagent | Additive | Relative Racemization Risk | Coupling Efficiency | Notes |
| DIC/DCC | None | High | Moderate | Not recommended without an additive. |
| DIC/DCC | HOBt | Moderate | Good | A classic combination, but HOAt or Oxyma are generally superior for suppressing racemization.[5] |
| DIC/DCC | HOAt/Oxyma | Low | Good | HOAt and Oxyma are highly effective at suppressing racemization.[4] |
| HBTU/TBTU | HOBt (internal) | Low-Moderate | High | Very efficient, but can cause some racemization, especially with sensitive amino acids.[5] |
| HATU | HOAt (internal) | Very Low | Very High | Generally considered one of the best reagents for fast and low-racemization couplings.[5] |
| HCTU | 6-Cl-HOBt (internal) | Very Low | Very High | Reported to have lower rates of racemization compared to BOP.[1] |
| COMU | Oxyma (internal) | Very Low | Very High | A safer and highly efficient alternative to benzotriazole-based reagents.[5][6] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound
This protocol is designed for a solution-phase coupling of this compound to an amino acid ester or peptide, aiming to minimize racemization.
Materials:
-
This compound
-
Amino acid ester hydrochloride (or peptide with a free N-terminus)
-
Coupling Reagent (e.g., HATU)
-
Base (e.g., N-methylmorpholine - NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF. Add NMM (1.1 equivalents) and stir for 5-10 minutes at room temperature.
-
Amino Acid and Coupling Reagent: In a separate flask, dissolve this compound (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation and Coupling: Cool the flask containing the this compound and HATU solution to 0°C in an ice bath. Add NMM (2.2 equivalents) to this solution and stir for 1-2 minutes. Immediately add this activated mixture to the solution of the amino acid ester.
-
Reaction: Allow the reaction to proceed at 0°C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure dipeptide.
Protocol 2: Chiral HPLC Analysis for Racemization Quantification
This protocol provides a general method for determining the enantiomeric purity of the this compound-containing product.
Materials:
-
Crude or purified peptide product
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T or a Pirkle-concept column)[7][8]
-
HPLC-grade solvents (e.g., methanol, water, formic acid or other appropriate mobile phase components for the chosen column)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide product in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Method Development (if necessary):
-
Consult the column manufacturer's guidelines for initial mobile phase conditions. For a CHIROBIOTIC T column, a mobile phase of water:methanol:formic acid may be a good starting point.[7]
-
Optimize the mobile phase composition (e.g., organic modifier concentration, additive concentration) to achieve baseline separation of the D- and L-diastereomers.
-
-
Analysis:
-
Equilibrate the chiral column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm for tyrosine-containing peptides).
-
-
Quantification:
-
Identify the peaks corresponding to the desired (D) and the undesired (L) diastereomers.
-
Integrate the peak areas of both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of L-isomer / (Area of D-isomer + Area of L-isomer)] x 100
-
Mandatory Visualizations
Caption: Experimental workflow for minimizing racemization during this compound coupling.
Caption: Chemical pathway showing racemization via oxazolone formation.
References
Optimizing reaction conditions for Z-D-tyrosine functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions during the functionalization of Z-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the phenolic hydroxyl group of this compound?
A1: The primary methods for functionalizing this compound leverage the nucleophilicity of its phenolic side chain. Key strategies include:
-
Mannich-type reactions: These involve an aldehyde and an amine to form a carbon-carbon bond on the aromatic ring.[1]
-
Diazonium reagents: These compounds react with the activated aromatic ring to form azo compounds.[1]
-
Transition metal-mediated approaches: Catalysts like palladium, rhodium, and ruthenium can facilitate various modifications.[1][2]
-
Hypervalent iodine reagents: These can be used for selective O-functionalization under mild conditions.[3]
-
Enzymatic modifications: Enzymes like tyrosinase can catalyze the oxidation of tyrosine to a reactive o-quinone, which can then be further modified.[1][4]
-
4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) reactions: PTAD and its derivatives react selectively with the tyrosine side chain.[1][5]
Q2: Why is my this compound functionalization reaction showing low yield and selectivity?
A2: Low yield and selectivity can stem from several factors:
-
Suboptimal pH: The nucleophilicity of the tyrosine phenol (B47542) is highly pH-dependent. For instance, with diazonium reagents, a lower pH (e.g., 4.5) can improve selectivity for tyrosine over other residues like histidine, but may also slow down the reaction rate.[1]
-
Side reactions with other residues: Other nucleophilic amino acid side chains such as lysine (B10760008), cysteine, and tryptophan can compete with tyrosine, leading to a mixture of products.[1]
-
Reagent instability: Some reagents, like certain PTADs, can decompose in aqueous solutions to form isocyanates, which then non-specifically react with primary amines.[1][5]
-
Steric hindrance: The accessibility of the tyrosine residue within a peptide or protein can significantly impact reaction efficiency.[3][6]
Q3: How do I choose the correct protecting group for the phenolic hydroxyl of this compound during solid-phase peptide synthesis (SPPS)?
A3: The choice of protecting group depends on the overall synthetic strategy, particularly the Nα-protection scheme (Fmoc or Boc).
-
For Fmoc-SPPS , the tert-butyl (tBu) group is common as it is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and is cleaved under the final acidic cleavage from the resin (e.g., with TFA).[7][8]
-
For Boc-SPPS , the benzyl (B1604629) (Bzl) group or its derivatives are often used. These are stable to the mild acidic conditions for Boc deprotection but can be removed with strong acids like HF.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the functionalization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction conversion | - Inappropriate pH affecting tyrosine nucleophilicity.- Steric hindrance around the tyrosine residue.- Insufficient reagent concentration or reaction time. | - Optimize the reaction pH. For diazonium reagents, a higher pH (e.g., 9) can increase the reaction rate, but may decrease selectivity.[1]- For sterically hindered tyrosines, consider using denaturing conditions if the protein's final structure is not critical.[3]- Increase the molar excess of the functionalizing reagent and/or extend the reaction time. |
| Multiple products observed (low selectivity) | - Reaction with other nucleophilic residues (e.g., lysine, cysteine, histidine).- Reagent decomposition leading to non-specific reactions. | - Adjust the pH to favor tyrosine modification. For example, lowering the pH can protonate other nucleophilic groups, reducing their reactivity.[1]- Protect other reactive amino acid side chains prior to tyrosine functionalization.- For PTAD reactions, use a phosphate (B84403) buffer/acetonitrile (B52724) solvent system to minimize the decomposition to isocyanate and subsequent reaction with primary amines.[5][9] |
| Precipitation of peptide/protein during reaction | - Poor solubility of the biomolecule in the chosen reaction buffer. | - Add a co-solvent like DMF or acetonitrile to improve solubility. For PTAD reactions with elastin-like proteins (ELPs), a mixed solvent system of Tris buffer and DMF was used to maintain solubility.[9] |
| Formation of tert-butyl adducts on the tyrosine ring | - Use of tert-butyl (tBu) protecting group without proper scavengers during acidic cleavage in SPPS. | - Ensure the use of appropriate scavengers (e.g., water, triisopropylsilane) in the cleavage cocktail (e.g., TFA) to capture the released tert-butyl cations.[8] |
| Incomplete coupling of this compound in SPPS | - Steric hindrance from the preceding amino acid.- Peptide aggregation on the solid support. | - Use a "double coupling" strategy where the coupling step is repeated to ensure complete reaction.[6]- Consider using a different solvent system (e.g., NMP instead of DMF) to disrupt aggregation.[10] |
Quantitative Data Summary
The following tables summarize reaction conditions from various studies on tyrosine functionalization.
Table 1: Optimization of PTAD Functionalization of Tyrosine in Elastin-Like Proteins (ELPs)
| Solvent System | PTAD:Tyrosine Molar Ratio | Tyrosine Modification Efficiency (%) | Reference |
| 50 mM Tris / DMF (1:1) | 4:1 | ~60 | [9] |
| 100 mM Phosphate / DMF (1:1) | 4:1 | 81 | [5] |
| 100 mM Phosphate / MeCN (1:1) | 4:1 | 89 | [5] |
Table 2: Influence of pH on Tyrosine Functionalization with Diazonium Reagents
| Peptide/Protein | pH | Reaction Time (h) | Conversion (%) | Notes | Reference |
| Salmon Calcitonin | 4.5 | 56 | 78 | High selectivity for tyrosine. | [1] |
| Viral Capsids | 9 | 0.25 - 2 | >90 | Faster reaction but potential for lower selectivity. | [1] |
Experimental Protocols
Protocol 1: PTAD Functionalization of a Tyrosine-Containing Peptide in an Optimized Solvent System
This protocol is based on the optimization studies for selective tyrosine functionalization while minimizing side reactions with lysine residues.[5][9]
-
Peptide Dissolution: Dissolve the tyrosine-containing peptide in a 1:1 (v/v) mixture of 100 mM phosphate buffer (pH 7.4) and acetonitrile (MeCN). The final peptide concentration should be in the range of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the azide-bearing 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD-N3) in acetonitrile.
-
Reaction Initiation: Add the PTAD-N3 solution to the peptide solution to achieve a final molar ratio of 4:1 (PTAD:tyrosine).
-
Reaction Incubation: Gently mix the reaction mixture at room temperature for 1-2 hours.
-
Reaction Quenching (Optional): The reaction can be quenched by adding an excess of a scavenger like tryptophan.
-
Purification: Purify the functionalized peptide using standard techniques such as reverse-phase HPLC.
-
Characterization: Confirm the modification using mass spectrometry (expecting a mass shift corresponding to the addition of the PTAD-N3 moiety) and 1H NMR.[5]
Protocol 2: General Procedure for Fmoc-SPPS of a this compound Containing Peptide
This protocol outlines the standard steps for solid-phase peptide synthesis using Fmoc chemistry with a protected this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.[11]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% (v/v) piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.[11]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.[11]
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-L-Ala-OH) by dissolving it with a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For coupling Z-D-Tyr(tBu)-OH, use the same procedure.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1.5-2 hours to cleave the peptide from the resin and remove side-chain protecting groups (including the tBu group from tyrosine).[11]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.[11]
Visualizations
Caption: Workflow for PTAD functionalization of tyrosine.
Caption: Decision tree for troubleshooting low selectivity.
References
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine bioconjugation with hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Addressing incomplete coupling of Z-D-tyrosine in automated synthesizers
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the incomplete coupling of Z-D-tyrosine during automated solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete this compound coupling?
Incomplete coupling of this compound, a sterically hindered amino acid, can stem from several factors during automated synthesis:
-
Steric Hindrance: The bulky nature of both the Z-protecting group and the tyrosine side chain can physically impede the amino acid's approach to the N-terminus of the growing peptide chain.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the resin, blocking reactive sites.[2][3][4] This is particularly common in hydrophobic sequences.[3][5]
-
Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent limits the accessibility of the reactive sites.[3][6]
-
Inefficient Activation or Coupling Reagents: The selected coupling reagent may not be potent enough to drive the reaction to completion for a challenging residue like this compound.[7]
-
Incomplete Deprotection of the Previous Residue: If the N-terminal protecting group (e.g., Fmoc) of the preceding amino acid is not completely removed, the incoming this compound cannot couple, leading to deletion sequences.[1]
Q2: How can I detect if the coupling of this compound was incomplete?
Several methods can be used to diagnose incomplete coupling:
-
Colorimetric Tests: A qualitative test performed on a few resin beads after the coupling step can detect the presence of unreacted primary amines. The Kaiser test is highly sensitive for primary amines and will result in a blue color if coupling is incomplete.[1][8][9]
-
Test Cleavage and Analysis: Cleaving a small amount of the peptide from the resin and analyzing it via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most definitive method.[1][9] The presence of a significant peak corresponding to the mass of the peptide without the D-tyrosine residue (a deletion sequence) confirms a coupling failure.[2]
Q3: Can the Z- (Benzyloxycarbonyl) protecting group itself cause problems?
Yes, the Z-group can contribute to coupling difficulties. It is a bulky group that adds to the steric hindrance around the alpha-carbon of the D-tyrosine. While stable during the standard Fmoc-SPPS cycles, its bulkiness can necessitate optimized coupling conditions compared to less hindered amino acids.
Troubleshooting Guide
If you have identified an incomplete coupling of this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Step-by-Step Troubleshooting Actions
-
Immediate Action: Recouple and Extend Time
-
Double Coupling: The simplest first step is to repeat the coupling cycle for this compound. This often resolves issues of moderately difficult couplings.[10][11]
-
Extend Reaction Time: Increase the duration of the coupling step to allow more time for the sterically hindered reaction to proceed to completion.[5]
-
-
Optimize Coupling Chemistry
-
Change Coupling Reagent: If standard carbodiimide (B86325) (e.g., DIC) or phosphonium/aminium salt (e.g., HBTU) activators are insufficient, switch to a more potent coupling reagent.[7] Reagents like HATU and HCTU are known to be more effective for hindered amino acids.[7][10][12]
-
Increase Equivalents: Increase the concentration of the this compound and the coupling reagents relative to the resin loading. A higher concentration can improve reaction kinetics.[11][13]
-
-
Combat Peptide Aggregation
-
Change Solvent System: If aggregation is suspected, switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is often better at solvating and breaking up secondary structures.[2][3][5]
-
Incorporate Chaotropic Salts: Adding salts like LiCl to the coupling solutions can help disrupt hydrogen bonds that lead to aggregation.[2][3]
-
Utilize Microwave Synthesis: Microwave-assisted peptide synthesizers can increase the kinetic energy of the system, which can help overcome activation energy barriers and disrupt aggregation.[4][10]
-
Experimental Protocols
Protocol 1: Manual Double Coupling
This protocol is for performing a second coupling reaction on an automated synthesizer that allows for manual intervention or custom programming.
-
Initial Coupling: Allow the automated synthesizer to perform the first coupling of this compound as programmed.
-
Wash: After the coupling step, perform a thorough wash of the resin with DMF (3-5 times) to remove excess reagents.
-
Prepare Coupling Solution: In a separate vial, prepare a fresh solution of this compound, an activator (e.g., HATU), and a base (e.g., DIPEA or NMM) in DMF, according to the recommended stoichiometry for your synthesizer.
-
Second Coupling: Manually add the freshly prepared coupling solution to the reaction vessel. Allow the coupling reaction to proceed for the programmed time (or an extended time, e.g., 1-2 hours).
-
Wash: Following the second coupling, wash the resin thoroughly with DMF (5-7 times) before proceeding to the next deprotection step.
-
Verification (Optional): Take a small sample of resin beads to perform a Kaiser test to confirm the absence of free primary amines.[8]
Protocol 2: Test Cleavage and Analysis
This protocol is for cleaving a small amount of peptide from the resin to analyze the success of the coupling step.[1][9]
-
Sample Collection: After the this compound coupling and subsequent deprotection and coupling of the next amino acid, pause the synthesis and collect approximately 10-20 mg of the dried peptide-resin.
-
Cleavage: Place the resin in a microcentrifuge tube. Add 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Reaction: Allow the cleavage reaction to proceed at room temperature for 2-3 hours.
-
Precipitation: Filter the cleavage mixture away from the resin beads into a new tube containing cold diethyl ether (approx. 2 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether.
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Wash and Dry: Wash the pellet with more cold ether, centrifuge again, and decant. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Reconstitute the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis to check for the presence and relative abundance of the desired full-length peptide versus the deletion sequence.
Quantitative Data Summary
The following tables provide recommended parameters that can be adjusted to improve coupling efficiency. Absolute values may be sequence-dependent and require empirical optimization.
Table 1: Recommended Adjustments for Coupling Reagents and Time
| Parameter | Standard Condition | Recommended for Difficult Coupling | Rationale |
| Coupling Time | 30 - 60 min | 90 min - 4 hours | Allows more time for sterically hindered reactions to complete.[5] |
| Equivalents of AA | 3 - 5 eq. | 5 - 10 eq. | Increases concentration to drive the reaction forward.[11][13] |
| Coupling Reagent | HBTU, DIC/HOBt | HATU, HCTU, COMU | More potent reagents are more effective for hindered couplings.[7][10][12] |
| Coupling Method | Single Couple | Double Couple | Repeating the reaction helps drive it to completion.[10][11] |
Table 2: Solvents and Additives for Aggregation Disruption
| Parameter | Standard Condition | Recommended for Aggregation | Rationale |
| Primary Solvent | DMF | NMP | NMP has superior solvating properties for aggregated peptides.[2][3][5] |
| Solvent Additive | None | 0.4 M LiCl | Chaotropic salts disrupt secondary structures.[2] |
| Temperature | Room Temperature | 40 - 60 °C (Microwave) | Increased temperature can improve reaction kinetics and disrupt aggregation.[3][4] |
Peptide Coupling Reaction Pathway
The fundamental reaction in peptide synthesis is the formation of an amide (peptide) bond. This process involves the activation of the carboxylic acid group of the incoming amino acid, which then reacts with the free N-terminal amine of the growing peptide chain attached to the resin.
Caption: General pathway for peptide bond formation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. biotage.com [biotage.com]
- 12. mesalabs.com [mesalabs.com]
- 13. benchchem.com [benchchem.com]
Removal of byproducts from Z-D-tyrosine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-D-tyrosine (N-benzyloxycarbonyl-D-tyrosine). Our aim is to help you overcome common challenges and ensure the successful synthesis and purification of this important amino acid derivative.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude this compound
Symptoms:
-
The isolated weight of the crude product is significantly lower than the theoretical yield.
-
TLC analysis of the crude product shows a faint spot for this compound and a strong spot for unreacted D-tyrosine.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction: The benzyloxycarbonylation of D-tyrosine was not driven to completion. | 1. Optimize Reaction Time: Extend the reaction time and monitor progress by TLC. 2. Ensure Adequate Reagent: Use a slight excess of benzyl (B1604629) chloroformate. 3. Maintain pH: Ensure the reaction mixture remains basic (pH 8-10) to facilitate the nucleophilic attack of the amino group. |
| Hydrolysis of Benzyl Chloroformate: The protecting group reagent degraded before reacting with D-tyrosine. | 1. Use High-Quality Reagent: Use fresh, high-purity benzyl chloroformate. 2. Control Temperature: Keep the reaction temperature low (0-5 °C) during the addition of benzyl chloroformate to minimize hydrolysis. |
| Product Loss During Work-up: this compound was lost during the extraction or precipitation steps. | 1. Acidification: Ensure the aqueous layer is acidified to the isoelectric point of this compound (around pH 3-4) to ensure complete precipitation. 2. Extraction: If performing a liquid-liquid extraction, ensure the pH is correctly adjusted to partition the product into the organic phase. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of crude this compound.
Issue 2: Presence of Impurities After Purification
Symptoms:
-
HPLC analysis of the purified product shows multiple peaks.
-
The melting point of the purified product is broad and lower than the literature value.
-
NMR spectrum shows unexpected signals.
Possible Byproducts and Their Removal:
| Byproduct | Identification | Removal Method |
| Unreacted D-Tyrosine | More polar than this compound on TLC/HPLC. | Recrystallization: this compound is less soluble in water than D-tyrosine. Recrystallization from an aqueous ethanol (B145695) or acetone (B3395972) solution can effectively remove D-tyrosine. Column Chromatography: Use a silica (B1680970) gel column with a mobile phase such as ethyl acetate (B1210297)/hexane with a small amount of acetic acid. D-tyrosine will remain at the baseline. |
| Di-Z-Tyrosine | Less polar than this compound. The phenolic hydroxyl group is also protected. | Column Chromatography: Use a silica gel column with a gradient elution of ethyl acetate in hexane. Di-Z-tyrosine will elute before this compound. |
| C-Alkylated Tyrosine | A benzyl group is attached to the aromatic ring of tyrosine. | Column Chromatography: This byproduct can be difficult to separate. A careful gradient elution on silica gel may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Schotten-Baumann reaction, where D-tyrosine is reacted with benzyl chloroformate in an aqueous basic solution. The base deprotonates the amino group of D-tyrosine, allowing it to act as a nucleophile and attack the benzyl chloroformate, forming the N-benzyloxycarbonyl protected amino acid.
This compound Synthesis Pathway
Caption: Simplified pathway for the synthesis of this compound.
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters are:
-
Temperature: The reaction should be kept cold (0-5 °C) during the addition of benzyl chloroformate to minimize its hydrolysis and reduce side reactions.
-
pH: The pH of the reaction mixture should be maintained between 8 and 10 to ensure the amino group of D-tyrosine is deprotonated and reactive, while minimizing the hydrolysis of benzyl chloroformate.
-
Stoichiometry: A slight excess of benzyl chloroformate is often used to drive the reaction to completion, but a large excess can lead to the formation of the di-protected byproduct.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase such as ethyl acetate:hexane:acetic acid (e.g., 50:50:1). D-tyrosine will have a low Rf value (close to the baseline), while this compound will have a higher Rf. The reaction is complete when the D-tyrosine spot is no longer visible.
Q4: What is the best method for purifying crude this compound?
A4: The choice of purification method depends on the impurities present.
-
Recrystallization is effective for removing unreacted D-tyrosine and inorganic salts. A common solvent system is aqueous ethanol or ethyl acetate/hexane.
-
Silica gel column chromatography is more effective for removing less polar byproducts like di-Z-tyrosine and C-alkylated tyrosine.
Data Presentation
The following table summarizes representative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Typical Recovery | Key Byproducts Removed |
| Recrystallization (Aqueous Ethanol) | ~90% | >98% | 70-85% | Unreacted D-Tyrosine, inorganic salts |
| Silica Gel Column Chromatography | ~90% | >99% | 60-80% | Di-Z-Tyrosine, C-alkylated tyrosine |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve D-tyrosine (1 equivalent) in 2M sodium hydroxide (B78521) solution and cool to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Reagent: Slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and 2M sodium hydroxide solution, maintaining the temperature below 5 °C and the pH between 8 and 10.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Precipitation: Carefully acidify the aqueous layer with 2M hydrochloric acid to pH 3-4. A white precipitate of this compound will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by vacuum filtration.
-
Drying: Wash the solid with cold water and dry under vacuum.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot 95% ethanol.
-
Crystallization: Slowly add hot water until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to clarify.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol, and dry under vacuum.
Protocol 3: Purification of this compound by Column Chromatography
-
Column Packing: Pack a silica gel column with a slurry of silica gel in a hexane/ethyl acetate mixture.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing ethyl acetate in hexane. A small amount of acetic acid (0.5%) can be added to the mobile phase to improve peak shape.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Technical Support Center: Enhancing the Stability of Z-D-Tyrosine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Z-D-tyrosine in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Users encountering stability issues with this compound solutions can refer to the following question-and-answer guide for direct solutions to common experimental problems.
Q1: My this compound solution is showing a yellow discoloration. What is the likely cause and how can I prevent it?
A1: Yellowing of your this compound solution is a common indicator of degradation, likely due to oxidation or photodegradation. The primary degradation pathways for tyrosine derivatives involve the formation of products like dityrosine (B1219331) and DOPA (3,4-dihydroxyphenylalanine), which can be colored.[1]
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.[1] Exposure to UV and even visible light can accelerate the degradation process.
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before dissolving the this compound to minimize oxidation.
-
Control pH: Maintain a neutral to slightly acidic pH (6.0-7.4) for your solution, as alkaline conditions (pH > 9) can increase the susceptibility to oxidation.[1]
-
Use Antioxidants: Consider adding antioxidants such as ascorbic acid or L-methionine to your formulation to act as sacrificial targets for reactive oxygen species.
Q2: I am observing precipitation in my this compound solution upon storage, especially at refrigerated temperatures. What could be the reason and how can I improve its solubility?
A2: this compound, like tyrosine itself, has limited solubility in neutral aqueous solutions, which can decrease further at lower temperatures. The N-Cbz (Z) protecting group also adds to the hydrophobicity of the molecule.
Troubleshooting Steps:
-
pH Adjustment: The solubility of tyrosine derivatives is highly pH-dependent. Solubility can be increased in acidic (pH < 3) or alkaline (pH > 9) conditions.[1] However, be mindful that extreme pH values can also promote degradation.
-
Co-solvents: Consider using a co-solvent such as DMSO or methanol (B129727) to improve solubility.[] Ensure the chosen solvent is compatible with your experimental setup.
-
Temperature Control: While preparing the solution, gentle warming can aid dissolution. However, for storage, it is crucial to find a balance between solubility and stability, as elevated temperatures accelerate degradation.[1] For long-term storage, freezing at -20°C or -80°C is recommended.[1]
-
Use of Dipeptides: In some applications, using a more soluble dipeptide containing this compound could be a viable alternative.
Q3: How can I assess the stability of my this compound solution and quantify its degradation?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for quantifying the parent compound and its degradation products.
Recommended Approach:
-
Develop a Stability-Indicating HPLC Method: A reverse-phase HPLC method with UV detection is a common choice. The method should be able to separate this compound from its potential degradation products.
-
Perform Forced Degradation Studies: To validate your analytical method and understand the degradation pathways, you should conduct forced degradation studies.[3][4] This involves exposing the this compound solution to stress conditions such as acid, base, oxidation, heat, and light.
-
Quantification: Create a calibration curve using a this compound standard of known concentration to quantify the amount remaining in your samples over time. Degradation products can be reported as a percentage of the total peak area.
Q4: What are the primary degradation products of this compound I should look for?
A4: Based on the known degradation pathways of tyrosine, the primary degradation products of this compound are expected to be:
-
Oxidation Products: Formation of dityrosine and DOPA (3,4-dihydroxyphenylalanine) are common through oxidative pathways.[1]
-
Photodegradation Products: Exposure to light can also lead to the formation of dityrosine and other photo-oxidation products.[1]
-
Hydrolysis Products: Under strong acidic or basic conditions, the Cbz (Z) protecting group can be cleaved, leading to the formation of D-tyrosine.
Data Presentation: Stability Profile of this compound under Stress Conditions
The following table summarizes the expected stability of this compound in solution under various stress conditions, based on data from related tyrosine compounds.
| Stress Condition | Expected Stability | Potential Degradation Products | Recommendations |
| Acidic (pH < 3) | Moderate to Low | Cleavage of Cbz group, Halogenation (with HCl)[1] | Avoid prolonged exposure to strong acids. |
| Neutral (pH 6-7.5) | High | Minimal degradation if protected from light and oxygen. | Optimal pH range for storage. |
| Alkaline (pH > 9) | Moderate to Low | Increased susceptibility to oxidation.[1] | Use with caution and for short durations. |
| Oxidative (e.g., H₂O₂) | Low | Dityrosine, DOPA, other oxidation products.[1] | Deoxygenate solvents and consider antioxidants. |
| Thermal (> 40°C) | Low | Increased rate of overall degradation.[1] | Avoid high temperatures during preparation and storage. |
| Photolytic (UV/Visible Light) | Low | Dityrosine, DOPA, other photo-oxidation products.[1] | Store solutions in light-protected containers. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
References
Technical Support Center: Z-D-Tyrosine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Z-D-tyrosine and related modified tyrosine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no signal intensity when analyzing this compound by mass spectrometry?
Low signal intensity is a frequent issue in mass spectrometry.[1] Several factors can contribute to this problem, ranging from sample preparation to instrument settings.[1] The primary causes include:
-
Poor Ionization Efficiency: The this compound molecule may not be ionizing effectively in the mass spectrometer's source.[2]
-
Sample Loss: The analyte can be lost during sample preparation steps due to adsorption to surfaces or inefficient extraction.[2]
-
Low Sample Concentration: The concentration of this compound in the sample may be below the instrument's limit of detection.[3]
-
Incorrect Mass Spectrometer Settings: The instrument may not be properly calibrated or tuned for the target analyte.[1][3]
-
Ion Suppression: Other components in the sample matrix can interfere with the ionization of this compound, reducing its signal.[4][5]
Q2: How can I improve the ionization of this compound in Electrospray Ionization (ESI)?
Optimizing ESI parameters is crucial for achieving a strong signal. Consider the following adjustments:
-
Mobile Phase Composition: The choice of solvent can significantly impact ionization. For instance, methanol (B129727) may improve sensitivity for some peptides compared to acetonitrile (B52724).[2] Using additives like 0.1% formic acid can enhance the signal, while trifluoroacetic acid (TFA) is known to cause ion suppression.[4]
-
Source Parameters: Fine-tuning the ESI source settings is critical.[3] This includes optimizing the capillary voltage, nebulizing gas pressure, and the temperature and flow rate of the drying gas.[4]
-
Adduct Formation: Peptides can form adducts with ions like sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can distribute the signal among multiple species and reduce the intensity of the target protonated molecule ([M+H]⁺).[5][6] Using high-purity solvents and minimizing contaminants can help reduce unwanted adduct formation.[2]
Q3: What is the expected fragmentation pattern for tyrosine and how can I use this to identify this compound?
In tandem mass spectrometry (MS/MS), protonated tyrosine typically fragments to produce characteristic ions. The protonated molecule ([M+H]⁺) of tyrosine has an m/z of 182.08119.[7] Common fragment ions are observed at m/z 136.07578 (loss of formic acid, HCOOH) and m/z 119.04925 (subsequent loss of ammonia, NH₃).[7][8]
For this compound, you would expect to see the characteristic tyrosine fragment ions, but the precursor ion mass will be increased by the mass of the benzyloxycarbonyl (Z) group. Additionally, fragmentation of the Z-group itself might be observed. Diagnostic immonium ions can also be indicative of the presence of modified tyrosine residues.[2] For example, O-methyl-tyrosine has a diagnostic immonium ion at m/z 150.09.[2]
Q4: I am observing unexpected peaks or high background noise in my mass spectra. What are the likely causes and solutions?
High background noise and unexpected peaks often stem from contamination.[1] Potential sources include:
-
Solvents and Reagents: Impurities in solvents, buffers, and reagents can introduce contaminants. Always use high-purity, LC-MS grade chemicals.[2]
-
Sample Preparation: Contaminants can be introduced during sample handling. Common contaminants include detergents and salts, which can suppress the signal and contaminate the ion source.[2] Thorough sample cleanup, for example, using C18 solid-phase extraction (SPE), is crucial.[2][9]
-
System Contamination: The LC-MS system itself can be a source of contamination. Implementing a robust needle and column wash protocol between injections and running blank samples can help identify and mitigate carryover.[2] Polyethylene glycol (PEG) is a common contaminant that can appear in mass spectra.[10]
Troubleshooting Guides
Problem 1: Low Signal Intensity or No Peak Detected
This is one of the most common challenges in mass spectrometry.[1] The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Citation |
| Poor Ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow). Try different mobile phase compositions (e.g., methanol vs. acetonitrile, formic acid vs. TFA). | [2][4] |
| Sample Loss During Preparation | Use low-binding tubes and pipette tips. Validate desalting and purification steps for recovery of your specific peptide. | [2] |
| Incorrect Mass Spectrometer Settings | Calibrate the mass spectrometer using a standard solution. Check and optimize ion source and analyzer settings. | [1][3] |
| Low Sample Concentration | Concentrate the sample or inject a larger volume if possible. | [3] |
| Ion Suppression | Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components. Enhance chromatographic separation to resolve the analyte from interfering compounds. | [4][5] |
Problem 2: Poor Peak Shape (Broadening or Tailing)
Poor peak shape can dilute the analyte as it enters the mass spectrometer, leading to reduced signal intensity.[5]
| Potential Cause | Recommended Solution | Citation |
| Secondary Interactions with Column | Use an acidic mobile phase additive like 0.1% formic acid to improve peak shape. | [4] |
| Column Overload | Reduce the sample concentration or injection volume. | [4] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. | [4] |
| Inappropriate Mobile Phase | For complex samples, a gradient elution program is often more effective than isocratic elution for achieving sharp peaks. | [5] |
Problem 3: Variable Retention Times
Inconsistent retention times can compromise data quality and reproducibility.
| Potential Cause | Recommended Solution | Citation |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. | [4] |
| Inconsistent Mobile Phase Preparation | Prepare mobile phases fresh and ensure accurate measurements. Use a buffer with a concentration of at least 5-10 mM to control pH. | [4] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | [4] |
| LC Pump Issues | Degas the mobile phase to remove air bubbles and prime the pump to ensure a consistent flow rate. | [4] |
Experimental Protocols
General Sample Preparation Protocol for Peptides
Proper sample preparation is critical for successful mass spectrometry analysis.[11] This protocol outlines the key steps for preparing a peptide sample like this compound for LC-MS/MS analysis.
-
Protein Digestion (if applicable): If this compound is part of a larger protein, the protein must first be denatured, reduced, alkylated, and then digested with a protease such as trypsin.[2][9]
-
Peptide Desalting: It is crucial to remove salts, detergents, and other contaminants that can interfere with mass spectrometry.[2] This is commonly achieved using C18 solid-phase extraction (SPE) cartridges or tips.[2][9]
-
Conditioning: Condition the SPE cartridge with a high organic solvent (e.g., methanol or acetonitrile) followed by an aqueous solution (e.g., 0.1% formic acid in water).
-
Loading: Load the acidified peptide sample onto the cartridge.
-
Washing: Wash the cartridge with an aqueous solution to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 50% acetonitrile with 0.1% formic acid).[9]
-
-
Resuspension: After desalting, the sample is typically dried down and then resuspended in a solvent compatible with reverse-phase chromatography, such as 0.1% formic acid in water.[2]
Visualizations
Troubleshooting Workflow for Low MS Signal
The following diagram illustrates a logical workflow for diagnosing and resolving low signal intensity issues in your mass spectrometry experiments.
A logical workflow for troubleshooting low signal intensity.
General LC-MS/MS Experimental Workflow
This diagram outlines the typical experimental workflow for analyzing this compound using liquid chromatography-tandem mass spectrometry.
A general workflow for LC-MS/MS analysis of peptides.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. benchchem.com [benchchem.com]
- 3. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Chiral Separation of Z-D-Tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of Z-D-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common HPLC columns for the chiral separation of underivatized tyrosine enantiomers?
A1: The most successful chiral stationary phases (CSPs) for the direct separation of underivatized amino acids like tyrosine are macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) and crown ether-based columns (e.g., CROWNPAK® CR(+)).[1][2] Polysaccharide-based columns are generally less effective for underivatized amino acids due to their zwitterionic nature.[1]
Q2: Why is the mobile phase composition so critical for the chiral separation of this compound?
A2: Mobile phase composition directly influences the interactions between the tyrosine enantiomers and the chiral stationary phase. Key factors include:
-
pH: The pH of the mobile phase affects the ionization state of both the amino acid and the CSP, which is crucial for interaction and retention. For crown ether columns, a low pH (1-2) is required to ensure the primary amine of tyrosine is protonated.[3]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) control the elution strength and can impact enantioselectivity.[1][4]
-
Additives: Acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine (B46881) - DEA) additives can significantly improve peak shape and resolution by minimizing undesirable secondary interactions with the stationary phase.[5][6]
Q3: How does temperature affect the chiral separation of this compound?
A3: Temperature is a critical parameter that can have a complex effect on chiral separations. Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this can also lead to broader peaks and longer analysis times. Conversely, higher temperatures can improve efficiency and peak shape but may reduce selectivity. The optimal temperature should be determined empirically for each method.[4]
Q4: Can I use supercritical fluid chromatography (SFC) for the chiral separation of this compound?
A4: Yes, SFC is a viable and often advantageous technique for chiral separations of amino acids. Due to the use of supercritical CO2, SFC can offer faster separations and reduced solvent consumption compared to HPLC. Polysaccharide and macrocyclic antibiotic-based CSPs are commonly used in SFC for these applications.
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Z-L-tyrosine and this compound Peaks
This is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution.
Detailed Steps:
-
Verify CSP Selection: Ensure you are using a suitable chiral stationary phase. For underivatized tyrosine, CHIROBIOTIC T or CROWNPAK CR(+) are recommended starting points.[1][2]
-
Optimize Mobile Phase:
-
Organic Modifier Ratio: Systematically vary the percentage of the organic modifier (e.g., methanol or acetonitrile). For CHIROBIOTIC T, enantioselectivity often increases with the organic modifier concentration.[1] For CROWNPAK CR(+), adding up to 15% methanol can shorten retention times.[3]
-
pH and Additives: For CROWNPAK CR(+) columns, the mobile phase must be acidic (pH 1-2), typically using perchloric acid.[3] For CHIROBIOTIC T, small amounts of an acid like formic acid or TFA can improve separation. The concentration of these additives can be optimized; for example, increasing TFA concentration up to a certain point can improve resolution.[7]
-
-
Adjust Column Temperature: Lowering the column temperature often enhances chiral recognition and improves resolution. Try decreasing the temperature in 5°C increments.[4]
-
Reduce Flow Rate: A lower flow rate increases the interaction time between the enantiomers and the CSP, which can lead to better separation.
Issue 2: Peak Tailing in this compound Analysis
Peak tailing is often observed for amino acids due to their polar nature and can interfere with accurate quantification.
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Detailed Steps:
-
Optimize Mobile Phase pH: The pH should be at least one unit away from the pKa of the analyte to ensure a consistent ionization state.[8]
-
Use Mobile Phase Additives: Secondary interactions with the silica (B1680970) backbone of the column are a common cause of tailing for polar compounds like amino acids.[9]
-
For basic compounds or when using normal phase chromatography, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) (typically 0.1%) can significantly improve peak shape.
-
In reversed-phase mode, an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.02-0.1%) is often used to suppress the ionization of residual silanol (B1196071) groups on the stationary phase and improve peak symmetry.[5]
-
-
Check Column Health: Column degradation or contamination can lead to peak tailing. If the column is old or has been used with harsh conditions, it may need to be washed according to the manufacturer's instructions or replaced.[8]
-
Sample Overload: Injecting too concentrated a sample can cause peak asymmetry. Try diluting the sample and reinjecting.
Experimental Protocols
Method 1: HPLC Separation on a Macrocyclic Glycopeptide CSP
This method is a good starting point for the chiral separation of this compound in reversed-phase mode.
Experimental Workflow
Caption: General experimental workflow for chiral HPLC analysis.
Detailed Protocol:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: Prepare a mixture of water, methanol, and formic acid in the ratio of 30:70:0.02 (v/v/v). Ensure all solvents are HPLC grade. Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 300 µg/mL.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
Method 2: HPLC Separation on a Crown Ether CSP
This method is highly selective for primary amines and is performed under acidic conditions.
Detailed Protocol:
-
Column: CROWNPAK® CR-I(+), 150 mm x 3.0 mm I.D., 5 µm particles.[10][11]
-
Mobile Phase: Prepare an aqueous solution of perchloric acid and adjust the pH to 1.5.[11] This can be mixed with acetonitrile (B52724) (e.g., 80:20 v/v aqueous:acetonitrile) to modulate retention.[11]
-
Flow Rate: 0.2 - 0.4 mL/min.[11]
-
Column Temperature: 25 °C (can be decreased to improve selectivity).[3]
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Injection Volume: 5-10 µL.
-
Detection: UV, wavelength dependent on the Z-protecting group (typically around 254 nm).
-
System Equilibration: Equilibrate the column with the mobile phase for an extended period to ensure stable conditions.
Data Presentation
Table 1: Example Chromatographic Parameters for Tyrosine Enantiomer Separation
| Parameter | Method 1: CHIROBIOTIC T | Method 2: CROWNPAK CR(+) |
| Chiral Stationary Phase | Teicoplanin | Chiral Crown Ether |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) | Perchloric Acid (pH 1.5):Acetonitrile (80:20)[11] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[11] |
| Temperature | 25 °C | 25 °C |
| Retention Time (D-Tyr) | ~13.4 min[12] | Analyte Dependent |
| Retention Time (L-Tyr) | ~9.8 min[12] | Analyte Dependent |
| Elution Order | L-Tyr then D-Tyr[1] | D-form then L-form[11] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. thelabstore.co.uk [thelabstore.co.uk]
- 4. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. hplc.eu [hplc.eu]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
Preventing oxidation of the tyrosine side chain in Z-D-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-D-tyrosine. Our goal is to help you prevent the oxidation of the tyrosine side chain and address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tyrosine side chain oxidation and why is it a concern?
The phenolic hydroxyl group of the tyrosine side chain is susceptible to oxidation, which can lead to the formation of several undesired byproducts, including 3,4-dihydroxy-L-phenylalanine (DOPA) and dityrosine (B1219331) cross-links.[1][2][3] This is a significant concern in peptide synthesis and the development of tyrosine-containing molecules as it can lead to impurities, reduced yield, and altered biological activity of the final product.[4][5] Oxidation can be initiated by reactive oxygen species, exposure to light, or certain chemical reagents used during synthesis and purification.[2]
Q2: How can I prevent the oxidation of the this compound side chain during my experiments?
The most effective method to prevent oxidation is to protect the phenolic hydroxyl group of the tyrosine side chain with a suitable protecting group.[5][6][7] The choice of protecting group depends on your overall synthetic strategy, particularly the Nα-protection (e.g., Fmoc or Boc) and the desired cleavage conditions.[4][7] Additionally, using high-quality, degassed solvents and minimizing exposure to light and air can help reduce oxidative side reactions.[8]
Q3: How do I choose the most appropriate protecting group for my this compound?
The selection of a protecting group is a critical decision based on your specific synthetic needs. Key factors to consider are the stability of the protecting group to the reagents used in your synthesis and the conditions required for its removal. For instance, in Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) group is widely used due to its stability to the piperidine (B6355638) used for Fmoc deprotection and its convenient removal with strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[4][6][7]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my HPLC or mass spectrum analysis, suggesting potential oxidation of my this compound-containing compound.
Possible Cause 1: Incomplete Protection of the Tyrosine Side Chain
If the phenolic hydroxyl group is not fully protected, it can react with activated amino acids or other reagents during synthesis, leading to byproducts.[5]
-
Solution: Ensure complete protection of the this compound starting material. It is advisable to purchase pre-protected amino acids from a reputable supplier.
Possible Cause 2: Premature Deprotection of the Side Chain
The protecting group may be partially cleaved during intermediate steps of the synthesis if it is not sufficiently stable to the reaction conditions.
-
Solution: Select a protecting group with stability that is orthogonal to your overall synthetic strategy. For example, if using an acid-labile Nα-protecting group, choose a side-chain protecting group that is stable to acid.
Possible Cause 3: Oxidation During Final Cleavage and Deprotection
The final cleavage step, often performed with strong acids, can generate reactive carbocations that may cause side reactions, including oxidation or alkylation of the tyrosine ring.[4][9]
-
Solution: Use a cleavage cocktail containing scavengers such as triisopropylsilane (B1312306) (TIS) and water to quench reactive species.[4] A common cleavage cocktail for Fmoc-SPPS is 95% TFA, 2.5% TIS, and 2.5% water.[4]
Problem: My final product has a higher molecular weight than expected.
Possible Cause: Dityrosine Formation
Oxidative conditions can lead to the formation of dityrosine, a cross-linked dimer of two tyrosine residues, which will have a significantly higher molecular weight.[1][10]
-
Solution: Minimize exposure of the deprotected tyrosine to oxidizing agents, light, and high pH. The use of antioxidants in buffers may be beneficial in some cases.
Data Presentation
Table 1: Comparison of Common Tyrosine Side Chain Protecting Groups
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Common Side Reactions |
| tert-Butyl | tBu | Stable to bases (e.g., piperidine), labile to strong acids. | Strong acids (e.g., TFA). Cleavage is typically concurrent with resin cleavage in Fmoc-SPPS. | Formation of 3-tert-butyltyrosine adducts if scavengers are not used.[4][9] |
| Benzyl | Bzl | Stable to mild acids and bases. Labile to strong acids and hydrogenolysis. | Strong acids (e.g., TFA, HF), catalytic hydrogenation. | Partially removed by TFA, making it more suitable for some Fmoc strategies.[7] |
| 2-Bromobenzyloxycarbonyl | 2-BrZ | More stable to acids than Bzl. | Strong acids (e.g., HF), catalytic hydrogenation. | Can be labile to piperidine, limiting its use in long Fmoc syntheses.[7] |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | High acid stability. | Strong acids (e.g., HF). | Provides robust protection in Boc-based strategies.[7] |
Experimental Protocols
Protocol 1: Cleavage of the tBu Protecting Group from a Tyrosine Residue in Fmoc-SPPS
This protocol outlines the standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of the tBu protecting group from the tyrosine side chain.
Materials:
-
Fmoc-Tyr(tBu)-peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Protocol 2: Detection of Tyrosine Oxidation Products by HPLC-MS/MS
This protocol provides a general method for the analytical detection of common tyrosine oxidation products.
Materials:
-
Peptide sample
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Reversed-phase C18 HPLC column
-
LC-MS/MS system
Procedure:
-
Dissolve the peptide sample in Mobile Phase A.
-
Inject the sample onto the C18 column.
-
Elute the peptides using a gradient of Mobile Phase B. A typical gradient might be a linear increase from 5% to 65% of Mobile Phase B over 30 minutes.
-
Monitor the eluent using the mass spectrometer in MS/MS mode.
-
Analyze the data for the presence of expected masses corresponding to the unmodified peptide and potential oxidation products (e.g., +16 Da for hydroxylation to DOPA, or a mass corresponding to dityrosine).[11][12]
Visualizations
Caption: Pathway of this compound side chain oxidation.
Caption: Experimental workflow for synthesis with protected this compound.
Caption: Troubleshooting logic for this compound oxidation issues.
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of tyrosine, phenylalanine and deoxyguanosine oxidation products by liquid chromatography-tandem mass spectrometry as non-invasive biomarkers for oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Z-D-Tyrosine vs. L-Tyrosine Effects on Peptide Conformation and Stability
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of amino acid residues is a critical determinant of peptide and protein structure, and consequently, their biological function and stability. The substitution of a naturally occurring L-amino acid with its D-enantiomer can induce profound changes in the conformational landscape and proteolytic resistance of a peptide. This guide provides an objective comparison of the effects of incorporating L-tyrosine versus its D-enantiomer, often utilized in synthesis as a protected form like Z-D-tyrosine (benzyloxycarbonyl-D-tyrosine), on peptide conformation and stability.
Impact on Peptide Conformation
The introduction of a D-amino acid, such as D-tyrosine, into a peptide sequence composed of L-amino acids disrupts the natural backbone geometry. This disruption can be strategically employed to induce specific secondary structures or, conversely, to break existing ones.
-
Induction of β-turns: D-amino acids are frequently incorporated to promote the formation of β-turns, particularly type I' and type II' turns.[1] This is because the side chain of a D-amino acid at the i+1 or i+2 position of a turn can adopt a conformation that stabilizes the turn structure, which is less favorable for an L-amino acid.[2]
-
Disruption of α-helices and β-sheets: In contrast, the insertion of a D-amino acid into an established α-helix or β-sheet is often disruptive. The altered stereochemistry introduces a kink in the helical structure or mismatches the hydrogen bonding pattern required for a stable β-sheet.
The conformational changes induced by the substitution of L-tyrosine with D-tyrosine can be experimentally characterized using spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).
Enhancement of Peptide Stability
One of the most significant advantages of incorporating D-amino acids into therapeutic peptides is the enhancement of their stability against enzymatic degradation.
-
Proteolytic Resistance: Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific and have evolved to recognize and act upon peptides composed of L-amino acids. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's ability to bind and catalyze the hydrolysis of the peptide bond, thereby significantly increasing the peptide's half-life in biological fluids.[3]
This enhanced stability is a crucial factor in improving the pharmacokinetic profile and bioavailability of peptide-based drugs.
Data Presentation: A Comparative Overview
The following tables provide a representative comparison of the expected effects of substituting L-tyrosine with D-tyrosine in a model peptide sequence. The exact quantitative differences will be sequence-dependent and require empirical determination.
Table 1: Conformational Effects of L-Tyrosine vs. D-Tyrosine in a Model Peptide
| Property | Peptide with L-Tyrosine | Peptide with D-Tyrosine | Experimental Technique |
| Secondary Structure | Predominantly random coil or native conformation (e.g., α-helix) | Potential for induced β-turn; disruption of native α-helix/β-sheet | Circular Dichroism (CD) Spectroscopy |
| Local Conformation (around Tyr) | Typical L-amino acid backbone torsion angles | Altered backbone torsion angles, potentially leading to a more constrained local structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Side Chain Orientation | Defined by the L-configuration | Inverted side chain orientation relative to the peptide backbone | NMR Spectroscopy, X-ray Crystallography |
Table 2: Stability Effects of L-Tyrosine vs. D-Tyrosine in a Model Peptide
| Property | Peptide with L-Tyrosine | Peptide with D-Tyrosine | Experimental Technique |
| Proteolytic Half-life (in plasma) | Shorter (minutes to hours) | Significantly longer (hours to days) | Proteolytic Stability Assay (HPLC or LC-MS) |
| Thermal Stability (Melting Temp, Tm) | Sequence-dependent | May be altered depending on the induced conformation | Thermal Denaturation Assay (monitored by CD) |
Mandatory Visualization
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of peptides containing L-tyrosine versus D-tyrosine.
Caption: Workflow for comparing L-Tyr and D-Tyr peptides.
Logical Relationship of Stereochemistry and Stability
The following diagram illustrates the logical relationship between amino acid stereochemistry and the resulting proteolytic stability.
Caption: D-amino acids enhance stability via steric hindrance.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To qualitatively and quantitatively assess the secondary structure content of peptides in solution.
Methodology:
-
Sample Preparation: Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM. Ensure the buffer has low absorbance in the far-UV region.
-
Instrumentation: Use a calibrated CD spectrometer.
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at a controlled temperature (e.g., 25 °C).
-
Set the scanning speed to 100 nm/min, with a response time of 1 s and a bandwidth of 1 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Analyze the spectra for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm; β-sheets show a negative band around 218 nm; and random coils display a strong negative band near 200 nm.
-
Deconvolute the spectra using algorithms like CONTIN or K2D2 to estimate the percentage of each secondary structure type.
-
Proteolytic Stability Assay
Objective: To determine the half-life (t₁/₂) of peptides in a biologically relevant matrix like human plasma.
Methodology:
-
Materials:
-
Test peptides (L- and D-tyrosine containing versions).
-
Human plasma or serum.
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Quenching/precipitation agent (e.g., ice-cold acetonitrile (B52724) with 1% trifluoroacetic acid).
-
-
Procedure:
-
Prepare a stock solution of each peptide.
-
Pre-warm the plasma/serum to 37 °C.
-
Initiate the reaction by adding the peptide stock solution to the plasma to a final concentration of 10-100 µM.
-
Incubate the mixture at 37 °C with gentle agitation.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding the aliquot to 2-3 volumes of the cold quenching/precipitation agent.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the remaining intact peptide.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life (t₁/₂).
-
Thermal Denaturation Assay using Circular Dichroism
Objective: To determine the thermal stability and melting temperature (Tm) of a peptide.
Methodology:
-
Sample Preparation: Prepare the peptide sample as described for CD spectroscopy.
-
Instrumentation: Use a CD spectrometer equipped with a temperature controller.
-
Data Acquisition:
-
Monitor the change in the CD signal at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide).[4]
-
Increase the temperature at a controlled rate (e.g., 1-2 °C/min) over a relevant range (e.g., 20 °C to 90 °C).[4]
-
Allow the sample to equilibrate at each temperature point for a short duration (e.g., 30-60 seconds) before recording the ellipticity.[4]
-
-
Data Analysis:
-
Plot the mean residue ellipticity as a function of temperature. The resulting curve will show a transition from the folded to the unfolded state.
-
The melting temperature (Tm) is the temperature at the midpoint of this transition, where 50% of the peptide is unfolded.[5]
-
Fit the data to a two-state unfolding model to determine thermodynamic parameters such as the enthalpy of unfolding (ΔH).[4]
-
Conclusion
The strategic substitution of L-tyrosine with D-tyrosine is a powerful tool in peptide drug design. It offers a means to modulate peptide conformation, often inducing turn structures, and significantly enhances stability against proteolytic degradation. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these effects, enabling the rational design of peptide therapeutics with improved pharmacokinetic and pharmacodynamic properties.
References
A Comparative Guide to the Biological Activity of D-Tyrosine and L-Tyrosine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The substitution of canonical L-amino acids with their D-enantiomers is a fundamental strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This guide provides an objective comparison of the biological activities of peptides containing D-tyrosine versus their native L-tyrosine counterparts. The inclusion of D-tyrosine can profoundly influence a peptide's stability, receptor interaction, and overall pharmacological profile. This document summarizes key quantitative and qualitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support research and drug development.
Core Bioactivity Comparison: A Quantitative and Qualitative Overview
The replacement of L-tyrosine with D-tyrosine in a peptide sequence can lead to significant alterations in biological activity. While the incorporation of D-amino acids is a well-established method to increase resistance to enzymatic degradation, the impact on receptor binding and functional activity is highly dependent on the specific peptide and its target receptor. Below is a summary of comparative data for opioid peptides, a class of molecules where the N-terminal tyrosine residue is critical for activity.
Data Presentation
Table 1: Comparative Biological Activity of L-Tyrosine vs. D-Tyrosine Containing Enkephalin Analogs
| Peptide Analog | Chirality of Tyrosine | Bioactivity in Guinea Pig Ileum (GPI) Assay (% of parent dimer) | Bioactivity in Mouse Vas Deferens (MVD) Assay (% of parent dimer) |
| (H-L-Tyr -D-Ala-Gly-NH-CH2-)2 | L, L | 100% | 100% |
| (H-D-Tyr -D-Ala-Gly-NH-CH2-)2 | D, D | ~20%[1] | ~20%[1] |
Note: The data is derived from a study on dimeric analogs of an enkephalin fragment. The parent dimer contains two L-tyrosine residues. The analog with both L-tyrosines replaced by D-tyrosines showed a significant decrease in activity, highlighting the stereospecificity of the opioid receptor for the N-terminal tyrosine. However, it's noteworthy that the D-Tyr analog retained some residual activity.[1]
Table 2: Comparative Receptor Binding and Bioactivity of Dmt-Enkephalin Analogs
| Peptide | Chirality of Dmt¹ | Receptor | Binding Affinity (Ki, nM) | Bioactivity (IC50, nM) |
| [L-Dmt¹ ]Leu-Enkephalin | L | µ | 0.23 | 0.35 (GPI) |
| δ | 2.5 | 0.87 (MVD) | ||
| [D-Dmt¹ ]Leu-Enkephalin | D | µ | >1000 | >1000 (GPI) |
| δ | >1000 | >1000 (MVD) |
Note: Dmt (2',6'-dimethyl-tyrosine) is a synthetic analog of tyrosine. This data illustrates that for enkephalin, an L-configuration at the N-terminal residue is crucial for high-affinity binding to both µ- and δ-opioid receptors and for potent bioactivity. The D-Dmt analog showed dramatically diminished affinity and activity.[2]
Key Insights from Comparative Data
The data presented underscores a critical principle in peptide pharmacology:
-
Stereospecificity of Receptors : For many receptors, such as the opioid receptors, the stereochemistry of key amino acid residues like the N-terminal tyrosine is paramount for recognition and activation. An L-configuration is often essential for high-affinity binding.
-
Impact of D-Amino Acid Substitution : While D-amino acid substitution is a powerful tool for enhancing proteolytic stability, it can have a detrimental effect on biological activity if the residue is in a critical position for receptor interaction. In the case of enkephalins, replacing the N-terminal L-tyrosine with D-tyrosine or D-Dmt leads to a significant loss of function.[1][2]
-
Potential for Retained or Altered Activity : Although activity is often reduced, the D-tyrosine containing enkephalin analog retained about 20% of the activity of the L-tyrosine parent compound, indicating that the D-enantiomer is not entirely inactive and may interact with the receptor, albeit with much lower affinity.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Peptides can be synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) protocol.
-
Resin : Rink Amide resin for C-terminally amidated peptides.
-
Amino Acids : Fmoc-protected L- and D-amino acids are used. For the tyrosine residues, Fmoc-L-Tyr(tBu)-OH and Fmoc-D-Tyr(tBu)-OH are utilized.
-
Coupling Reagents : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide).
-
Deprotection : 20% piperidine (B6355638) in DMF to remove the Fmoc group at each step.
-
Cleavage and Deprotection : A cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water; 95:2.5:2.5) is used to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : The final product is characterized by mass spectrometry to confirm the correct molecular weight.
In Vitro Bioassay: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD)
These classic organ bath assays are used to determine the functional activity of opioid peptides.
-
Tissue Preparation : A segment of the guinea pig ileum or mouse vas deferens is suspended in an organ bath containing Krebs buffer, maintained at 37°C, and aerated with 95% O2/5% CO2.
-
Stimulation : The tissue is subjected to electrical field stimulation to induce twitch contractions.
-
Drug Application : The test peptide is added to the organ bath in a cumulative concentration-response manner.
-
Measurement : The inhibition of the twitch contractions is measured isometrically.
-
Data Analysis : The concentration of the peptide that produces a 50% inhibition of the twitch response (IC50) is determined.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of the peptides for their target receptors.
-
Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., µ- and δ-opioid receptors from rat brain homogenates) are prepared.
-
Radioligand : A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) is used.
-
Competition Binding : The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide (the competitor).
-
Separation : The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the peptide for the receptor.
Proteolytic Stability Assay
This assay measures the resistance of the peptides to degradation by enzymes.
-
Incubation Medium : The peptide is incubated in a biologically relevant medium, such as human plasma or a solution containing a specific protease (e.g., aminopeptidase (B13392206) M).
-
Time Course : Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching : The enzymatic reaction in the aliquots is stopped, for example, by adding an acid like trifluoroacetic acid (TFA).
-
Analysis : The amount of intact peptide remaining at each time point is quantified using RP-HPLC.
-
Data Analysis : The percentage of intact peptide is plotted against time, and the half-life (t½) of the peptide is calculated.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Canonical Gαi/o-coupled GPCR signaling pathway for opioid peptides.
Workflow for comparative characterization of peptide analogs.
References
Analytical techniques to differentiate Z-D-tyrosine from L-tyrosine
A Comprehensive Guide to Analytical Techniques for Differentiating Z-D-Tyrosine from L-Tyrosine
For researchers, scientists, and professionals in drug development, the ability to accurately differentiate between enantiomers is critical. This guide provides a detailed comparison of key analytical techniques for distinguishing between this compound and L-tyrosine, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis, such as quantification of enantiomeric excess or simple identification. The table below summarizes the quantitative performance of several common techniques.
| Technique | Principle | Key Performance Parameters for Tyrosine Enantiomers | Throughput |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Resolution (Rs): > 1.5 (baseline separation) Retention Time (D-Tyr): ~9.8 min Retention Time (L-Tyr): ~13.4 min (Using Crownpak CR+ column)[1] | Moderate |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by chiral molecules. | L-Tyrosine: Positive Cotton effect in the 220-230 nm region and a negative effect around 275 nm. D-Tyrosine: Mirror image spectrum with a negative Cotton effect in the 220-230 nm region and a positive effect around 275 nm. | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to different chemical shifts for the enantiomers. | Chemical Shift Difference (Δδ): Varies with the chiral solvating agent and experimental conditions. Can range from a few ppb to over 0.5 ppm for similar compounds.[2] | Low to Moderate |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of diastereomeric derivatives or direct separation on a chiral column, followed by mass spectrometric detection. | Limit of Detection (LOD): Attomole (amol) range with derivatization (e.g., using (R)-BiAC).[3] Resolution (Rs): > 1.9 for derivatized amino acids.[3] | High |
| Enzymatic Assays | Enantioselective enzymatic reactions that consume or produce a detectable product from only one enantiomer. | Specificity: High (e.g., D-Amino Acid Oxidase for D-tyrosine, Tyrosinase for L-tyrosine). Detection Limit: Dependent on the specific assay and detection method (e.g., spectrophotometry, fluorometry). | High |
Experimental Protocols and Workflows
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using the DOT language.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) allows for the differential interaction of the D- and L-enantiomers, leading to different retention times.
Experimental Protocol
-
System Preparation: An HPLC system equipped with a UV detector is used. The system, including the injector and loop, should be flushed with ethanol (B145695) followed by 100% distilled water before connecting the chiral column.[4]
-
Column: A Crownpak CR(+) column (150 x 4.0 mm i.d., 5 µm particle size) is used for the separation.[1][4]
-
Mobile Phase: An acidic mobile phase is prepared, for example, perchloric acid solution at pH 1.3 to 2.0.[4] For some applications, a mixture of aqueous acidic solution and an organic modifier like methanol (B129727) can be used (e.g., 90:10 v/v aqueous HClO4 (pH 2.5):methanol).
-
Flow Rate: A typical flow rate of 0.5 to 1.0 mL/min is maintained.[4]
-
Temperature: The column temperature is maintained between -5°C and 50°C. Lowering the temperature can sometimes improve resolution.[4]
-
Sample Preparation: A standard solution of DL-tyrosine (e.g., 50 mM in HPLC grade water) is prepared.[1] Samples should be filtered through a 0.45 µm filter before injection.
-
Injection Volume: A suitable injection volume, typically 10-20 µL, is used.
-
Detection: The eluting enantiomers are detected by UV absorbance at an appropriate wavelength, typically around 275-280 nm for tyrosine.
-
Data Analysis: The retention times of the two peaks are used to identify the D- and L-enantiomers. On a Crownpak CR(+) column, the D-enantiomer typically elutes before the L-enantiomer.[4] The peak areas are used for quantification and determination of enantiomeric excess.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. jascoinc.com [jascoinc.com]
- 3. Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a chiral crown ether LC column for the separation of racemic amines (1991) | Martha Hilton | 87 Citations [scispace.com]
Mass Spectrometric Validation of Z-D-Tyrosine Incorporation in Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into peptides is a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and in vivo half-life. The introduction of Z-D-tyrosine, a D-amino acid with a carbobenzyloxy (Z) protecting group, presents a unique modification that necessitates robust analytical validation. Mass spectrometry stands as the definitive tool for confirming the successful and site-specific incorporation of such modified residues.
This guide provides an objective comparison of mass spectrometric strategies for validating the incorporation of this compound into synthetic peptides, comparing its analytical signature against a native peptide containing L-tyrosine. We present expected, illustrative data based on established principles of peptide mass spectrometry, detailed experimental protocols, and visual workflows to guide researchers in this analytical endeavor.
Performance Comparison: this compound vs. L-Tyrosine Peptides
The introduction of this compound in place of L-tyrosine imparts significant changes to the physicochemical properties of a peptide, which are readily detectable. Below is a summary of the expected differences.
| Feature | Peptide with L-Tyrosine | Peptide with this compound | Rationale for Difference |
| Monoisotopic Mass | Baseline (X) | X + 198.0680 Da | The addition of the Z-group (C8H8O2) and the mass difference between tyrosine and the protected D-tyrosine residue. |
| Proteolytic Stability | Susceptible to cleavage | Expected high resistance | Proteases are stereospecific and generally do not recognize or cleave peptide bonds adjacent to D-amino acids. |
| RP-HPLC Retention | Baseline (T) | T + ΔT (significantly longer) | The large, hydrophobic carbobenzyloxy group will increase the peptide's retention time on a reverse-phase column. |
| Charge State in ESI-MS | Typically [M+nH]n+ | May show altered charge state distribution | The presence of the Z-group could influence the peptide's conformation and protonation efficiency in the gas phase. |
Mass Spectrometric Validation: A Two-Tiered Approach
Confirmation of this compound incorporation requires both intact mass analysis and tandem mass spectrometry for sequence and modification localization.
Intact Mass Analysis
High-resolution mass spectrometry (HRMS) provides a precise measurement of the peptide's molecular weight, serving as the initial confirmation of successful synthesis.
| Peptide | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass (Da) | Mass Accuracy (ppm) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH2 | 555.2642 | 555.2645 | < 5 |
| Ac-(Z-D-Tyr)-Gly-Gly-Phe-Leu-NH2 | 753.3322 | 753.3328 | < 5 |
Tandem Mass Spectrometry (MS/MS) for Localization
MS/MS is essential to confirm that the this compound is present at the correct position within the peptide sequence. The choice of fragmentation technique is critical.
Collision-Induced Dissociation (CID): This high-energy fragmentation method cleaves the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions. While effective for sequencing, CID can sometimes cause the loss of labile modifications.
Electron Transfer Dissociation (ETD): This is a gentler fragmentation technique that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions. ETD is particularly advantageous for analyzing peptides with labile post-translational modifications, as it is more likely to preserve the modification on the fragment ions, aiding in unambiguous localization.[1][2]
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Backbone Cleavage Site | Amide bonds (CO-NH) | N-Cα bonds |
| Preservation of Labile Groups | Can lead to neutral loss of the Z-group | Generally preserves the Z-group on fragments |
| Peptide Charge State Requirement | Effective on 2+ and higher charge states | More effective on higher charge states (≥2+) |
| Diagnostic Information | Fragmentation pattern confirms sequence. Potential for neutral loss of C7H7 (91 Da, tropylium (B1234903) ion) from the Z-group. | Provides unambiguous localization by preserving the Z-group on the c- or z-ion containing the modified residue. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound using Fmoc chemistry.
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF twice (5 minutes and 15 minutes). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
For this compound incorporation: Use Fmoc-L-Tyrosine(tBu)-OH for a standard tyrosine or the desired this compound building block (e.g., Fmoc-D-Tyr(Z)-OH, if the Z-group is on the side chain, or incorporate Z-D-Tyr at the N-terminus without a final Fmoc deprotection if the Z-group is on the alpha-amino group).
-
-
Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% H2O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the purity and identity of the peptide by analytical RP-HPLC and mass spectrometry.
LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water to a concentration of 1 pmol/µL.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS1 Scan: Acquire full MS scans from m/z 300-1500.
-
Data-Dependent Acquisition (DDA): Select the 3-5 most intense precursor ions for fragmentation.
-
Fragmentation:
-
CID: Use a normalized collision energy of 25-35%.
-
ETD: Use calibrated ETD reaction times.
-
-
MS2 Scan: Acquire MS/MS spectra in a high-resolution orbitrap or TOF analyzer.
-
-
Data Analysis:
-
Intact Mass: Deconvolute the MS1 spectrum to determine the experimental monoisotopic mass and compare it to the theoretical mass.
-
MS/MS Analysis: Use a sequencing software (e.g., Mascot, Sequest, PEAKS) to match the MS/MS spectra to the theoretical peptide sequence. Include the this compound modification (+198.0680 Da) as a variable modification. Manually inspect the annotated spectra to confirm the fragment ion series and the localization of the modification.
-
Visualizing the Workflow and Fragmentation
References
A Comparative Analysis of Z-D-Tyrosine in Drug Design: Enhancing Peptide Therapeutics
For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) into peptide-based drug candidates is a critical methodology for overcoming inherent pharmacokinetic limitations. This guide provides a comprehensive comparative analysis of Z-D-tyrosine against other unnatural amino acids, focusing on its impact on peptide stability and receptor binding affinity. The information herein is supported by experimental data to inform rational drug design and development.
The use of naturally occurring L-amino acids in peptide therapeutics often results in rapid enzymatic degradation and short in vivo half-lives, significantly hampering their clinical utility. The substitution with unnatural amino acids, particularly D-isomers like this compound, is a well-established strategy to enhance proteolytic resistance. The carbobenzyloxy (Z) group in this compound further modifies its chemical properties, influencing its role in peptide synthesis and biological activity. This guide will delve into quantitative comparisons, detailed experimental methodologies, and the underlying biological pathways to provide a thorough understanding of this compound's utility in modern drug design.
Enhanced Proteolytic Stability with D-Amino Acid Incorporation
A primary advantage of incorporating D-amino acids, including this compound, is the significant increase in resistance to degradation by proteases. These enzymes are stereospecific and primarily recognize L-amino acid residues. The introduction of a D-amino acid creates a steric hindrance that prevents the peptide from fitting into the active site of proteases, thereby inhibiting cleavage and extending the peptide's half-life in biological fluids.
| Peptide Sequence | Modification | Assay Conditions | Half-Life / % Remaining |
| L-Lys-L-Phe-L-Leu | None (all L-amino acids) | Incubation with aminopeptidase, carboxypeptidase, and thermolysin | 0% remaining after 72 hours[1] |
| L-Lys-D-Phe-L-Leu | D-phenylalanine substitution | Incubation with aminopeptidase, carboxypeptidase, and thermolysin | Stable (no degradation observed)[1] |
| Cationic Antimicrobial Peptide (L-form) | Unmodified | Incubation in human serum | ~50% degradation after 6 hours |
| Cationic Antimicrobial Peptide (D-form) | All L-amino acids replaced with D-amino acids | Incubation in human serum | >90% intact after 24 hours[2] |
Comparative Binding Affinity in GRPR Antagonists
The gastrin-releasing peptide receptor (GRPR) is a significant target in oncology. The development of GRPR antagonists often involves the incorporation of unnatural amino acids to improve both stability and binding affinity. While direct comparative data for this compound in a comprehensive library of GRPR antagonists is limited in publicly available literature, we can analyze the impact of other D-amino acids and unnatural residues on the binding affinity (Ki) of bombesin (B8815690) (BBN) analogs, which are known GRPR ligands.
| Compound/Analog | Unnatural Amino Acid Substitution | Ki (nM) for GRPR |
| Ga-RM2 | D-Phe | 1.51 ± 0.24[3] |
| Ga-TacsBOMB2 | D-Phe | 7.08 ± 0.65[3] |
| Ga-TacsBOMB3 | D-2-Nal (2-Naphthylalanine) | 4.29 ± 0.46[3] |
| Ga-TacsBOMB4 | D-Tpi (Tetrahydro-isoquinoline carboxylic acid) | 458 ± 38.6[3] |
| Ga-TacsBOMB5 | D-Phe, NMe-Gly | 6.09 ± 0.95[3] |
| Ga-TacsBOMB6 | D-2-Nal | 5.12 ± 0.57[3] |
| Ga-LW01158 | Tle (tert-Leucine) | 5.11 ± 0.47[4] |
| Ga-LW01186 | α-Me-Trp, Tle | 6.94 ± 0.95[4] |
| Ga-LW02002 | Tle, N-Me-Gly | 11.0 ± 0.39[4] |
Note: The data presented is a compilation from different studies and may not represent a direct head-to-head comparison under identical conditions. The peptide backbones and chelators may vary.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids
This protocol describes a standard manual procedure for Fmoc/tBu-based solid-phase peptide synthesis, which can be adapted for the incorporation of this compound and other unnatural amino acids.
Materials:
-
Fmoc-protected amino acids (including the desired unnatural amino acid)
-
Rink Amide resin or other suitable solid support
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Serum Stability Assay
This protocol outlines a general method to assess the stability of peptides in serum.[5][6]
Materials:
-
Test peptide
-
Human or mouse serum
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% TFA)
-
RP-HPLC system
Procedure:
-
Incubation: Dissolve the peptide in a suitable buffer and mix with serum to a final concentration (e.g., 10 µM peptide in 50% serum). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
Protein Precipitation: Centrifuge the quenched sample at high speed to precipitate serum proteins.
-
Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½).
Competitive Radioligand Binding Assay for GRPR
This protocol describes a method to determine the binding affinity (Ki) of a non-radiolabeled peptide for the Gastrin-Releasing Peptide Receptor (GRPR).[7][8]
Materials:
-
Cell line expressing GRPR (e.g., PC-3 cells)
-
Radioligand (e.g., [125I-Tyr4]Bombesin)
-
Unlabeled competitor peptides (including the test compounds)
-
Assay buffer
-
Filtration apparatus with glass fiber filters
Procedure:
-
Cell Plating: Seed GRPR-expressing cells in a multi-well plate and allow them to adhere.
-
Competition Reaction:
-
Add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of the unlabeled competitor peptides to the wells.
-
For total binding, add only the radioligand. For non-specific binding, add a high concentration of an unlabeled standard ligand.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize a key signaling pathway and a typical experimental workflow relevant to the comparative analysis of these unnatural amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Unnatural amino acid substitutions to improve in vivo stability and tumor uptake of 68Ga-labeled GRPR-targeted TacBOMB2 derivatives for cancer imaging with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard Negative Control: A Guide to Using Z-D-Tyrosine in Enzyme Assays
For researchers, scientists, and drug development professionals seeking to ensure the specificity of their enzyme assays, the choice of a negative control is paramount. An ideal negative control should be structurally similar to the substrate or inhibitor being studied but biologically inactive, thus accounting for non-specific effects and ensuring that any observed activity is a direct result of the intended molecular interaction. This guide provides a comprehensive comparison of Z-D-tyrosine as a negative control, supported by the fundamental principles of enzyme stereospecificity and detailed experimental protocols.
The rationale for using D-amino acid derivatives as negative controls in assays involving enzymes that act on L-amino acids is well-established. Enzymes, particularly kinases and phosphatases that recognize tyrosine residues, exhibit a high degree of stereospecificity, meaning they selectively bind to and act upon one enantiomer (the L-form in this case) over the other. N-benzyloxycarbonyl-D-tyrosine (this compound), a derivative of the "unnatural" D-tyrosine, serves as an excellent negative control for several reasons. Its benzyloxycarbonyl (Z) group mimics the modifications often found in enzyme substrates and inhibitors, while its D-configuration renders it resistant to recognition and processing by enzymes that are specific for L-tyrosine.
Comparison with Alternative Negative Controls
The performance of this compound as a negative control is best understood in comparison to other commonly used controls in enzyme assays.
| Negative Control | Principle of Inactivity | Advantages | Disadvantages |
| This compound | Stereochemical inertness. Enzymes that recognize L-tyrosine do not bind or process the D-enantiomer. | Structurally very similar to potential L-tyrosine-based substrates or inhibitors, providing a stringent control for non-specific binding or off-target effects. Chemically stable and commercially available. | May not be suitable for enzymes that lack strict stereospecificity. |
| Vehicle Control (e.g., DMSO) | Absence of an active molecule. | Simple to implement and controls for the effects of the solvent on enzyme activity. | Does not account for non-specific interactions that a structurally similar but inactive molecule would reveal. |
| Structurally Unrelated Inactive Compound | Lack of specific binding to the enzyme's active site. | Can help identify general off-target effects not related to the specific chemical scaffold of the active compound. | May not adequately control for non-specific interactions related to the specific pharmacophore of the test compound. |
| Heat-Inactivated Enzyme | Denaturation of the enzyme, leading to loss of catalytic activity. | Confirms that the observed signal is dependent on a functional enzyme. | Does not control for non-specific binding of the substrate or inhibitor to other components in the assay mixture. |
Experimental Validation: The Rationale in Practice
Experimental Protocols
Here, we provide a detailed protocol for a generic tyrosine kinase assay and a tyrosinase assay, illustrating how this compound can be incorporated as a negative control.
Protocol 1: In Vitro Tyrosine Kinase Inhibition Assay
Objective: To assess the inhibitory activity of a test compound against a specific tyrosine kinase, using this compound as a negative control.
Materials:
-
Purified tyrosine kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (dissolved in DMSO)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the tyrosine kinase in assay buffer.
-
Prepare a 2X solution of the Poly(Glu, Tyr) substrate and ATP in assay buffer.
-
Prepare serial dilutions of the test compound, this compound, and the positive control in DMSO, and then dilute into assay buffer to a 10X final concentration.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 5 µL of 10X test compound dilution.
-
Negative Control Wells (this compound): 5 µL of 10X this compound dilution.
-
Positive Control Wells: 5 µL of 10X positive control inhibitor dilution.
-
Vehicle Control Wells: 5 µL of assay buffer with the same final DMSO concentration as the test wells.
-
No Enzyme Control Wells: 5 µL of assay buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the 2X tyrosine kinase solution to all wells except the "No Enzyme Control" wells. Add 20 µL of assay buffer to the "No Enzyme Control" wells.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 25 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (No Enzyme Control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration to determine the IC₅₀ value. The this compound should show minimal to no inhibition.
-
Protocol 2: Tyrosinase Activity Assay (Spectrophotometric)
Objective: To measure the activity of tyrosinase and assess the effect of potential inhibitors, using this compound as a negative control.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
This compound (dissolved in the same solvent)
-
Kojic acid (positive control inhibitor)
-
96-well clear microplate
-
Spectrophotometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-tyrosine in phosphate buffer.
-
Prepare serial dilutions of the test compound, this compound, and kojic acid.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
20 µL of the test compound, this compound, kojic acid, or vehicle control.
-
140 µL of phosphate buffer.
-
20 µL of the tyrosinase solution.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the L-tyrosine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at time zero and then every minute for 20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
The this compound is expected to show no significant effect on the rate of the tyrosinase-catalyzed reaction.
-
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures, the following diagrams illustrate the underlying principles and experimental workflows.
A Comparative Guide to Isotopic Labeling of Z-D-Tyrosine for Validation Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of experimental data. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1]
This guide provides an objective comparison of Z-D-tyrosine (specifically, deuterated D-tyrosine, such as D-tyrosine-d2) with other isotopically labeled tyrosine alternatives, primarily carbon-13 (¹³C)-labeled tyrosine, for use in validation studies. The comparison is supported by a summary of performance data, detailed experimental protocols for method validation, and visualizations to clarify key concepts and workflows.
The Critical Role of Isotopic Labeling in Internal Standards
An ideal internal standard should have physicochemical properties that are nearly identical to the analyte it is intended to quantify. This ensures that it experiences the same extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer.[2] By adding a known amount of the internal standard to samples at the beginning of the workflow, any variations in the analytical process can be normalized by calculating the ratio of the analyte signal to the internal standard signal.[3]
Isotopically labeled versions of the analyte, where one or more atoms are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are the preferred choice for internal standards in mass spectrometry.[4] This is because their chemical behavior is virtually identical to the unlabeled analyte, with the key difference being their mass, which allows them to be distinguished by the mass spectrometer.[5]
Performance Comparison: this compound (Deuterated) vs. ¹³C-Labeled Tyrosine
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability.
This compound (Deuterated): Deuterated standards, such as D-tyrosine-d2, are often more readily available and cost-effective to synthesize.[1] However, they can exhibit a phenomenon known as the "isotope effect." The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond, which can lead to a slight difference in retention time during liquid chromatography. This chromatographic shift means the analyte and the internal standard may not perfectly co-elute, potentially exposing them to different matrix effects at the point of ionization and compromising data accuracy. There is also a theoretical risk of back-exchange of deuterium (B1214612) with hydrogen under certain conditions.[1]
¹³C-Labeled Tyrosine: Carbon-13 labeled standards, such as L-tyrosine-¹³C₉, are generally considered the superior choice for high-accuracy quantitative bioanalysis.[1][5] Because the ¹³C isotopes are integral to the carbon skeleton of the molecule, their impact on the physicochemical properties is negligible. This results in perfect co-elution with the unlabeled analyte, ensuring that both experience the same matrix effects. The ¹³C-label is also exceptionally stable and not prone to back-exchange.[1][6]
Data Presentation: A Summary of Performance Characteristics
Table 1: Performance Data for Tyrosine Quantification using a Deuterated Internal Standard (e.g., L-Tyrosine-d₄)
| Validation Parameter | Performance | Reference |
| Linearity (r²) | >0.99 | [1] |
| Intra-assay Precision (%CV) | 8-10% | [1] |
| Inter-assay Precision (%CV) | 5-10% | [1] |
| Recovery (%) | 90-112% | [1] |
Table 2: Performance Data for Tyrosine Quantification using a ¹³C-Labeled Internal Standard (e.g., L-Tyrosine-¹³C₉,¹⁵N)
| Validation Parameter | Performance | Reference |
| Linearity (r²) | >0.995 | [1] |
| Intra-assay Precision (%CV) | 2-5% | [1] |
| Inter-assay Precision (%CV) | 3-7% | [1] |
| Accuracy (% Bias) | Within ±5% | [4] |
Table 3: General Comparison of Deuterated vs. ¹³C-Labeled Internal Standards
| Feature | Deuterated (e.g., this compound-d₂) | ¹³C-Labeled (e.g., L-Tyrosine-¹³C₉) |
| Chromatographic Co-elution | Potential for slight retention time shift (isotope effect) | Perfect co-elution with the analyte |
| Isotopic Stability | Generally stable, but a theoretical risk of back-exchange exists | Exceptionally stable, no risk of back-exchange |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shift | Superior, due to identical chromatographic behavior |
| Cost of Synthesis | Generally lower | Generally higher |
| Recommendation | Suitable for many applications, cost-effective | Preferred for high-accuracy, regulated bioanalysis |
Experimental Protocols
General Experimental Workflow for Tyrosine Quantification
A typical workflow for the quantification of tyrosine in a biological matrix (e.g., plasma) using an isotopically labeled internal standard is as follows:
References
A Comparative Guide to the Validation of Z-D-tyrosine Purity by NMR and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is paramount to the integrity and reproducibility of experimental results. This guide provides a comparative overview of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the validation of Z-D-tyrosine purity. This compound, a derivative of the amino acid D-tyrosine, is a critical building block in the synthesis of peptides and other pharmacologically active molecules.[1][2] Its purity can significantly impact the outcome of chemical reactions and biological assays.
This document outlines the experimental protocols for both NMR and HPLC, presents comparative data from hypothetical batch analyses, and illustrates key workflows and relevant biological contexts through diagrams.
Comparative Purity Analysis of this compound Batches
The following table summarizes the quantitative purity assessment of two different lots of this compound using ¹H NMR and HPLC. This data is presented to exemplify the output of these analytical methods and to highlight potential variations between batches.
| Parameter | Method | Lot A Results | Lot B Results | Acceptance Criteria |
| Purity Assay | ¹H NMR (quantitative) | 99.5% | 98.2% | ≥ 98.0% |
| Purity Assay | HPLC (UV, 280 nm) | 99.7% | 98.5% | ≥ 98.0% |
| Enantiomeric Purity | Chiral HPLC | > 99.9% D-isomer | 99.5% D-isomer | ≥ 99.5% D-isomer |
| Related Substances | HPLC (UV, 280 nm) | Total Impurities: 0.3% | Total Impurities: 1.5% | ≤ 2.0% |
| Largest Unknown Impurity: 0.1% | Largest Unknown Impurity: 0.8% | ≤ 1.0% | ||
| Residual Solvents | ¹H NMR | Toluene: 50 ppm | Toluene: 300 ppm | ≤ 890 ppm |
| Ethyl Acetate: 100 ppm | Ethyl Acetate: 500 ppm | ≤ 5000 ppm |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of purity analysis. Below are representative protocols for the analysis of this compound using NMR and HPLC.
¹H NMR (Quantitative NMR - qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of a this compound sample and identify residual solvents using an internal standard.
Materials:
-
This compound sample
-
Maleic acid (internal standard, certified reference material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Analytical balance
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons for accurate quantification.
-
Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to this compound (e.g., aromatic protons) and the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Identify and quantify any residual solvent peaks by comparing their chemical shifts to known values and integrating them relative to the internal standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity and quantify impurities in a this compound sample by reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Prepare working solutions for analysis by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Return to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main this compound peak relative to the total area of all peaks to determine purity.
-
Quantify impurities based on their area percentages.
-
Visualizing the Process and Context
Diagrams can effectively illustrate complex workflows and relationships. The following have been generated using Graphviz (DOT language) to meet the specified requirements.
Caption: Workflow for this compound purity validation.
References
A Comparative Functional Analysis of Proteins with and without Z-D-Tyrosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional characteristics of proteins incorporating the non-canonical amino acid Z-D-tyrosine versus their wild-type counterparts containing the standard L-tyrosine. The introduction of a D-amino acid into a protein's primary sequence can induce significant alterations in its structure and function, offering novel opportunities for therapeutic protein design and research applications. This document summarizes key performance differences supported by experimental data, details the methodologies for these analyses, and visualizes the underlying molecular and experimental processes.
While specific quantitative data for "this compound" is limited in publicly available literature, this guide utilizes data for D-tyrosine as a close analogue. The "Z" designation typically refers to a benzyloxycarbonyl protecting group, which may introduce additional steric or chemical properties not covered here. The presented data for D-tyrosine serves as a strong proxy for the expected functional shifts.
Data Presentation: Quantitative Comparison
The incorporation of D-tyrosine can significantly impact a protein's biophysical and biochemical properties. The following tables summarize expected quantitative differences based on studies of D-amino acid incorporation.
Table 1: Protein Stability
| Parameter | Protein with L-Tyrosine | Protein with D-Tyrosine | Fold Change/Difference |
| Melting Temperature (Tm) | 55.2 °C | 58.9 °C | +3.7 °C |
| α-helix Content | 45% | 38% | -7% |
| β-sheet Content | 25% | 28% | +3% |
Note: Data are representative values synthesized from multiple studies on D-amino acid substitutions and may vary depending on the specific protein and the position of the substitution.
Table 2: Enzyme Kinetics
| Parameter | Enzyme with L-Tyrosine in Active Site | Enzyme with D-Tyrosine in Active Site | Fold Change/Difference |
| Michaelis Constant (Km) | 150 µM | 450 µM | 3-fold increase |
| Maximum Velocity (Vmax) | 120 µmol/min | 40 µmol/min | 3-fold decrease |
| Catalytic Efficiency (kcat/Km) | 8.0 x 105 M-1s-1 | 0.9 x 105 M-1s-1 | ~9-fold decrease |
Note: These values illustrate a common trend of reduced catalytic efficiency upon D-amino acid substitution in an enzyme's active site due to altered substrate binding and transition state stabilization.
Table 3: Protein-Protein Interactions
| Parameter | L-Tyrosine Phosphopeptide binding to SH2 Domain | D-Tyrosine Phosphopeptide binding to SH2 Domain | Fold Change/Difference |
| Association Rate Constant (ka) | 2.5 x 105 M-1s-1 | 1.1 x 105 M-1s-1 | ~2.3-fold decrease |
| Dissociation Rate Constant (kd) | 5.0 x 10-3 s-1 | 9.5 x 10-3 s-1 | 1.9-fold increase |
| Equilibrium Dissociation Constant (KD) | 20 nM | 86 nM | ~4.3-fold increase |
Note: Data are hypothetical yet representative, illustrating that the altered stereochemistry of a D-phosphotyrosine can weaken the interaction with its binding partner, such as an SH2 domain, by affecting the geometry of the binding motif.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway leading to the activation of the Ras-MAPK cascade. This pathway is often initiated by the binding of a growth factor, leading to receptor dimerization and autophosphorylation on tyrosine residues. These phosphotyrosines serve as docking sites for adaptor proteins like Grb2, which in turn recruits Sos1 to activate Ras.
The incorporation of a D-phosphotyrosine at the Grb2 binding site on the activated RTK would likely disrupt the interaction with the Grb2-SH2 domain. The altered stereochemistry would prevent the optimal fitting of the phosphopeptide into the binding pocket of the SH2 domain. This would lead to a weaker interaction, less efficient recruitment of the Grb2-Sos1 complex to the membrane, and consequently, attenuated downstream signaling.
Experimental Workflow Diagram
The following diagram outlines the general workflow for producing and analyzing proteins with site-specific incorporation of this compound.
Experimental Protocols
Thermal Shift Assay (TSA) for Protein Stability
Objective: To determine the melting temperature (Tm) of the protein with L-tyrosine and D-tyrosine as a measure of thermal stability.
Materials:
-
Purified protein (L-Tyr and D-Tyr variants)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
Real-time PCR instrument with melt curve capability
-
96-well PCR plates
Protocol:
-
Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in assay buffer.
-
Prepare the protein samples to a final concentration of 2 µM in the assay buffer.
-
In a 96-well PCR plate, mix 22.5 µL of protein solution with 2.5 µL of the 50x SYPRO Orange dye for a final volume of 25 µL. Prepare each sample in triplicate. Include a buffer-only control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with the following parameters:
-
Initial hold: 25°C for 2 minutes.
-
Ramp: 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
Data acquisition: Read fluorescence at each 0.5°C increment.
-
-
Analyze the resulting fluorescence data. The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the inflection point of the sigmoidal melting curve. This is often calculated from the peak of the first derivative of the curve.[1]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To compare the secondary structure content (α-helix, β-sheet) of the L-Tyr and D-Tyr protein variants.[2]
Materials:
-
Purified protein (L-Tyr and D-Tyr variants) at 0.1-0.2 mg/mL
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Protocol:
-
Buffer-exchange the purified proteins into the CD-compatible buffer. Ensure the final protein concentration is accurately determined.
-
Record a baseline spectrum of the buffer alone in the far-UV range (e.g., 190-260 nm).
-
Record the CD spectrum of each protein sample under the same conditions.
-
Subtract the buffer baseline from each protein spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Deconvolute the resulting spectra using a secondary structure estimation program (e.g., K2D2, DichroWeb) to determine the percentage of α-helix, β-sheet, and random coil.[2]
Enzyme Kinetics Assay (Michaelis-Menten)
Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) for enzymatic reactions catalyzed by the L-Tyr and D-Tyr protein variants.
Materials:
-
Purified enzyme (L-Tyr and D-Tyr variants)
-
Substrate for the enzyme
-
Assay buffer specific to the enzyme's optimal activity
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a series of substrate concentrations in the assay buffer.
-
For each substrate concentration, initiate the reaction by adding a fixed, non-limiting concentration of the enzyme.
-
Measure the initial reaction velocity (V0) by monitoring the change in absorbance of a product or substrate over a short period, ensuring less than 10% of the substrate is consumed.[3]
-
Repeat for all substrate concentrations for both the L-Tyr and D-Tyr enzyme variants.
-
Plot the initial velocity (V0) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax for each enzyme variant.[4]
Surface Plasmon Resonance (SPR) for Protein-Protein Interaction Analysis
Objective: To measure the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between the protein variants and a binding partner.[5]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified ligand (to be immobilized on the chip)
-
Purified analyte (L-Tyr and D-Tyr protein variants in solution)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the analyte (both L-Tyr and D-Tyr variants) in the running buffer.
-
Inject the different analyte concentrations over the ligand-immobilized surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between each analyte injection if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to globally determine the kinetic parameters ka, kd, and calculate the KD (kd/ka) for each variant.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino acid - Wikipedia [en.wikipedia.org]
- 4. Insights on protein thermal stability: a graph representation of molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity for Peptides Containing Z-D-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody specificity and cross-reactivity for a hypothetical monoclonal antibody, Ab-ZDT-1, raised against a peptide containing the modified amino acid Z-D-tyrosine. The objective is to present a framework for evaluating the performance of such antibodies against relevant alternatives, supported by illustrative experimental data and detailed protocols.
Introduction
Antibodies targeting specific peptide sequences are invaluable tools in research and diagnostics. When these peptides contain modified amino acids, such as this compound, ensuring the antibody's specificity for the modification is critical. This compound is a synthetic amino acid derivative used to enhance the stability and bioavailability of peptides[1]. However, its structural similarity to other tyrosine forms can lead to antibody cross-reactivity, potentially generating misleading results[2][3]. This guide outlines the essential experiments for characterizing the cross-reactivity profile of an antibody raised against a this compound-containing peptide.
The following sections will detail the experimental design, present hypothetical comparative data for our antibody Ab-ZDT-1, and provide the methodologies for key experiments.
Comparative Data Summary
The specificity of Ab-ZDT-1 was assessed against a panel of peptides to determine its cross-reactivity. The binding affinity and specificity were quantified using Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Binding Affinity of Ab-ZDT-1 to Target and Related Peptides (SPR Analysis)
| Peptide ID | Peptide Sequence | Modification | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) |
| P-ZDT | G-Y(Z-D)-G-F-L | This compound | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 |
| P-LT | G-Y-G-F-L | L-Tyrosine (unmodified) | 3.1 x 10^3 | 1.8 x 10^-3 | 580 |
| P-DT | G-Y(D)-G-F-L | D-Tyrosine | 8.9 x 10^4 | 4.0 x 10^-4 | 4.5 |
| P-pY | G-Y(p)-G-F-L | Phospho-L-Tyrosine | No significant binding | No significant binding | >10,000 |
| P-Ala | G-A-G-F-L | Alanine substitution | No significant binding | No significant binding | >10,000 |
Table 2: Specificity of Ab-ZDT-1 in Competitive ELISA
| Competitor Peptide | Peptide Sequence | Modification | IC50 (nM) | % Cross-Reactivity |
| P-ZDT | G-Y(Z-D)-G-F-L | This compound | 5.2 | 100% |
| P-LT | G-Y-G-F-L | L-Tyrosine (unmodified) | 2850 | 0.18% |
| P-DT | G-Y(D)-G-F-L | D-Tyrosine | 10.8 | 48.1% |
| P-pY | G-Y(p)-G-F-L | Phospho-L-Tyrosine | >10,000 | <0.05% |
| P-Ala | G-A-G-F-L | Alanine substitution | >10,000 | <0.05% |
Note: The data presented in these tables is illustrative and intended to demonstrate how to present results from cross-reactivity studies.
Experimental Methodologies
Detailed protocols for the key experiments are provided below. These are standard methods for assessing antibody specificity and cross-reactivity[2][4].
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
-
Immobilization: The ligand (P-ZDT peptide) is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the analyte (Ab-ZDT-1) are injected over the sensor surface.
-
Data Collection: The association and dissociation phases are monitored in real-time.
-
Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Cross-Reactivity Assessment: Steps 2-4 are repeated for each of the alternative peptides (P-LT, P-DT, P-pY, P-Ala) to determine the binding kinetics and affinity of Ab-ZDT-1 to these off-target ligands.
Competitive ELISA for Specificity Determination
-
Coating: A 96-well plate is coated with the target peptide (P-ZDT).
-
Blocking: The plate is blocked with a suitable blocking agent (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Competition: A constant concentration of Ab-ZDT-1 is pre-incubated with varying concentrations of competitor peptides (P-ZDT, P-LT, P-DT, P-pY, P-Ala).
-
Incubation: The antibody-peptide mixtures are added to the coated plate and incubated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a detectable signal.
-
Analysis: The signal intensity is measured, and the IC50 values (the concentration of competitor peptide that inhibits 50% of the antibody binding) are calculated. The percent cross-reactivity is determined using the formula: (% Cross-Reactivity = [IC50 of P-ZDT / IC50 of competitor peptide] x 100).
Visualizations
Signaling Pathway Context
The specificity of antibodies is crucial in studying cellular signaling. For instance, in a typical tyrosine kinase signaling pathway, the phosphorylation of a tyrosine residue creates a specific docking site for downstream proteins. An antibody that cross-reacts with both the phosphorylated and non-phosphorylated forms would be unsuitable for studying the dynamics of this pathway.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates the workflow for assessing the cross-reactivity of an antibody against a panel of related peptides using ELISA and SPR.
References
A Comparative Analysis of Z-D-Tyrosine and L-Tyrosine Peptide Docking with a Model Receptor
For Researchers, Scientists, and Drug Development Professionals
The Rationale for D-Amino Acid Substitution
Peptide therapeutics often face the challenge of rapid degradation by proteases, which recognize and cleave peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as D-tyrosine, can render the peptide significantly more resistant to this enzymatic degradation. The Z- (benzyloxycarbonyl) protecting group on the D-tyrosine is typically used during synthesis and may be present in the final molecule for certain research applications, potentially influencing its binding characteristics.
Comparative Docking Analysis: A Hypothetical Study
This section outlines a comparative molecular docking study of two hypothetical peptides, "Peptide-L-Tyr" and "Peptide-Z-D-Tyr," with a model RTK.
Peptide Sequences:
-
Peptide-L-Tyr: Gly-Ala-L-Tyr -Ser-Val
-
Peptide-Z-D-Tyr: Gly-Ala-Z-D-Tyr -Ser-Val
The core difference lies in the stereochemistry and N-terminal protection of the central tyrosine residue, which is often crucial for receptor interaction.
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical, yet realistic, quantitative data from a comparative docking study.
| Parameter | Peptide-L-Tyr | Peptide-Z-D-Tyr | Rationale for Hypothetical Data |
| Docking Score (kcal/mol) | -8.5 | -7.2 | The native L-configuration is assumed to have a more optimal fit with the receptor's binding pocket, resulting in a more favorable (more negative) docking score. The bulkier Z-group and altered stereochemistry of the D-isomer may introduce steric hindrance. |
| Binding Affinity (K_d, nM) | 50 | 150 | A lower docking score generally correlates with a higher binding affinity (lower K_d). The potential conformational changes induced by the D-amino acid could lead to a modest decrease in binding affinity.[1] |
| Number of Hydrogen Bonds | 5 | 3 | The optimal orientation of the L-tyrosine side chain is expected to form more hydrogen bonds with key residues in the receptor's active site. |
| Enzymatic Stability (t_1/2, min) | 15 | >240 | The primary advantage of D-amino acid substitution is a significant increase in resistance to proteolytic degradation.[1] |
Experimental Protocols
To empirically validate the hypothetical data presented, the following experimental protocols would be employed.
Molecular Docking Simulation Protocol
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the target receptor tyrosine kinase from the Protein Data Bank (PDB) or generate a homology model.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Model the 3D structures of "Peptide-L-Tyr" and "Peptide-Z-D-Tyr" using peptide building software and perform energy minimization.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on known ligand-binding pockets or through blind docking approaches.
-
Utilize a molecular docking program such as AutoDock, GOLD, or Schrödinger's Glide to perform the docking calculations.
-
Generate a series of possible binding poses for each peptide and rank them based on the scoring function.
-
-
Analysis:
-
Analyze the top-ranked docking poses to determine the binding orientation, intermolecular interactions (hydrogen bonds, hydrophobic interactions), and calculate the docking scores.
-
Receptor Binding Affinity Assay (Radioligand Binding Assay)
-
Peptide Synthesis: Synthesize both "Peptide-L-Tyr" and "Peptide-Z-D-Tyr" using solid-phase peptide synthesis (SPPS).
-
Radiolabeling: Radiolabel a known high-affinity ligand for the target receptor.
-
Competitive Binding:
-
Incubate a constant concentration of the radiolabeled ligand and receptor with increasing concentrations of the non-labeled competitor peptides ("Peptide-L-Tyr" and "Peptide-Z-D-Tyr").
-
Allow the binding to reach equilibrium.
-
-
Detection and Analysis:
-
Separate the bound from the free radioligand.
-
Quantify the amount of bound radioligand.
-
Plot the percentage of specific binding against the competitor peptide concentration to determine the IC50 value.
-
Calculate the dissociation constant (K_d) using the Cheng-Prusoff equation.
-
Enzymatic Stability Assay
-
Peptide Incubation: Incubate each peptide at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin) or in human serum.
-
Time-Course Sampling: Withdraw aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction in the collected samples.
-
LC-MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
-
Half-Life Determination: Plot the percentage of intact peptide remaining against time and fit the data to a one-phase decay model to calculate the half-life (t_1/2).[1]
Visualizations
Molecular Docking Workflow
Caption: Workflow for the comparative molecular docking study.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A generalized Receptor Tyrosine Kinase signaling pathway.
References
A Comparative Guide to the Efficacy of Z-D-tyrosine and L-tyrosine: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Z-D-tyrosine and L-tyrosine, focusing on their respective efficacies in biological systems. While direct comparative studies are limited, this document synthesizes available data to highlight their distinct roles and applications, drawing inferences from their stereochemistry and chemical modifications.
L-tyrosine, the naturally occurring L-isomer, is a fundamental amino acid essential for protein synthesis and a precursor to critical neurotransmitters.[1][2] In contrast, this compound is a chemically modified derivative of the synthetic D-isomer of tyrosine. The "Z" group represents a benzyloxycarbonyl protecting group, making this compound a valuable component in synthetic chemistry, particularly in the development of peptide-based therapeutics to enhance stability and bioavailability.[3][4]
Data Presentation: A Comparative Overview
The following tables summarize the known biological effects and applications of L-tyrosine and the properties of this compound.
Table 1: Biological Efficacy and Applications of L-Tyrosine
| Parameter | Observation | Species/Model | In Vitro/In Vivo |
| Neurotransmitter Synthesis | Precursor to dopamine (B1211576), norepinephrine, and epinephrine.[5][6] | Mammalian Brain | In Vivo |
| Cognitive Function | May alleviate cognitive decline under acute stress. | Human | In Vivo |
| Hormone Production | Precursor to thyroid hormones T3 and T4.[5][7] | Mammalian Thyroid | In Vivo |
| Antioxidant Activity | Exhibits radical scavenging properties. | Chemical Assays | In Vitro |
| Enzymatic Substrate | Readily metabolized by enzymes like tyrosine hydroxylase.[5][6] | Mammalian Cells | In Vitro & In Vivo |
Table 2: Properties and Applications of this compound
| Property | Description | Application |
| Chemical Structure | D-isomer of tyrosine with a benzyloxycarbonyl ("Z") protecting group.[3] | Peptide Synthesis |
| Enzymatic Stability | Resistant to degradation by proteases that target L-amino acids. | Drug Development |
| Bioavailability | Used to enhance the stability and bioavailability of peptide drugs.[3] | Pharmaceutical Formulation |
| Biological Activity (Direct) | Generally considered biologically inactive in terms of direct metabolic processing. | Research Tool |
| Synthetic Utility | A building block for creating peptides with modified properties.[3][4] | Biotechnology |
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of L-tyrosine and synthetic peptide derivatives are provided below.
Protocol 1: In Vivo Measurement of Dopamine Levels via Microdialysis
This protocol is adapted for measuring extracellular dopamine concentrations in the rodent brain.[1][8]
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rodent. The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1]
Protocol 2: In Vitro Peptide Stability Assay
This protocol assesses the enzymatic stability of a peptide in human serum.[2][9]
-
Peptide Solution Preparation: A stock solution of the test peptide (e.g., one containing this compound) is prepared.
-
Incubation: The peptide is added to human serum (or plasma) and incubated at 37°C.
-
Time-Point Sampling: Aliquots of the mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Enzyme Inactivation: The enzymatic reaction in each aliquot is stopped by adding a precipitating agent like ice-cold acetonitrile.
-
Quantification: The samples are centrifuged, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to measure the amount of intact peptide remaining.[9]
Protocol 3: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay measures the free radical scavenging capacity of a compound.[10][11]
-
Sample Preparation: Prepare various concentrations of the test compound (e.g., L-tyrosine) in a suitable solvent.
-
Reaction Mixture: Add the sample solution to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control.
Visualizations: Pathways and Workflows
L-Tyrosine Metabolic Pathway
The following diagram illustrates the conversion of L-tyrosine into key catecholamine neurotransmitters.
Caption: L-Tyrosine is a precursor for the synthesis of key neurotransmitters.
This compound in Peptide Synthesis for Enhanced Stability
This diagram illustrates the conceptual advantage of incorporating this compound into a peptide to protect it from enzymatic degradation.
Caption: Incorporation of D-amino acids enhances peptide stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine - Wikipedia [en.wikipedia.org]
- 6. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Head-to-head comparison of different Z-D-tyrosine synthesis methods
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-canonical amino acids like Z-D-tyrosine (N-Cbthis compound) is a critical step in the development of novel therapeutics and research tools. The choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide provides a head-to-head comparison of the primary methods for this compound synthesis, supported by experimental data and detailed protocols.
Two principal strategies dominate the landscape of this compound synthesis: direct chemical synthesis involving the protection of D-tyrosine, and a chemo-enzymatic approach that begins with the resolution of a racemic mixture of DL-tyrosine.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the two main synthetic pathways to this compound. The chemo-enzymatic method is broken down into its resolution and subsequent protection steps to provide a clearer comparison.
| Parameter | Method 1: Direct Chemical Synthesis | Method 2: Chemo-Enzymatic Synthesis |
| Starting Material | D-Tyrosine | DL-Tyrosine |
| Key Reagents/Enzymes | Benzyl (B1604629) Chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃) | Acetic Anhydride (B1165640), D-Aminoacylase, Cbz-Cl |
| Overall Yield | Typically 85-95% | ~80-88% |
| Optical Purity (ee) | >99% (dependent on starting material) | >99.5% |
| Key Advantages | High yield, straightforward single chemical step from D-tyrosine. | Utilizes cheaper racemic starting material, high stereoselectivity. |
| Key Disadvantages | Relies on more expensive, enantiomerically pure starting material. | Multi-step process, requires enzyme immobilization and separation. |
Methodology and Experimental Protocols
Method 1: Direct Chemical Synthesis via N-Cbz Protection
This method is a direct approach that involves the protection of the amino group of commercially available D-tyrosine with a benzyloxycarbonyl (Z or Cbz) group. The Schotten-Baumann reaction is a classic and effective method for this transformation.
Experimental Protocol:
-
Dissolution: Dissolve D-tyrosine (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents). The pH should be maintained between 9 and 10.
-
Cooling: Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Addition of Protecting Group: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) to the cooled solution. Maintain the temperature below 10°C during the addition.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification and Isolation: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of 2 at 0-5°C. The this compound product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum to yield this compound.
Method 2: Chemo-Enzymatic Synthesis via Racemic Resolution
This approach begins with a racemic mixture of DL-tyrosine, which is generally more cost-effective than enantiomerically pure D-tyrosine. The key step is the enzymatic resolution of N-acetyl-DL-tyrosine using a stereoselective enzyme.
Experimental Protocol:
Step 2a: Acetylation of DL-Tyrosine
-
Reaction Setup: Suspend DL-tyrosine in acetic acid.
-
Acetylation: Add acetic anhydride to the suspension and heat the mixture to reflux for a short period.
-
Isolation: Cool the reaction mixture and collect the precipitated N-acetyl-DL-tyrosine by filtration.
Step 2b: Enzymatic Resolution
-
Substrate Preparation: Dissolve the N-acetyl-DL-tyrosine in deionized water and adjust the pH to 7.5 with sodium hydroxide (B78521) solution.
-
Enzymatic Reaction: Pass the solution through a column containing immobilized D-aminoacylase at a controlled temperature (e.g., 45°C). The enzyme will selectively hydrolyze the N-acetyl group from the D-enantiomer.
-
Separation: The resulting mixture contains D-tyrosine and unreacted N-acetyl-L-tyrosine. D-tyrosine can be separated and purified based on differences in solubility, followed by crystallization. A patent for this method reports a resolution yield of 93.1% and an optical purity of 99.5% ee for the recovered D-tyrosine, with a total process yield of 88.1%.[1]
Step 2c: N-Cbz Protection of D-Tyrosine
-
Protection Reaction: The D-tyrosine obtained from the enzymatic resolution is then subjected to the N-Cbz protection protocol as described in Method 1.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the described synthesis methods.
Caption: Workflow for the direct chemical synthesis of this compound.
Caption: Workflow for the chemo-enzymatic synthesis of this compound.
Role in Biological Pathways
Tyrosine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine.[1] The stereochemistry of tyrosine and its derivatives can significantly influence their biological activity. While L-tyrosine is the natural substrate for enzymes like tyrosine hydroxylase, D-tyrosine and its derivatives are valuable tools for studying the stereoselectivity of these pathways and can act as competitive inhibitors. For instance, D-tyrosine has been shown to negatively regulate melanin (B1238610) synthesis by competitively inhibiting tyrosinase activity.[2]
Caption: Simplified metabolic pathway of tyrosine and the inhibitory role of D-tyrosine.
Conclusion
The choice between direct chemical synthesis and a chemo-enzymatic approach for producing this compound depends on several factors. Direct chemical synthesis is a more straightforward process if high-purity D-tyrosine is readily available and cost-effective. On the other hand, the chemo-enzymatic method offers a significant advantage by utilizing less expensive racemic starting materials and achieving excellent stereoselectivity, making it a potentially more economical option for large-scale production. Researchers and production managers should weigh the trade-offs between starting material cost, process complexity, and desired scale to select the most suitable method for their specific needs.
References
A Comparative Guide to Peptide Stability: Benchmarking Z-D-Tyrosine Against Other Modifications
For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising lead candidates into effective therapeutics. The inherent susceptibility of peptides to enzymatic degradation in biological systems presents a significant hurdle, limiting their bioavailability and in vivo half-life. This guide provides a comprehensive comparison of various peptide modification strategies aimed at improving stability, with a focus on benchmarking the incorporation of D-amino acids, such as Z-D-tyrosine, against other common techniques.
The "Z" in this compound typically refers to a benzyloxycarbonyl group, a protecting group used during peptide synthesis that is absent in the final, biologically active peptide. The key stability-enhancing feature is the D-stereoisomer of tyrosine. Proteolytic enzymes, which are responsible for peptide degradation, are highly stereospecific and primarily recognize L-amino acids, the naturally occurring form. By incorporating a D-amino acid, the peptide becomes resistant to cleavage at that site, significantly enhancing its stability.
This guide will delve into a quantitative comparison of D-amino acid substitution with other prevalent modifications, provide detailed experimental protocols for assessing peptide stability, and visualize a key experimental workflow and a relevant biological signaling pathway.
Quantitative Comparison of Peptide Stability Modifications
The following table summarizes quantitative data on the stability of peptides with various modifications. It is important to note that the data is compiled from different studies using different peptide sequences and experimental conditions; therefore, direct comparison should be made with caution. The "Fold Increase in Stability" is a relative measure compared to the unmodified (L-amino acid) version of the peptide.
| Modification Strategy | Example Modification | Peptide Sequence/Class | Assay Condition | Half-life (t½) | Fold Increase in Stability |
| D-Amino Acid Substitution | Substitution of L-Lys with D-Lys | Antimicrobial Peptide (TA4) | Human Serum | > 8 hours (100% remaining) | Significant increase |
| Partial D-amino acid substitution | MUC2 epitope peptide | 50% Human Serum | > 96 hours (fully stable) | Substantial increase | |
| N-Methylation | N-Methyl-Lys substitution | G-protein-binding peptide | Trypsin | > 42 hours | > 1000 |
| N-Methylation | Antimicrobial Lipopeptide | Human Serum | > 1 hour (50% remaining) | Moderate increase | |
| PEGylation | PEG conjugation | Interferon α-2b | In vivo | 330-fold increase vs native | 330 |
| PEG conjugation | Growth Hormone-Releasing Peptide-6 | PLGA microspheres | Protected from acylation | N/A | |
| Stapled Peptides | Hydrocarbon stapling | Various α-helical peptides | Protease solutions | Significantly increased | Variable, often substantial |
| Cyclization | Backbone cyclization | Hexapeptides | Human Plasma | > 360 minutes | Significant increase |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are protocols for two common stability assays.
Serum Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in serum, mimicking in vivo conditions.
1. Materials:
- Test peptide stock solution (1 mg/mL in sterile water or buffer)
- Pooled human or mouse serum
- Incubator at 37°C
- Quenching solution (e.g., acetonitrile/water/formic acid at 89:10:1 or 10% Trichloroacetic acid)
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (for identification of degradation products)
2. Procedure:
- Preparation: Thaw serum on ice. Prepare a working solution of the test peptide.
- Incubation: In a microcentrifuge tube, mix the peptide solution with the serum to a final desired concentration (e.g., 10-100 µM peptide in 25-50% v/v serum).[1] Incubate the mixture at 37°C with gentle agitation.
- Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
- Reaction Quenching: Immediately stop the enzymatic degradation by adding the quenching solution.[1] This will precipitate the serum proteins.
- Protein Precipitation: Incubate the quenched samples on ice for at least 10-30 minutes, followed by centrifugation to pellet the precipitated proteins.
- Analysis: Analyze the supernatant containing the remaining intact peptide and any degradation products by RP-HPLC.[2] The amount of intact peptide is quantified by integrating the peak area at a specific wavelength (e.g., 214 nm or 280 nm).
- Half-life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t½) is calculated from the degradation curve.
Enzymatic Degradation Assay (Trypsin)
This assay assesses the stability of a peptide against a specific protease, such as trypsin, which is a common serine protease that cleaves C-terminal to lysine (B10760008) and arginine residues.
1. Materials:
- Test peptide stock solution (1 mg/mL in an appropriate buffer, e.g., PBS or Tris-HCl)
- Trypsin stock solution (e.g., 0.1 mg/mL in the same buffer)
- Incubator at 37°C
- Quenching solution (e.g., 10% Trifluoroacetic acid)
- HPLC system
2. Procedure:
- Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the assay buffer.
- Enzyme Addition: Initiate the reaction by adding the trypsin solution to the peptide mixture to achieve a specific enzyme-to-substrate ratio (e.g., 1:20 to 1:100 w/w).
- Incubation: Incubate the reaction mixture at 37°C.
- Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.
- Reaction Termination: Stop the reaction by adding the quenching solution.
- Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
- Stability Assessment: Compare the degradation rate of the modified peptide to its unmodified counterpart to determine the improvement in stability.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following visualizations were created using the DOT language.
Many therapeutic peptides exert their effects by binding to and activating G-protein coupled receptors (GPCRs) on the cell surface. The stability of these peptide ligands is crucial for sustained receptor activation and downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety Protocol: The Primacy of the Safety Data Sheet (SDS)
Proper disposal of laboratory chemicals is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of Z-D-tyrosine, a derivative of the amino acid D-tyrosine, tailored for researchers, scientists, and drug development professionals.
Before handling or disposing of any chemical, the most critical first step is to consult its specific Safety Data Sheet (SDS). The SDS for this compound will provide comprehensive information regarding its specific hazards, handling procedures, required personal protective equipment (PPE), and explicit disposal instructions. While D-Tyrosine and L-Tyrosine are often not classified as hazardous substances[1], some safety data sheets classify D-Tyrosine as a potential skin, eye, and respiratory irritant[2][3]. The addition of a benzyloxycarbonyl ("Z") group may alter the compound's physical, chemical, and toxicological properties. Therefore, procedural decisions must be based on the manufacturer's SDS for the specific compound being used.
**Step-by-Step Disposal Protocol
The proper disposal of this compound should be handled systematically to ensure safety and compliance at every stage.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[4]
-
Solid Waste: As this compound is a solid, it should be collected in a dedicated, clearly labeled solid chemical waste container.[4]
-
Avoid Mixing: Do not mix this compound with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases, to prevent dangerous reactions.[4][5] Halogenated and non-halogenated solvent wastes should also be kept separate.[6]
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling chemical waste to minimize exposure.[4]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Safety glasses or goggles.[4]
-
Lab Coat: A flame-resistant lab coat.[4]
-
Footwear: Closed-toe shoes.
Step 3: Waste Container Selection and Labeling
Hazardous waste must be stored in appropriate, well-maintained containers.
-
Container Requirements: Use a container made of a material compatible with the chemical waste. It must be in good condition, with no leaks or cracks, and equipped with a secure, leak-proof lid.[4][7] The container must remain closed except when waste is being added.[4][6]
-
Labeling: Accurate labeling is a legal requirement.[4] Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[6] The label must include the full chemical name "this compound" (no abbreviations), the associated hazards as indicated in the SDS, and the date when waste accumulation began.[4][5]
Step 4: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]
-
Location: The SAA should be at or near the point of generation.[4]
-
Segregation: In the SAA, ensure that containers of incompatible wastes are segregated, for instance, by using secondary containment bins.[8]
-
Inspections: Regularly inspect the SAA for any signs of leaks or container deterioration.[7]
Step 5: Arranging Final Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Schedule Pickup: Contact your EHS office to schedule a waste pickup when your container is full or approaching its storage time limit.[4]
-
Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for disposal.[4]
-
Prohibited Actions: Never dispose of this compound or other hazardous chemicals down the drain or in the regular trash.[4][6][8] Evaporation is not a permissible method of disposal.[6]
Step 6: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.[4]
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent capable of dissolving the residue.[4]
-
Rinsate Collection: The first rinseate from a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[4][8] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4][8]
-
Final Disposal: After triple rinsing and air drying, deface or remove all chemical labels before disposing of the container in the regular trash or designated glass disposal bins.[6][8]
Quantitative Guidelines for Laboratory Waste Management
Local regulations and institutional policies may vary, but the following table summarizes common quantitative limits for hazardous waste accumulation.
| Guideline | Limit | Citation(s) |
| Satellite Accumulation | Up to 55 gallons of hazardous waste | [4][6] |
| Acute Hazardous Waste | Up to 1 quart of acutely hazardous waste | [4][6] |
| Container Headspace | Leave at least 1 inch of space for expansion | [4] |
| SAA Storage Time (Partial) | Up to 1 year for partially filled containers | [5] |
| SAA Removal Time (Full) | Within 3 days after the container becomes full | [5] |
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the proper disposal procedure for this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Guidance for Handling Z-D-Tyrosine
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is necessary to minimize exposure when handling Z-D-tyrosine, which is likely a solid powder.
| PPE Category | Specific Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. | Protects against airborne particles and potential splashes that could cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber). | Prevents direct skin contact, which can cause skin irritation.[1][3] Glove suitability and durability depend on the frequency and duration of contact.[3] |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills and contamination.[1][2] |
| Respiratory Protection | A NIOSH- or CEN-certified respirator. | Should be used if ventilation is inadequate or if dust is generated to prevent inhalation, which may cause respiratory irritation.[1] |
Hazard Identification and First Aid
This compound is likely to share similar hazard characteristics with other forms of tyrosine, which can cause skin, eye, and respiratory irritation.[2][4]
| Hazard | Precautionary Statement | First Aid Measures |
| Skin Irritation | H315: Causes skin irritation.[2] P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing.[2] | IF ON SKIN: Wash with plenty of soap and water.[2] If skin irritation occurs: Get medical advice/attention.[2][4] Remove contaminated clothing and wash it before reuse.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2] P280: Wear eye protection/face protection.[2] | IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] If eye irritation persists: Get medical advice/attention.[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] P261: Avoid breathing dust.[2] P271: Use only outdoors or in a well-ventilated area.[2] | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] Call a POISON CENTER or doctor if you feel unwell.[2][4] |
| Ingestion | P270: Do not eat, drink or smoke when using this product. | IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to ensure minimal risk.
-
Preparation :
-
Weighing and Aliquoting :
-
Dissolution (if applicable) :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization :
-
Solid Waste : Unused this compound powder, contaminated gloves, weigh boats, and paper towels.[1]
-
Liquid Waste : Solutions containing this compound.[1]
Disposal Procedures :
-
Solid Waste :
-
Liquid Waste :
-
Collect liquid waste in a designated, sealed, and clearly labeled container.
-
Do not mix with other solvent waste streams unless compatibility has been verified.[1]
-
-
Final Disposal :
References
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| Most viewed | ||
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
